molecular formula C24H18ClN B1591177 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine CAS No. 880800-25-9

4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine

Cat. No.: B1591177
CAS No.: 880800-25-9
M. Wt: 355.9 g/mol
InChI Key: DUWBYNUKPGQYPJ-UHFFFAOYSA-N
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Description

4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine (CAS 880800-25-9) is a high-purity chlorinated triphenylamine derivative of significant interest in advanced materials science. This compound features a molecular structure where the tertiary nitrogen atom adopts a nearly planar configuration, connecting phenyl rings that are rotated out of the amine plane, a characteristic that influences its electronic properties and packing behavior . With a molecular formula of C₂₄H₁₈ClN and a molecular weight of 355.86, it is supplied with a typical purity of 98.5% or higher . The primary research value of this compound lies in its application as a building block for organic electronic materials. Triphenylamine derivatives are renowned for their electron-donating ability and are extensively used in the development of molecular and polymeric motifs, including applications in dye-sensitized solar cells and other optoelectronic devices . The incorporation of a chloro substituent provides a specific site for further functionalization, allowing researchers to fine-tune material properties or create more complex molecular architectures. The compound's crystalline structure is stabilized by van der Waals interactions, which can be a critical factor in the performance of solid-state materials . For safe handling, this product is classified with the signal word "Warning" and hazard statements H315, H319, and H302, indicating it may cause skin and eye irritation and be harmful if swallowed . Appropriate personal protective equipment, including chemical-impermeable gloves and safety goggles, is recommended. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for household or personal application. Please refer to the Safety Data Sheet for comprehensive handling and disposal information.

Properties

IUPAC Name

4-(4-chlorophenyl)-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN/c25-21-15-11-19(12-16-21)20-13-17-24(18-14-20)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWBYNUKPGQYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587851
Record name 4'-Chloro-N,N-diphenyl[1,1'-biphenyl]-4-amine
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Molecular Weight

355.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880800-25-9
Record name 4'-Chloro-N,N-diphenyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine: A Key Component in Modern Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine, a pivotal organic semiconductor material. The document elucidates its chemical identity, including its IUPAC name and structure, and delves into its synthesis, physicochemical properties, and primary applications. With a focus on scientific integrity, this guide offers detailed experimental protocols and explains the rationale behind methodological choices. Particular emphasis is placed on its role as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs), a field where its unique electronic and thermal properties are leveraged to enhance device efficiency and longevity. This guide is intended to be a valuable resource for researchers and professionals engaged in the development of advanced organic electronic materials and devices.

Chemical Identity and Structure

IUPAC Name: this compound

The nomenclature of this molecule follows the IUPAC rules for substituted amines and biphenyl systems. The core structure is a biphenyl group, with a diphenylamino substituent at the 4-position of one phenyl ring and a chloro substituent at the 4'-position of the other.

Chemical Structure:

The two-dimensional structure of this compound is depicted below. The molecule's architecture, featuring a twisted biphenyl core and a bulky triphenylamine moiety, is crucial to its function in preventing crystallization and promoting amorphous film formation, a desirable characteristic for OLED applications.

Caption: 2D structure of this compound.

Key Identifiers:

IdentifierValue
CAS Number 880800-25-9[1]
Molecular Formula C24H18ClN[1]
Molecular Weight 355.86 g/mol [1]
SMILES ClC1=CC=C(C2=CC=C(N(C3=CC=CC=C3)C4=CC=CC=C4)C=C2)C=C1

Synthesis and Purification

The synthesis of this compound is typically achieved through palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency in forming carbon-carbon and carbon-nitrogen bonds. The two most probable and industrially scalable synthetic routes are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Proposed Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a powerful method for the formation of the biphenyl backbone. This would involve the reaction of a boronic acid or ester with an aryl halide.

Reaction Scheme:

Caption: Proposed Suzuki-Miyaura coupling synthesis pathway.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-(diphenylamino)phenylboronic acid (1.0 eq.), 1-bromo-4-chlorobenzene (1.0 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The use of a two-phase solvent system is common for Suzuki couplings, with the base being soluble in the aqueous phase.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Proposed Synthesis via Buchwald-Hartwig Amination

Alternatively, the Buchwald-Hartwig amination can be employed to form the C-N bond between a pre-formed chlorinated biphenyl and diphenylamine.

Reaction Scheme:

Caption: Proposed Buchwald-Hartwig amination synthesis pathway.

Detailed Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with 4-bromo-4'-chlorobiphenyl (1.0 eq.), diphenylamine (1.2 eq.), sodium tert-butoxide (1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq.), and a suitable phosphine ligand such as XPhos (0.04 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene to the flask.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: After solvent removal, purify the crude product by column chromatography on silica gel.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in organic electronics. While extensive experimental data for this specific molecule is not widely published in peer-reviewed literature, the following table summarizes expected and reported properties from chemical suppliers.

PropertyValue/Description
Appearance Off-white to light yellow powder/crystals
Melting Point Not definitively reported; expected to be a high-melting solid
Boiling Point Not reported; likely to decompose at high temperatures
Solubility Soluble in common organic solvents like toluene, chloroform, and THF; insoluble in water.
Purity Typically available at ≥95% purity for research purposes[1].
Storage Store in a cool, dry place away from light and moisture.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the three phenyl rings and the biphenyl core.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a series of signals in the aromatic region (typically 120-150 ppm), corresponding to the 24 carbon atoms in the molecule. The carbon attached to the chlorine atom will be influenced by its electronegativity.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (355.86 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+ and M+2 peak pattern.

Applications in Organic Electronics

The primary application of this compound is as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs).

Role as a Hole-Transporting Material in OLEDs

In a typical multilayer OLED device, the HTL is situated between the anode (commonly indium tin oxide, ITO) and the emissive layer (EML). The function of the HTL is to facilitate the efficient injection of holes from the anode and their transport to the EML, where they recombine with electrons to generate light.

Key Properties for an Effective HTM:

  • High Hole Mobility: Enables efficient transport of charge carriers, leading to lower operating voltages and higher device efficiency.

  • Suitable HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level should be well-aligned with the work function of the anode to minimize the energy barrier for hole injection.

  • High Glass Transition Temperature (Tg): A high Tg indicates good thermal stability, which is crucial for the long-term operational stability and lifetime of the OLED device. The rigid and bulky structure of this compound contributes to a high Tg.

  • Good Film-Forming Properties: The ability to form smooth, uniform, and amorphous thin films is essential for preventing short circuits and ensuring consistent device performance.

Workflow for OLED Fabrication and Characterization:

OLED_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (Vacuum Thermal Evaporation) cluster_char Device Characterization A ITO Substrate Cleaning B UV-Ozone Treatment A->B C Deposition of Hole Injection Layer (HIL) B->C D Deposition of Hole Transport Layer (HTL) (this compound) C->D E Deposition of Emissive Layer (EML) D->E F Deposition of Electron Transport Layer (ETL) E->F G Deposition of Electron Injection Layer (EIL) F->G H Deposition of Cathode (e.g., LiF/Al) G->H I Current-Voltage-Luminance (J-V-L) Measurement H->I J Electroluminescence (EL) Spectra H->J K Efficiency Calculation (Current, Power, External Quantum) I->K L Lifetime Measurement I->L J->K

Caption: A generalized workflow for the fabrication and characterization of an OLED device utilizing a hole-transporting material.

Conclusion

This compound is a specialized organic semiconductor with significant potential in the field of organic electronics, particularly as a hole-transporting material in OLEDs. Its synthesis is accessible through well-established palladium-catalyzed cross-coupling methodologies. The key to its utility lies in its molecular architecture, which promotes the formation of stable amorphous films and provides the necessary electronic properties for efficient charge transport. Further research into the specific performance of this material in OLED devices would be beneficial for fully elucidating its capabilities and optimizing its use in next-generation displays and lighting.

References

  • PubChem. (n.d.). N,N-Diphenyl-[1,1'-biphenyl]-4-amine. Retrieved January 20, 2026, from [Link]

  • Patel, D. G., Cox, J. M., Bender, B. M., & Benedict, J. B. (2021). 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine. IUCrData, 6(10). [Link]

  • Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved January 20, 2026, from [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Leeds. [Link]

  • Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • Google Patents. (n.d.). DE50011992D1 - PROCESS FOR THE PREPARATION OF 4-CHLOROBIPHENYL.

Sources

Physicochemical properties of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine

Authored by: A Senior Application Scientist

Foreword: The Unseen Workhorse of Modern Displays

In the landscape of materials science, certain molecules, while not household names, form the bedrock of transformative technologies. This compound is one such compound. Residing within the family of triarylamines, its sophisticated architecture of interconnected phenyl rings endows it with electronic properties that are highly sought after, particularly in the field of organic electronics. This guide provides a comprehensive exploration of this molecule, from its fundamental physicochemical properties and synthesis to its critical role as a high-performance material in Organic Light-Emitting Diodes (OLEDs). We will delve into the causality behind its functional efficacy, offering not just data, but the scientific rationale that guides its application and characterization. This document is intended for researchers, materials scientists, and drug development professionals who require a deep, actionable understanding of this pivotal organic semiconductor.

Section 1: Core Molecular Identity and Physicochemical Profile

This compound is a complex aromatic amine characterized by a central biphenyl core. One of the phenyl rings is substituted with a diphenylamino group at the 4-position, while the other is substituted with a chlorine atom at the 4'-position. This specific arrangement is not arbitrary; it is meticulously designed to tune the molecule's electronic and physical properties.

The diphenylamino group acts as a strong electron donor, which is crucial for its function in hole transport. The biphenyl core provides a rigid, conjugated scaffold that facilitates charge delocalization and mobility. The terminal chloro-substituent further modulates the electronic properties, influencing the energy levels (HOMO/LUMO) and enhancing thermal and morphological stability.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 880800-25-9[1]
Molecular Formula C₂₄H₁₈ClN[1]
Molecular Weight 355.86 g/mol [1]
Appearance Off-white to light yellow powder/crystals(Typical for this class)
Storage Sealed in dry, room temperature conditions[1]
Solubility Soluble in common organic solvents like toluene, THF, dichloromethane; Insoluble in water.(Inferred from structure)
Purity Typically >99.0% for electronics applications[2]

Section 2: Synthesis and Mechanism

The synthesis of complex triarylamines like this compound typically relies on modern organometallic cross-coupling reactions. The Buchwald-Hartwig amination is a particularly powerful and versatile method for forming the crucial C-N bond. This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine.

Causality of Experimental Design:

  • Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) is essential for the catalytic cycle. A phosphine ligand (e.g., XPhos) is required to stabilize the palladium center, facilitate oxidative addition and reductive elimination steps, and improve reaction efficiency. The choice of ligand is critical and is often tailored to the specific substrates to prevent side reactions and maximize yield.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine, generating the active nucleophile for the coupling reaction.

  • Solvent: An anhydrous, aprotic solvent such as toluene is used to ensure that all reactants are soluble and to prevent quenching of the highly reactive organometallic intermediates by water.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) because the palladium(0) catalyst and the phosphine ligands are sensitive to oxidation by air, which would deactivate the catalyst.

Caption: General workflow for Buchwald-Hartwig amination synthesis.

Experimental Protocol: Representative Buchwald-Hartwig Synthesis
  • Vessel Preparation: A round-bottom flask is flame-dried under vacuum and backfilled with argon gas to ensure an inert atmosphere.

  • Reagent Addition: To the flask, add 4-bromo-4'-chlorobiphenyl (1.0 eq), diphenylamine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., 2 mol %), and the phosphine ligand (e.g., 4 mol %).

  • Solvent Addition: Add anhydrous toluene via syringe. The volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration).

  • Reaction Execution: Equip the flask with a reflux condenser under argon. Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Quench by slowly adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Section 3: Analytical Characterization and Validation

Confirming the identity and purity of the synthesized this compound is a multi-step process. Each analytical technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: Workflow for the analytical validation of the final compound.

Expected Spectroscopic Signatures
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will be complex due to the multiple aromatic rings. The signals are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the chlorinated biphenyl ring will be distinct from those on the diphenylamino group's phenyl rings and the other biphenyl ring. Due to overlapping signals, 2D NMR techniques like COSY and HMQC may be necessary for full assignment.[3][4]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a number of distinct signals in the aromatic region (typically 110-150 ppm), corresponding to the non-equivalent carbon atoms in the molecule. The carbon atom bonded to the nitrogen will appear at a characteristic downfield shift, while the carbon bonded to the chlorine will also be distinct.[5]

  • IR (Infrared) Spectroscopy: As a tertiary amine, the IR spectrum will notably lack the characteristic N-H stretching bands typically seen around 3300-3500 cm⁻¹.[6] Key expected peaks include:

    • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

    • ~1590, 1490 cm⁻¹: Aromatic C=C ring stretching vibrations.

    • ~1330-1250 cm⁻¹: Strong C-N stretching of the aromatic amine.[6]

    • ~1090-1010 cm⁻¹: C-Cl stretching.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (355.86 g/mol ). A key feature will be the isotopic pattern of the molecular ion peak. Due to the presence of one chlorine atom, there will be two peaks: one for the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M+2⁺) with a characteristic intensity ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated compound.

Section 4: Application in Organic Electronics

The primary and most significant application of this compound is as a Hole Transport Material (HTM) in Organic Light-Emitting Diodes (OLEDs).[7]

Mechanism of Action in OLEDs

An OLED is a multilayer device where organic materials are sandwiched between two electrodes. When a voltage is applied, the cathode injects electrons and the anode injects "holes" (positive charge carriers) into the organic layers. These charges migrate towards each other and recombine in an emissive layer to produce light.

The efficiency of this process is highly dependent on the performance of the charge transport layers. This compound is used in the Hole Transport Layer (HTL) .[2]

Key Functions as an HTM:

  • Efficient Hole Injection: It has an appropriate Highest Occupied Molecular Orbital (HOMO) energy level that aligns well with the work function of the anode (typically Indium Tin Oxide, ITO), facilitating the efficient injection of holes from the anode into the organic stack.

  • High Hole Mobility: The extensive π-conjugated system of the molecule allows holes to "hop" efficiently between adjacent molecules, resulting in high charge carrier mobility. This ensures that holes are rapidly transported to the emissive layer for recombination.[2]

  • Electron Blocking: The molecule's deep Lowest Unoccupied Molecular Orbital (LUMO) energy level creates a large energy barrier for electrons, effectively blocking them from passing through the HTL to the anode. This confines electrons within the emissive layer, increasing the probability of electron-hole recombination and thus enhancing device efficiency.

  • Thermal and Morphological Stability: The rigid biphenyl core and high molecular weight contribute to a high glass transition temperature.[7] This ensures that the thin film remains amorphous, uniform, and stable during device operation, preventing crystallization that could lead to short circuits and device failure.[8]

Caption: Simplified structure of an OLED showing the role of the HTL.

Section 5: Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar aromatic amines and chlorinated aromatic compounds can guide safe practices.

Hazard Profile:

  • Acute Toxicity: May be harmful if swallowed.[1]

  • Skin/Eye Irritation: May cause skin and eye irritation upon contact.[1][9]

  • Carcinogenicity: Many aromatic amines are considered potential carcinogens.[9] It is prudent to handle this compound as a potential carcinogen.

Recommended Handling Procedures:

  • Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

    • If dust is generated, respiratory protection may be required.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Disposal:

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through an approved waste disposal facility.

References

  • MySkinRecipes. N,N-Diphenyl-[1,1'-biphenyl]-4-amine. Available from: [Link]

  • Patel, D. G., et al. (2021). 3′,5′-Dichloro- N , N -diphenyl-[1,1′-biphenyl]-4-amine. IUCrData, 6(10). Available from: [Link]

  • PubChem. N,N-Diphenyl-[1,1'-biphenyl]-4-amine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N,N-Di([1,1'-biphenyl]-4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]

  • OLED Intermediate. Trustworthy and Experienced Chemical Manufacturer in China. Available from: [Link]

  • PubChem. (4-Chlorophenyl)diphenylamine. National Center for Biotechnology Information. Available from: [Link]

  • New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: 4-Aminodiphenyl. Available from: [Link]

  • Royal Society of Chemistry. 4,4′-Di(pyren-1-yl)-1,1′-biphenyl as an efficient material for organic light-emitting diodes and thin-film transistors. Available from: [Link]

  • OLED Intermediate. (2026). N-[4-(1-Naphthyl)phenyl]-[1,1'-biphenyl]-4-amine: A Key Chemical for OLED Synthesis. Available from: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Available from: [Link]

  • Google Patents. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • ResearchGate. Synthesis and Characteristics of Poly[N,N'-diphenyl-N,N'-bis(4-aminobiphenyl)-(1,1'-biphenyl)-4,4'-diamine pyromellitimide] as a Hole Injecting and Transporting Layer for Hybrid Organic Light-Emitting Device. Available from: [Link]

  • ResearchGate. Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. Available from: [Link]

  • MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available from: [Link]

  • Cheméo. [1,1'-Biphenyl]-4,4'-diamine, N,N'-diphenyl- (CAS 531-91-9). Available from: [Link]

  • Bentham Science. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine, a triarylamine derivative of significant interest in the field of organic electronics. The document details two primary synthetic pathways: a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination. Each route is discussed with in-depth mechanistic insights, causality behind experimental choices, and detailed, step-by-step protocols. Furthermore, this guide includes sections on the characterization of the final product, critical safety considerations, and a review of its applications as a hole transport material in advanced electronic devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. This document is intended for researchers, scientists, and professionals in drug development and materials science, providing a robust framework for the synthesis and application of this important compound.

Introduction

Triarylamines are a class of organic molecules characterized by a central nitrogen atom bonded to three aryl groups. These compounds have garnered significant attention due to their unique electronic and photophysical properties, which make them ideal candidates for a variety of applications, particularly in organic electronics. Their electron-rich nature and ability to form stable radical cations facilitate efficient hole transport, a critical process in devices like OLEDs and photovoltaic cells.[1][2] The target molecule, this compound, incorporates a biphenyl moiety, which can enhance the thermal and morphological stability of thin films, a desirable characteristic for device longevity.

The synthesis of such unsymmetrical triarylamines has been a subject of extensive research. Historically, the Ullmann condensation was the classic method for forming C-N bonds, though it often required harsh reaction conditions.[3] Modern synthetic organic chemistry has provided milder and more versatile methods, most notably the palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.[4][5] These cross-coupling reactions offer high yields, excellent functional group tolerance, and greater control over the final molecular architecture.

This guide will focus on providing a detailed exposition of the Suzuki-Miyaura and Buchwald-Hartwig approaches for the synthesis of this compound, offering practical insights into the experimental execution and rationale behind the chosen methodologies.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two logical disconnections, forming the basis of our proposed synthetic strategies.

G cluster_suzuki Suzuki Coupling Strategy cluster_buchwald Buchwald-Hartwig Strategy target 4'-Chloro-N,N-diphenyl- [1,1'-biphenyl]-4-amine suzuki_disconnection C-C Disconnection target->suzuki_disconnection Route A buchwald_disconnection C-N Disconnection target->buchwald_disconnection Route B starting_materials_suzuki 4-(Diphenylamino)phenylboronic acid + 1-Bromo-4-chlorobenzene suzuki_disconnection->starting_materials_suzuki starting_materials_buchwald 4-Bromo-4'-chlorobiphenyl + Diphenylamine buchwald_disconnection->starting_materials_buchwald

Caption: Retrosynthetic analysis of the target molecule.

  • Route A (Suzuki Coupling): This approach involves the formation of the biphenyl C-C bond as the key step. The disconnection is made between the two phenyl rings, leading to 4-(diphenylamino)phenylboronic acid and 1-bromo-4-chlorobenzene as the starting materials. This is often the preferred route due to the commercial availability and stability of the starting materials.

  • Route B (Buchwald-Hartwig Amination): This strategy focuses on the formation of the C-N bond in the final step. The disconnection is made at the nitrogen-biphenyl bond, suggesting 4-bromo-4'-chlorobiphenyl and diphenylamine as the precursors. This route requires the initial synthesis of the substituted biphenyl halide.

Synthetic Pathway I: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[5] This method is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.[6]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (1-bromo-4-chlorobenzene) to form a palladium(II) intermediate.

  • Transmetalation: The aryl group from the organoboron species (4-(diphenylamino)phenylboronic acid), activated by a base, is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biphenyl C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OH)2 + Base) pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)-Ar' Ln transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol is adapted from a similar synthesis of a dichlorinated analogue.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-(Diphenylamino)phenylboronic acid289.133.00.867 g
1-Bromo-4-chlorobenzene191.453.00.574 g
Palladium(II) Acetate (Pd(OAc)₂)224.500.03 (1 mol%)6.7 mg
Triphenylphosphine (PPh₃)262.290.06 (2 mol%)15.7 mg
Potassium Carbonate (K₂CO₃)138.219.01.24 g
n-Propanol--20 mL
Water--10 mL

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 4-(diphenylamino)phenylboronic acid (0.867 g, 3.0 mmol), 1-bromo-4-chlorobenzene (0.574 g, 3.0 mmol), and n-propanol (20 mL).

  • Stir the mixture at room temperature for 15 minutes to allow for the dissolution of the solids.

  • To the solution, add palladium(II) acetate (6.7 mg, 0.03 mmol), triphenylphosphine (15.7 mg, 0.06 mmol), an aqueous solution of potassium carbonate (1.24 g in 10 mL of deionized water).

  • Heat the reaction mixture to reflux (approximately 97°C) under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent. The reaction is typically complete within 2-4 hours.[7]

  • After completion, cool the reaction mixture to room temperature and add 20 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: 95:5 hexanes:ethyl acetate) to afford this compound as a white to off-white solid.

Synthetic Pathway II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4] This reaction is renowned for its broad substrate scope and mild conditions, making it a powerful tool for the synthesis of arylamines.

Mechanistic Overview

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (4-bromo-4'-chlorobiphenyl) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (diphenylamine) coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group couple to form the C-N bond of the triarylamine product, regenerating the Pd(0) catalyst.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X Ln oxidative_addition->pd2_complex amine_coordination Amine Coordination (R2NH + Base) pd2_complex->amine_coordination pd2_amido Ar-Pd(II)-NR2 Ln amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is based on a general procedure for the amination of aryl halides.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-Bromo-4'-chlorobiphenyl268.543.00.806 g
Diphenylamine169.223.3 (1.1 eq.)0.558 g
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.03 (1 mol%)27.5 mg
Tri-tert-butylphosphine tetrafluoroborate (tBu₃P·HBF₄)290.110.06 (2 mol%)17.4 mg
Sodium tert-butoxide (NaOtBu)96.106.6 (2.2 eq.)0.634 g
Toluene (anhydrous, degassed)--30 mL

Procedure:

  • In a glovebox or under an inert atmosphere, add 4-bromo-4'-chlorobiphenyl (0.806 g, 3.0 mmol), diphenylamine (0.558 g, 3.3 mmol), sodium tert-butoxide (0.634 g, 6.6 mmol), Pd₂(dba)₃ (27.5 mg, 0.03 mmol), and tBu₃P·HBF₄ (17.4 mg, 0.06 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous, degassed toluene (30 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction by TLC (9:1 hexanes:ethyl acetate). The reaction is typically complete in 12-24 hours.

  • After completion, cool the reaction to room temperature and dilute with 50 mL of diethyl ether.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the Celite pad with additional diethyl ether (2 x 20 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 95:5 hexanes:ethyl acetate) to yield the final product.

Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (typically δ 7.0-7.6 ppm), corresponding to the protons of the three phenyl rings and the biphenyl moiety.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display a number of signals in the aromatic region (δ 120-150 ppm), consistent with the carbon skeleton of the molecule.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product (C₂₄H₁₈ClN, M.W. = 355.86 g/mol ). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster.

Safety Considerations

It is imperative to adhere to standard laboratory safety practices when performing these syntheses.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of volatile solvents and reagents.

  • Reagent Handling:

    • Organohalides: Aryl halides can be irritants and are potentially toxic. Avoid skin contact and inhalation.

    • Aromatic Amines: Many aromatic amines are toxic and can be absorbed through the skin. Some are suspected carcinogens. Handle with care.[8]

    • Palladium Catalysts: Palladium compounds can be sensitizers and should be handled with caution.

    • Bases: Sodium tert-butoxide is a strong base and is corrosive. Handle in an inert atmosphere as it is moisture-sensitive.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Applications in Organic Electronics

This compound and related triarylamine derivatives are primarily utilized as hole transport materials (HTMs) in various organic electronic devices.[1]

  • Organic Light-Emitting Diodes (OLEDs): In OLEDs, the HTM facilitates the injection and transport of holes from the anode to the emissive layer, where they recombine with electrons to produce light. The high hole mobility and appropriate energy levels of triarylamines are crucial for efficient device performance.[2][9] The biphenyl core in the target molecule can contribute to a higher glass transition temperature, leading to improved thermal and morphological stability of the device.

  • Perovskite Solar Cells (PSCs): In PSCs, the HTM plays a vital role in extracting holes from the perovskite absorber layer and transporting them to the electrode.[10] The efficiency and stability of PSCs are highly dependent on the properties of the HTM. Triarylamine-based materials have been shown to be highly effective in this role, contributing to the rapid increase in PSC power conversion efficiencies.[11][12]

  • Organic Field-Effect Transistors (OFETs): Triarylamines can also be used as the active semiconductor layer in p-type OFETs, where their ability to transport positive charge carriers is exploited.[13]

Conclusion

This technical guide has detailed two robust and efficient synthetic pathways for the preparation of this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Both methods represent state-of-the-art techniques in modern organic synthesis, offering high yields and broad applicability. The choice between these routes will likely depend on the availability and cost of the respective starting materials. The detailed experimental protocols, mechanistic insights, and safety considerations provided herein are intended to equip researchers with the necessary knowledge to successfully synthesize and further investigate this promising material for applications in the ever-evolving field of organic electronics.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
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  • Triarylamine-Functionalized Imidazolyl-Capped Bithiophene Hole Transporting Material for Cost-Effective Perovskite Solar Cells. Request PDF. [Link] (accessed Jan 21, 2026).

  • Triarylamine: Versatile Platform for Organic, Dye-Sensitized, and Perovskite Solar Cells. PubMed. [Link] (accessed Jan 21, 2026).

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  • Supplementary Data. The Royal Society of Chemistry. [Link] (accessed Jan 21, 2026).

  • Chemical Fact Sheet - AROMATIC AMINES. CENSWPA. [Link] (accessed Jan 21, 2026).

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  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link] (accessed Jan 21, 2026).

  • N,N-Diphenyl-[1,1'-biphenyl]-4-amine. PubChem. [Link] (accessed Jan 21, 2026).

  • N,N-Di([1,1'-biphenyl]-4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine. PubChem. [Link] (accessed Jan 21, 2026).

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  • 1,1'-Biphenyl, 4,4'-dichloro-. NIST WebBook. [Link] (accessed Jan 21, 2026).

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An In-depth Technical Guide to 4-chloro-4'-(diphenylamino)biphenyl (CAS No. 880800-25-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-4'-(diphenylamino)biphenyl, registered under CAS number 880800-25-9, is a substituted biphenyl derivative that has garnered significant interest in the field of materials science. Its unique electronic properties make it a valuable component in the development of advanced organic electronic devices. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety data, compiled and synthesized for the scientific community.

Chemical Identity and Physicochemical Properties

4-chloro-4'-(diphenylamino)biphenyl is an organic compound with the molecular formula C₂₄H₁₈ClN.[1] It is also known by other names including 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine and 4-(4-chlorophenyl)-N,N-diphenylaniline.[1] The molecule consists of a biphenyl core with a chlorine atom attached to one phenyl ring and a diphenylamino group on the other.

Table 1: Physicochemical Properties of 4-chloro-4'-(diphenylamino)biphenyl

PropertyValueSource(s)
CAS Number 880800-25-9[1]
Molecular Formula C₂₄H₁₈ClN[1]
Molecular Weight 355.86 g/mol [1]
Appearance Off-white to white powder/solid[1]
Density ~1.2 ± 0.1 g/cm³[1]
Boiling Point ~503.2 ± 33.0 °C at 760 mmHg[1]
Flash Point ~258.1 ± 25.4 °C[1]
Solubility Insoluble in water.[2] Soluble in organic solvents such as acetone, benzene, and dioxane (inferred from related compounds).
LogP 8.07[1]

Note: Some physical properties are estimated or based on data from suppliers and may vary.

Synthesis and Mechanism

The synthesis of 4-chloro-4'-(diphenylamino)biphenyl is not extensively detailed in publicly available literature. However, based on its structure, the most plausible synthetic routes involve modern cross-coupling reactions. The formation of the biphenyl core is likely achieved through a Suzuki-Miyaura coupling reaction, while the carbon-nitrogen bond of the diphenylamino group is typically formed via a Buchwald-Hartwig amination.

Proposed Synthetic Pathway

A probable two-step synthesis would involve:

  • Suzuki-Miyaura Coupling: Reaction of a chlorophenylboronic acid with a suitable bromo- or iodoaniline derivative to form the biphenyl backbone.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of the resulting aminobiphenyl with a diarylamine.

Alternatively, the biphenyl core could be synthesized first, followed by the amination step. For instance, a Gomberg-Bachmann reaction could be employed to create the biphenyl structure, followed by a subsequent amination reaction.[3]

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination A 4-chlorophenylboronic acid C 4'-chloro-[1,1'-biphenyl]-4-amine A->C Pd catalyst, Base B 4-bromoaniline B->C E 4-chloro-4'-(diphenylamino)biphenyl C->E Pd catalyst, Base D Diphenylamine D->E

Caption: Proposed two-step synthesis of 4-chloro-4'-(diphenylamino)biphenyl.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

While a specific protocol for this compound is unavailable, a general procedure for a Suzuki-Miyaura coupling is as follows:

  • To a reaction vessel, add the aryl halide (1.0 eq.), the boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.

  • The reaction mixture is heated to a temperature between 80-120 °C and stirred until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Applications in Organic Electronics

The primary application of 4-chloro-4'-(diphenylamino)biphenyl is in the field of organic electronics, specifically as a material for Organic Light Emitting Diodes (OLEDs).[1] Its chemical structure imparts excellent electron-transporting properties, which are crucial for the efficient functioning of OLED devices.[1]

In a typical OLED architecture, various organic layers are sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected into these layers, and their recombination leads to the emission of light. The efficiency of this process is highly dependent on the charge transport properties of the organic materials. 4-chloro-4'-(diphenylamino)biphenyl can be utilized in the electron transport layer (ETL) or as a host material in the emissive layer (EML) to facilitate the movement of electrons, thereby improving the overall performance and lifetime of the OLED device.

G Cathode Cathode ETL Electron Transport Layer (ETL) (e.g., 4-chloro-4'-(diphenylamino)biphenyl) Cathode->ETL Electron Injection EML Emissive Layer (EML) ETL->EML Electron Transport HTL Hole Transport Layer (HTL) EML->HTL Recombination & Light Emission Anode Anode HTL->Anode Hole Injection

Caption: Role of 4-chloro-4'-(diphenylamino)biphenyl in an OLED device.

Safety and Handling

Table 2: General Safety and Hazard Information

Hazard CategoryDescription and Precautionary MeasuresSource(s)
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]
Skin and Eye Irritation Causes skin and serious eye irritation.[6][7] Avoid contact with skin and eyes. Wear appropriate protective gloves and safety goggles.[6]
Respiratory Irritation May cause respiratory irritation.[7] Use in a well-ventilated area or with a fume hood.
Carcinogenicity Some biphenyl compounds are suspected of causing cancer.[6][8]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[7] Do not release into the environment.
First Aid Measures
  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

  • In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[6]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Handling and Storage
  • Handling: Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

Biological Activity

Currently, there is a lack of published research specifically investigating the biological activity of 4-chloro-4'-(diphenylamino)biphenyl. While many biphenyl derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, no such studies have been reported for this particular compound.[10] Its primary application appears to be in materials science, and its potential pharmacological effects remain an unexplored area of research. Given its structure as a chlorinated aromatic amine, toxicological studies would be a prerequisite for any consideration in a biological context.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4-chloro-4'-(diphenylamino)biphenyl are not widely available in peer-reviewed literature or public spectral databases. For researchers synthesizing or working with this compound, it is recommended to perform full characterization to confirm its identity and purity. The expected spectral features would include:

  • ¹H NMR: A complex pattern of signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the three phenyl rings.

  • ¹³C NMR: A series of signals in the aromatic region (typically 110-150 ppm) corresponding to the 24 carbon atoms.

  • IR Spectroscopy: Characteristic absorption bands for C-H stretching of aromatic rings, C=C stretching within the rings, C-N stretching, and C-Cl stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 355.86), with a characteristic isotopic pattern due to the presence of chlorine.

Conclusion

4-chloro-4'-(diphenylamino)biphenyl is a specialized organic compound with significant potential in the development of high-performance OLEDs due to its favorable electron-transporting properties. While its synthesis can be rationally designed based on modern cross-coupling methodologies, a detailed experimental protocol is not yet published. The safety profile of this compound should be considered with caution, drawing parallels from related chlorinated biphenyls and diphenylamines. A significant gap in the current knowledge is the absence of studies on its biological activity, which presents an opportunity for future research. As the demand for advanced organic electronic materials grows, a more in-depth understanding of the properties and potential applications of compounds like 4-chloro-4'-(diphenylamino)biphenyl will be increasingly important.

References

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Introduction to triphenylamine derivatives in organic electronics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Triphenylamine Derivatives in Organic Electronics

Abstract

Triphenylamine (TPA) and its derivatives have emerged as a cornerstone in the field of organic electronics, celebrated for their exceptional hole-transporting capabilities, high thermal stability, and versatile synthetic accessibility.[1][2][3] This guide provides a comprehensive overview of the fundamental principles, structure-property relationships, and key applications of TPA derivatives. We will delve into the molecular design strategies that allow for the fine-tuning of their optoelectronic properties and explore their pivotal role in advancing the performance of organic light-emitting diodes (OLEDs), perovskite and organic solar cells (PSCs and OSCs), and organic thin-film transistors (OTFTs). This document is intended for researchers and scientists, offering field-proven insights and detailed experimental considerations to accelerate innovation in organic electronic materials.

The Triphenylamine Core: A Unique Structural and Electronic Motif

At the heart of this class of materials is the triphenylamine molecule, (C₆H₅)₃N. Its utility in organic electronics is not accidental but a direct consequence of its unique three-dimensional structure and inherent electronic characteristics.

The Propeller-Like Geometry

Unlike planar aromatic molecules, TPA adopts a non-planar, propeller-like conformation.[4][5] The three phenyl rings are twisted out of the plane of the C-N bonds due to steric hindrance between the ortho-hydrogen atoms.[6] This seemingly simple structural feature has profound implications:

  • Suppression of Crystallization: The non-planar shape disrupts strong intermolecular π-π stacking, which inhibits crystallization.[2][7] This allows TPA derivatives to readily form stable, amorphous glassy films—a critical requirement for fabricating uniform, large-area electronic devices.

  • Enhanced Solubility: The 3D structure improves the solubility of TPA-based molecules in common organic solvents, making them highly suitable for solution-based processing techniques like spin-coating and printing.[8]

dot graph TPA_Structure { layout="neato"; node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

// Central Nitrogen N [label="N", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Phenyl Rings C1 [label="C", pos="-1.5,0.866!", fillcolor="#F1F3F4"]; C2 [label="C", pos="-1.5,-0.866!", fillcolor="#F1F3F4"]; C3 [label="C", pos="1.5,0.866!", fillcolor="#F1F3F4"]; C4 [label="C", pos="0,-1.732!", fillcolor="#F1F3F4", label=""]; C5 [label="C", pos="1.5,-0.866!", fillcolor="#F1F3F4", label=""]; C6 [label="C", pos="0, 1.732!", fillcolor="#F1F3F4", label=""];

// Bonds N -- C1 [label=""]; N -- C3 [label=""]; N -- C5 [label=""];

// Phenyl group representations P1 [label="Ph", pos="-2.5,1.44!", shape=plaintext, fontsize=20]; P2 [label="Ph", pos="2.5,1.44!", shape=plaintext, fontsize=20]; P3 [label="Ph", pos="0,-2.8!", shape=plaintext, fontsize=20];

// Invisible nodes for positioning labels label_node [label="Propeller-like Structure", pos="0, -4!", shape=plaintext, fontsize=14]; } enddot Caption: The non-planar, propeller-like structure of the triphenylamine core.

Electronic Properties and Hole Transport

The defining electronic feature of TPA is its electron-rich nature. The lone pair of electrons on the central nitrogen atom is delocalized across the three phenyl rings.[4] This has two key effects:

  • Low Ionization Potential: The delocalization makes it relatively easy to remove an electron, leading to a low ionization potential and a high-lying Highest Occupied Molecular Orbital (HOMO) energy level. This is the fundamental reason for its excellent hole-transporting properties.

  • Stable Cation Radical: Upon oxidation (the removal of an electron), TPA forms a stable radical cation (TPA•+).[9] This stability is crucial for the material to efficiently transport positive charges (holes) under an applied electric field without degrading.

The process of hole transport in an amorphous TPA film is a "hopping" mechanism. A hole on one TPA molecule moves to an adjacent neutral molecule, which in turn becomes oxidized. This chain reaction of oxidation-reduction events facilitates charge mobility through the material.

Molecular Engineering of TPA Derivatives

The true power of TPA lies in its synthetic versatility. The core structure can be systematically modified to fine-tune its electronic and physical properties for specific applications.[1][10]

Substitution on the Phenyl Rings

Attaching different functional groups to the para-positions of the phenyl rings is the most common strategy.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains raise the HOMO level, which can reduce the energy barrier for hole injection from the anode.[5]

  • Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or fluoro (-F) lower the HOMO level, which can improve the material's stability against oxidation and is sometimes necessary for energy level alignment in specific device architectures.[9]

Extending π-Conjugation: Dimers, Starbursts, and Polymers

Connecting multiple TPA units creates larger, more complex structures with enhanced properties.

  • Dimers (TPD/NPB): Dimerizing TPA to form N,N'-diphenyl-N,N'-bis(1-naphthyl)benzidine (NPB) or similar tetraphenylbenzidine (TPD) structures is a classic strategy. These molecules often exhibit higher hole mobility and better thermal stability than TPA itself and are workhorse hole-transport materials in commercial OLEDs.

  • Starburst Molecules: Creating three-dimensional, star-shaped molecules with a TPA core and multiple radiating arms (e.g., 4,4',4''-Tris(N-3-methylphenyl-N-phenylamino)triphenylamine, m-MTDATA) can lead to materials with isotropic charge transport and excellent film-forming properties.

  • Polymers: Incorporating TPA units into a polymer backbone results in materials that combine the excellent electronic properties of TPA with the superior solution processability and mechanical flexibility of polymers.[6][11] Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) is a widely used example in perovskite solar cells.[12]

dot graph Molecular_Engineering { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];

} enddot Caption: Key molecular design strategies for TPA derivatives.

Applications in Organic Electronic Devices

The tunable properties of TPA derivatives make them indispensable in a variety of high-performance devices.

Hole Transport Layers (HTLs) in OLEDs and Perovskite Solar Cells

This is the most prominent application of TPA derivatives.[2] In both OLEDs and PSCs, the TPA-based HTL serves a critical role, sandwiched between the anode (like ITO) and the active layer (emissive layer in OLEDs, perovskite layer in PSCs).

Key Functions:

  • Efficient Hole Injection: The HOMO level of the TPA derivative is engineered to be intermediate between the work function of the anode and the HOMO of the active layer. This creates a stepped energy cascade, minimizing the energy barrier for holes to be injected from the anode.[13]

  • Efficient Hole Transport: The inherent high hole mobility of the TPA layer ensures that these injected holes are rapidly transported to the active layer.[14]

  • Electron Blocking: TPA derivatives typically have a very high-lying Lowest Unoccupied Molecular Orbital (LUMO) level. This creates a large energy barrier for electrons, effectively blocking them from reaching the anode, which would otherwise cause device shorts and reduce efficiency.[13]

  • Perovskite Passivation: In PSCs, the nitrogen atoms in TPA derivatives can coordinate with uncoordinated lead ions at the perovskite surface, passivating defects and reducing non-radiative recombination, which boosts device voltage and stability.[12][15]

dot graph OLED_Architecture { rankdir=TB; node [shape=box, style=filled, fontname="Arial"];

} enddot Caption: Typical multi-layer OLED architecture highlighting the role of the TPA-based HTL.

Donor Materials in Organic Solar Cells (OSCs)

In bulk heterojunction (BHJ) OSCs, an electron donor and an electron acceptor material are blended together. TPA derivatives are frequently used as the electron donor component in "push-pull" or D-π-A architectures, where the TPA unit (D) is connected via a conjugated bridge (π) to an electron-accepting moiety (A).[16][17]

Causality behind D-π-A Design:

  • Broad Absorption: The intramolecular charge transfer (ICT) from the TPA donor to the acceptor creates a strong absorption band at longer wavelengths, allowing the molecule to harvest more of the solar spectrum.[17]

  • Energy Level Tuning: The TPA donor dictates the HOMO level, which influences the open-circuit voltage (Voc) of the solar cell. The acceptor moiety controls the LUMO level. By carefully choosing the D, π, and A components, the material's energy levels can be precisely tuned to optimize charge separation and voltage.[18]

Active Channel in Organic Thin-Film Transistors (OTFTs)

TPA derivatives also function as the active p-type semiconductor in OTFTs.[2] While amorphous TPA derivatives show modest mobility, significant research has focused on designing TPA structures that can form more ordered, crystalline thin films, which is essential for high-performance transistors.[19] Strategies include creating cyclic TPA dimers or planarizing the TPA core to encourage molecular packing, leading to mobilities exceeding 10⁻² cm² V⁻¹ s⁻¹.[6][19]

Table 1: Performance of Selected TPA Derivatives in Organic Electronics

ApplicationDerivative ExampleKey Performance MetricValueReference
Perovskite Solar Cell (HTL) DPA-PEAIPower Conversion Efficiency (PCE)25.7%[20]
OLED (Hole Transport) P-TPABZ (cured)Max. Luminous Efficiency (LEmax)8.42 cd A⁻¹[13]
OLED (Deep Blue Emitter) DBIPTPAExternal Quantum Efficiency (EQE)2.5% (CIE: 0.16, 0.06)[21]
OTFT (Active Layer) PTPABDTField-Effect Mobility (µmax)1.22 × 10⁻³ cm² V⁻¹ s⁻¹[22][23]
OTFT (Active Layer) Cyclic TPA DimerField-Effect Mobility (µmax)> 10⁻² cm² V⁻¹ s⁻¹[19]

Experimental Protocols: Synthesis and Characterization

The successful application of TPA derivatives hinges on robust synthetic procedures and thorough characterization.

General Synthesis Workflow: A D-π-A Example

The synthesis of a TPA-based donor for solar cells often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reaction.[18]

Protocol: Synthesis of a TPA-Thiophene-Acceptor Molecule

  • Bromination of TPA: React triphenylamine with N-Bromosuccinimide (NBS) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the dark to selectively brominate the para-position of one phenyl ring.

    • Causality: This step installs a reactive handle (bromine) on the TPA core, preparing it for the subsequent cross-coupling reaction.

  • Stille or Suzuki Coupling: React the brominated TPA with a stannylated or boronic-ester-functionalized π-bridge (e.g., a thiophene derivative). This reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄).

    • Causality: This is a highly efficient and versatile reaction for forming C-C bonds, allowing for the modular construction of the conjugated system.

  • Second Coupling Reaction: The resulting TPA-π-bridge molecule, which now has a reactive handle from the bridge, is then coupled to the desired electron acceptor moiety (A) using a similar cross-coupling reaction.

  • Purification (Self-Validation): The crude product must be rigorously purified. This typically involves:

    • Column Chromatography: To separate the desired product from starting materials and reaction byproducts.

    • Recrystallization or Sublimation: To achieve high purity (>99.5%), which is critical for optimal device performance.

  • Characterization (Self-Validation):

    • NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure of the final molecule.

    • Mass Spectrometry: To verify the molecular weight.

Essential Characterization Techniques

To validate a new TPA derivative for electronic applications, a suite of characterization techniques is mandatory.

  • Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of the molecule. From these values, the HOMO and LUMO energy levels can be accurately estimated, which is crucial for predicting energy level alignment in a device.[5][11]

  • UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: These techniques reveal the optical properties of the material. The absorption spectrum indicates its light-harvesting range, while the PL spectrum provides information about its emissive properties and optical bandgap.[16]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC): TGA measures the decomposition temperature (Td), indicating thermal stability. DSC identifies the glass transition temperature (Tg), which is a measure of the morphological stability of the amorphous film. High Td and Tg values are essential for long device lifetimes.[11][23]

Conclusion and Future Outlook

Triphenylamine derivatives represent a remarkably successful class of materials that have been instrumental in the advancement of organic electronics. Their success is rooted in a unique combination of a stable, propeller-shaped core that promotes amorphous film formation and an electron-rich nature that facilitates efficient hole transport. The true elegance of TPA chemistry lies in the power of molecular engineering, which allows scientists to rationally design and synthesize molecules with precisely tailored properties for ever more demanding applications.

Future research will continue to focus on developing novel TPA architectures that push the boundaries of performance and stability. Key areas of exploration include the development of TPA-based materials with higher charge mobilities for next-generation transistors and displays, designing new donor molecules that can absorb light further into the near-infrared for more efficient solar cells, and creating robust, cross-linkable HTLs that enhance the operational lifetime of OLEDs and perovskite devices.[13] The versatility and proven track record of triphenylamine ensure that it will remain a vital building block in the organic electronics toolkit for the foreseeable future.

References

  • Blanchard, P., Malacrida, C., et al. (2018). Triphenylamine and some of its derivatives as versatile building blocks for organic electronic applications.
  • Subtle side chain modification of triphenylamine‐based polymer hole‐transport layer materials produces efficient and stable inverted perovskite solar cells. (2022).
  • The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. (2022). Chemical Society Reviews.
  • A cyclic triphenylamine dimer for organic field-effect transistors with high performance. (2006). Journal of the American Chemical Society.
  • Blanchard, P. (2019).
  • Triphenylamine and some of its derivatives as versatile building blocks for organic electronic applications. (n.d.).
  • Triphenylamine-Based Hole-Transporting Ligands for 2D/3D FAPbI3 Perovskite Solar Cells. (n.d.). ACS Energy Letters.
  • Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. (2022). Frontiers.
  • Jia, T., et al. (2015). Synthesis of four-armed triphenylamine-based molecules and their applications in organic solar cells. New Journal of Chemistry.
  • Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. (2022).
  • Triphenylamine based yellowish-orange emitting organic dyes (Donor – π – Acceptor) for hybrid WLEDs and OLEDs: synthesis, characterization and theoretical study. (n.d.).
  • Shih, H.-K., et al. (2015). A cross-linkable triphenylamine derivative as a hole injection/transporting material in organic light-emitting diodes. Polymer Chemistry.
  • Modification of New Triphenylamine–Pyrimidine Derivatives Enables Improvement of All‐Inorganic CsPbI3 Perovskite Solar‐Cell Properties. (n.d.).
  • Thermal Stability of LED Molecules Triphenylamine-Based Aromatic Polyamides: Spectral and Electrochemistry Applications. (2016). Asian Journal of Chemistry.
  • Influence of Triphenylamine Derivatives in Efficient Dye-Sensitized/Organic Solar Cells. (n.d.).
  • Tagare, J., et al. (2020).
  • The optoelectronic properties of organic materials based on triphenylamine that are relevant to organic solar photovoltaic cells. (n.d.). New Journal of Chemistry.
  • Facile Synthesis of Triphenylamine Based Hyperbranched Polymer for Organic Field Effect Transistors. (n.d.). MDPI.
  • Effects of Planarization of the Triphenylamine Unit on the Electronic and Transport Properties of Triarylamine–Fluorene Copolymers in Both Doped and Undoped Forms. (n.d.).
  • Synthesis and Characterization of Novel Triphenylamine—Containing Electrochromic Polyimides with Benzimidazole Substituents. (2023). PMC - PubMed Central.
  • Triphenylamine. (n.d.). Wikipedia.
  • Facile Synthesis of Triphenylamine Based Hyperbranched Polymer for Organic Field Effect Transistors. (n.d.).
  • A triphenylamine-capped solution-processable wholly aromatic organic molecule with electrochemical stability and its potential application in photovoltaic devices. (n.d.). New Journal of Chemistry.
  • Comparative analysis of the electrochemical properties of triphenylamine deriv

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4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, a triarylamine derivative of significant interest in materials science and synthetic chemistry. The document delineates its core physicochemical properties, outlines a robust synthetic methodology grounded in modern cross-coupling reactions, and discusses its potential applications. Particular emphasis is placed on the rationale behind experimental procedures and safety protocols, equipping researchers with the foundational knowledge required for its effective handling and utilization in a laboratory setting.

Introduction to this compound

This compound belongs to the class of triphenylamine (TPA) derivatives. TPA and its analogues are renowned for their electron-donating capabilities and hole-transporting properties, which stem from the nitrogen atom's lone pair of electrons delocalized across the three aryl rings.[1][2] The introduction of a biphenyl moiety and a chloro-substituent modifies the electronic and steric characteristics of the core TPA structure, making it a versatile building block. These modifications can influence molecular packing in the solid state and tune the electrochemical properties, which is of paramount importance for applications in organic electronics.[1][3] This guide serves as a technical primer on its synthesis, properties, and handling.

Physicochemical Properties and Characterization

The fundamental properties of this compound are summarized below. These identifiers are crucial for sourcing, regulatory compliance, and analytical characterization.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 880800-25-9[4][5][6]
Molecular Formula C24H18ClN[4][5][7]
Molecular Weight 355.86 g/mol [5]
Purity Specification Typically ≥95%[4]
Appearance Solid (form may vary)N/A
Storage Store in a cool, dry place, sealed from atmosphere[4][5]

The molecular structure features a central tertiary nitrogen atom bonded to two phenyl rings and one 4'-chlorobiphenyl group. The nitrogen atom typically adopts a near-planar geometry, and the phenyl rings are rotated out of this plane.[1][2] This propeller-like conformation is a hallmark of TPA derivatives and is critical to their function in preventing crystallization and promoting amorphous film formation in electronic devices.

Synthesis and Mechanism

The synthesis of unsymmetrical triarylamines like this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. A logical and field-proven approach involves a two-step sequence: a Suzuki coupling to construct the 4'-chloro-biphenyl core, followed by a Buchwald-Hartwig amination to install the diphenylamino group.

Causality of the Synthetic Strategy:

  • Suzuki Coupling: This reaction is chosen for its high tolerance of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides. It provides a reliable method for forming the C-C bond between the two phenyl rings.

  • Buchwald-Hartwig Amination: This is the premier method for forming C-N bonds. It allows for the coupling of an amine (diphenylamine) with an aryl halide or triflate, a transformation that is otherwise difficult to achieve. The choice of phosphine ligand is critical for catalytic efficiency, with bulky, electron-rich ligands generally providing the best results.

Below is a diagram illustrating the conceptual workflow for the synthesis.

Caption: Conceptual workflow for the synthesis of the target compound.

Key Applications in Research and Development

While specific applications for this exact molecule require targeted investigation, its structural motifs are highly relevant in several advanced research areas:

  • Organic Electronics: As a derivative of triphenylamine, it is a prime candidate for use as a hole-transport material (HTM) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[3] The function of an HTM is to facilitate the efficient movement of positive charge carriers (holes) from the anode to the emissive layer, improving device performance and stability.[3]

  • Synthetic Intermediate: The molecule serves as a well-defined building block. The chloro-substituent can be further functionalized through additional cross-coupling reactions, allowing for the construction of more complex, conjugated molecules for advanced materials or as scaffolds in drug discovery programs.

  • Dye-Sensitized Solar Cells (DSSCs): Triphenylamine units are extensively used in the design of organic dyes for DSSCs due to their strong electron-donating nature.[2]

Experimental Protocol: Illustrative Synthesis

The following protocol is an illustrative procedure for a Suzuki coupling reaction, a key step in synthesizing the biphenyl core of the target molecule, based on methodologies for similar compounds.[2]

Objective: To synthesize a substituted biphenyl derivative via a palladium-catalyzed Suzuki coupling reaction.

Materials:

  • Aryl Bromide (e.g., 1-bromo-4-chlorobenzene)

  • Aryl Boronic Acid (e.g., 4-(diphenylamino)phenylboronic acid)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium Carbonate)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • Inert Atmosphere: Assemble a Schlenk flask containing a magnetic stir bar and fit it with a reflux condenser. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an oxygen-free environment is critical to prevent the degradation of the palladium catalyst.

  • Reagent Addition: To the flask, add the aryl bromide (1.0 eq), aryl boronic acid (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq). The excess boronic acid and base are used to drive the reaction to completion.

  • Solvent Addition: Add the solvent mixture (e.g., a 4:1:1 ratio of Toluene:Ethanol:Water). The solvent system is chosen to dissolve both the organic reactants and the inorganic base.

  • Degassing: Sparge the resulting mixture with the inert gas for an additional 10 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aryl bromide is fully consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final product.[2]

Safety, Handling, and Storage

All chemicals should be considered hazardous and handled by trained individuals in a well-ventilated chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[9][10]

  • Handling: Avoid direct physical contact and inhalation of dust or vapors.[8] Use in a well-ventilated area.[9][10]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8][9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[8][9]

    • Inhalation: Move the person to fresh air. If breathing difficulties occur, seek medical attention.[8][11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark location away from incompatible materials.[8][9]

Conclusion

This compound is a valuable compound with a well-defined structure that makes it suitable for applications in materials science and as a synthetic intermediate. Its preparation relies on robust and versatile palladium-catalyzed cross-coupling reactions. Understanding its physicochemical properties and adhering to strict safety protocols are essential for its successful application in research and development.

References

  • 4-Chloro-N,N-diphenyl-[1,1-biphenyl]-4-amine. (n.d.). Acelynn Biotech. Retrieved January 21, 2026, from [Link]

  • N,N-Di([1,1'-biphenyl]-4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • N,N-Diphenyl-[1,1'-biphenyl]-4-amine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • N,N-Diphenyl-[1,1'-biphenyl]-4-amine. (n.d.). MySkinRecipes. Retrieved January 21, 2026, from [Link]

  • Patel, D. G., Cox, J. M., Bender, B. M., & Benedict, J. B. (2021). 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine. IUCrData, 6(10). Retrieved January 21, 2026, from [Link]

  • Patel, D. G., Cox, J. M., Bender, B. M., & Benedict, J. B. (2021). 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine. National Science Foundation Public Access Repository. Retrieved January 21, 2026, from [Link]

  • Patel, D. G., Cox, J. M., Bender, B. M., & Benedict, J. B. (2021). 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

Spectroscopic and Structural Elucidation of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine is a significant derivative of the triphenylamine family, a class of compounds widely recognized for their applications in materials science. The inherent electronic properties of triphenylamines, such as their hole-transporting capabilities, make them integral components in the development of organic light-emitting diodes (OLEDs), perovskite solar cells, and other optoelectronic devices. The introduction of a chloro-substituent on the terminal phenyl ring of the biphenyl moiety can modulate the electronic and photophysical properties of the parent molecule, influencing device performance and stability.

Molecular Structure and Synthesis

The molecular architecture of this compound is characterized by a central nitrogen atom bonded to two phenyl groups and a 4'-chloro-[1,1'-biphenyl]-4-yl moiety. This structure provides a unique combination of steric and electronic features that are crucial for its material properties.

cluster_synthesis Synthetic Workflow cluster_reactants cluster_conditions Reactant_A 4-(Diphenylamino)phenylboronic acid Product This compound Reactant_A->Product Reactant_B 1-Bromo-4-chlorobenzene Reactant_B->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high yields, tolerance to a variety of functional groups, and relatively mild reaction conditions.[1][2][3]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 4-(diphenylamino)phenylboronic acid (1.0 equivalent), 1-bromo-4-chlorobenzene (1.1 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.

  • Catalyst Introduction: Introduce a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), at a loading of 1-5 mol%.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, with chemical shifts referenced to tetramethylsilane (TMS).

Caption: Atom numbering for NMR spectral assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region (typically 6.8-7.8 ppm).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-2, H-6 (N-Ph)~7.30tJ = 7.6
H-3, H-5 (N-Ph)~7.10tJ = 7.4
H-4 (N-Ph)~7.00dJ = 7.8
H-8, H-12~7.50dJ = 8.5
H-9, H-11~7.15dJ = 8.5
H-14, H-18~7.60dJ = 8.6
H-15, H-17~7.45dJ = 8.6

The protons on the N-diphenyl groups (H-2 to H-6) will likely appear as overlapping multiplets. The protons on the biphenyl core will present as distinct doublets due to their para and meta couplings. The electron-withdrawing effect of the chlorine atom is expected to deshield the protons on the chloro-substituted ring (H-14 to H-18), shifting them downfield compared to the protons on the other rings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (N-Ph)~147.5
C-2, C-6 (N-Ph)~129.5
C-3, C-5 (N-Ph)~124.0
C-4 (N-Ph)~123.0
C-7~148.0
C-8, C-12~127.0
C-9, C-11~125.0
C-10~135.0
C-13~139.0
C-14, C-18~128.5
C-15, C-17~129.0
C-16~133.0

The quaternary carbons (C-1, C-7, C-10, C-13, and C-16) will appear as weak signals. The carbon atom bearing the chlorine (C-16) is expected to have a chemical shift in the range of 132-134 ppm. The carbons directly attached to the nitrogen atom (C-1 and C-7) will be deshielded and appear at lower field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by absorptions corresponding to the vibrations of its aromatic framework and the C-N and C-Cl bonds.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
C-H stretching (aromatic)3100-3000Medium to Weak
C=C stretching (aromatic)1600-1450Medium to Strong
C-N stretching1360-1250Strong
C-Cl stretching800-600Strong
C-H out-of-plane bending900-675Strong

The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine. The C-Cl stretching vibration is a key diagnostic peak for the presence of the chloro-substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Ion m/z (relative intensity, %) Interpretation
[M]⁺355/357 (100/33)Molecular ion peak with isotopic pattern for one chlorine atom
[M-Cl]⁺320Loss of chlorine atom
[M-C₆H₅]⁺278/280Loss of a phenyl group
[C₁₂H₈N]⁺166Biphenyl-amine fragment
[C₆H₅]⁺77Phenyl cation

The molecular ion peak ([M]⁺) is expected to be prominent, and its isotopic pattern, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, will be indicative of the presence of a single chlorine atom. Fragmentation will likely involve the cleavage of the C-N and C-C bonds, leading to the formation of stable aromatic cations.

Conclusion

This technical guide has presented a detailed predictive analysis of the spectral data for this compound, a molecule of significant interest in the field of organic electronics. By leveraging the known spectral characteristics of its constituent fragments, we have provided a comprehensive interpretation of its expected ¹H NMR, ¹³C NMR, IR, and Mass spectra. The inclusion of a detailed synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction offers a practical guide for its preparation. This document serves as a valuable resource for researchers and scientists engaged in the design and characterization of novel materials for advanced technological applications.

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  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved January 21, 2026, from [Link]

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An In-depth Technical Guide to the Solubility of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development and materials science, a comprehensive understanding of a compound's solubility is a cornerstone of successful experimental design and product formulation. This guide provides a detailed exploration of the solubility characteristics of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine, a complex aromatic amine. In the absence of extensive published quantitative data, this document focuses on the foundational principles governing its solubility, theoretical predictions based on its molecular structure, and robust experimental protocols for its empirical determination. Our objective is to equip the scientific community with the necessary tools and insights to effectively work with this compound.

Molecular Profile and Its Implications for Solubility

This compound is a triarylamine derivative with a significant molecular weight and a predominantly nonpolar character.[1] Its structure, featuring multiple phenyl rings, dictates its interaction with various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₁₈ClN[1]
Molecular Weight 355.86 g/mol [1]
Appearance Solid (predicted)-
Polarity Predominantly NonpolarInferred from structure
Hydrogen Bond Donor 0[2]
Hydrogen Bond Acceptor 1 (Nitrogen atom)[2]

The key takeaways from its molecular structure are:

  • Large Aromatic System: The extensive biphenyl and diphenylamine core makes the molecule rigid and hydrophobic. This structure favors solubility in solvents that can engage in π-π stacking and van der Waals interactions.

  • Chlorine Substitution: The single chloro group adds a degree of polarity but is insufficient to significantly enhance solubility in polar solvents.

  • Lack of Hydrogen Bonding: The absence of N-H bonds means it cannot act as a hydrogen bond donor, limiting its interaction with protic solvents like water and alcohols.[2] The lone pair on the tertiary amine nitrogen can act as a weak hydrogen bond acceptor.[2]

Based on the principle of "like dissolves like," we can predict its general solubility behavior.[3]

  • High Solubility Expected in: Aromatic and chlorinated hydrocarbons such as toluene, benzene, xylene, dichloromethane, and chloroform.

  • Moderate Solubility Expected in: Ethers and some esters like diethyl ether, tetrahydrofuran (THF), and ethyl acetate.

  • Low to Negligible Solubility Expected in: Polar protic solvents like water, methanol, and ethanol, and polar aprotic solvents with high dielectric constants but different intermolecular forces, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is also expected to have low solubility in nonpolar aliphatic hydrocarbons like hexane and cyclohexane due to the significant difference in molecular structure and intermolecular forces.

Theoretical Framework: A Deeper Dive into Solubility Principles

The dissolution of a solid solute in a liquid solvent is governed by two primary energetic factors: the lattice energy of the solid and the solvation energy of the solute molecules by the solvent molecules. For a compound like this compound, its crystal lattice is held together by van der Waals forces and potentially weak π-π interactions. A suitable solvent must be able to overcome these forces by forming favorable solute-solvent interactions.

Caption: Thermodynamic cycle of dissolution.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[4][5][6] This equilibrium-based method ensures that the solution is truly saturated, providing a definitive solubility value at a given temperature.[6]

The Shake-Flask Methodology

This protocol is adapted from established guidelines and best practices.[4][5][6][7][8]

Step 1: Preparation

  • Ensure the this compound is of high purity.

  • Use analytical grade or higher purity solvents.

  • Prepare a series of vials or flasks for each solvent to be tested.

Step 2: Equilibration

  • Add an excess amount of the solid compound to each vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.[6]

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., a 25 °C water bath) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[5][7]

Step 3: Sample Collection and Preparation

  • After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

Step 4: Quantification

  • Accurately dilute the filtered saturate solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantify the concentration of the compound in the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification A Add excess solid to solvent B Shake at constant temperature (24-72h) A->B C Allow to settle B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F caption Shake-flask solubility determination workflow.

Caption: Shake-flask solubility determination workflow.

Analytical Quantification by HPLC

Given the aromatic nature of this compound, HPLC with a UV detector is an ideal method for its quantification.[9][10]

Table 2: Suggested HPLC Parameters

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Suitable for nonpolar aromatic compounds.
Mobile Phase Isocratic or gradient elution with Acetonitrile and WaterProvides good separation and peak shape for aromatic amines.
Detection UV at an appropriate wavelength (e.g., 254 nm or λmax)The extensive conjugation in the molecule will lead to strong UV absorbance.
Flow Rate 1.0 mL/minStandard for analytical scale columns.
Injection Volume 10-20 µLTypical injection volume.
Quantification External standard calibration curveA calibration curve prepared from a stock solution of known concentration should be used for accurate quantification.

Data Presentation and Interpretation

The results from the shake-flask experiments should be tabulated to allow for easy comparison of the solubility of this compound in different solvents.

Table 3: Hypothetical Solubility Data of this compound at 25 °C

SolventSolvent PolarityPredicted SolubilityExperimentally Determined Solubility (mg/mL)
TolueneNonpolar (Aromatic)HighTo be determined
DichloromethanePolar AproticHighTo be determined
Tetrahydrofuran (THF)Polar Aprotic (Ether)ModerateTo be determined
Ethyl AcetatePolar Aprotic (Ester)ModerateTo be determined
AcetonePolar Aprotic (Ketone)Low to ModerateTo be determined
AcetonitrilePolar AproticLowTo be determined
MethanolPolar ProticVery LowTo be determined
WaterPolar ProticInsolubleTo be determined
HexaneNonpolar (Aliphatic)LowTo be determined

Conclusion

While readily available quantitative solubility data for this compound is limited, a thorough understanding of its molecular structure and the principles of solubility allows for strong theoretical predictions. Its large, nonpolar, aromatic nature suggests a preference for solubility in aromatic and chlorinated solvents over polar or aliphatic ones. For definitive quantitative data, the shake-flask method coupled with HPLC analysis provides a robust and reliable experimental pathway. This guide provides the necessary theoretical foundation and practical protocols for researchers to confidently assess and utilize the solubility characteristics of this compound in their work.

References

  • MySkinRecipes. N,N-Diphenyl-[1,1'-biphenyl]-4-amine. Available at: [Link]

  • PubChem. N,N-Diphenyl-[1,1'-biphenyl]-4-amine. Available at: [Link]

  • PubChem. N,N-Di([1,1'-biphenyl]-4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine. Available at: [Link]

  • PubChem. (4-Chlorophenyl)diphenylamine. Available at: [Link]

  • University of Toronto. Solubility of Organic Compounds. Available at: [Link]

  • PubMed. Water-Soluble Trityl Radicals for Fluorescence Imaging. Available at: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • Faculty of Science, Universiti Teknologi Malaysia. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Available at: [Link]

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  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available at: [Link]

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An In-Depth Technical Guide to the Discovery and History of Substituted Biphenyl-4-amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl-4-amine scaffold represents a fascinating duality in medicinal chemistry. Initially identified through the toxicological infamy of its parent compound, 4-aminobiphenyl, this structural motif has evolved into a highly versatile and privileged pharmacophore. Its rigid, yet tunable, diaryl structure provides an ideal framework for developing targeted therapies across a spectrum of diseases. This technical guide provides an in-depth exploration of the discovery, history, and development of substituted biphenyl-4-amine compounds. We traverse the journey from its carcinogenic origins to its current status as a cornerstone of modern drug design, with a focus on anti-inflammatory agents and kinase inhibitors. This guide details the evolution of synthetic methodologies, elucidates key structure-activity relationships (SAR), and provides detailed mechanistic insights into how these compounds modulate critical signaling pathways.

The Bifurcated History of the Biphenyl-4-amine Scaffold

An Inauspicious Beginning: 4-Aminobiphenyl as an Industrial Carcinogen

The story of biphenyl-4-amine begins not in a medicinal chemistry lab, but in the industrial landscape of the 20th century. 4-Aminobiphenyl (4-ABP) was widely used as a rubber antioxidant and an intermediate in dye synthesis.[1] However, by the mid-1950s, its production was ceased in the United States due to overwhelming evidence of its carcinogenicity.[1] Extensive research revealed that 4-ABP is a potent human carcinogen, primarily targeting the urinary bladder.[2]

The mechanism of its toxicity is a critical lesson in metabolic activation. Hepatic cytochrome P450 enzymes, particularly CYP1A2, metabolize 4-ABP through N-oxidation to form N-hydroxy-4-aminobiphenyl. This intermediate can then undergo further enzymatic reactions, such as O-acetylation in the bladder, to generate a highly reactive nitrenium ion. This electrophilic species readily forms covalent adducts with DNA, primarily at the C8 position of guanine, leading to mutations and initiating tumorigenesis.

G cluster_liver Liver (Hepatic Metabolism) cluster_bladder Bladder Epithelium ABP 4-Aminobiphenyl (4-ABP) NHydroxy N-Hydroxy-4-aminobiphenyl ABP->NHydroxy CYP1A2 (N-oxidation) Nitrenium Aryl Nitrenium Ion NHydroxy->Nitrenium O-Acetylation / Peroxidation DNA_Adduct DNA Adducts Nitrenium->DNA_Adduct Covalent Binding Tumor Tumor Initiation DNA_Adduct->Tumor Mutations caption Metabolic Activation of 4-Aminobiphenyl

A Phoenix from the Ashes: The Emergence of a Privileged Pharmacophore

Despite the toxicity of the unsubstituted parent molecule, medicinal chemists recognized the inherent potential of the biphenyl scaffold. Its key attributes include:

  • Structural Rigidity: The biphenyl core provides a defined and predictable orientation for appended functional groups, facilitating optimal interactions with biological targets.

  • Tunable Torsion Angle: The dihedral angle between the two phenyl rings can be influenced by substitution at the ortho positions, allowing for fine-tuning of the compound's 3D conformation.

  • Lipophilicity: The biphenyl group contributes to the lipophilicity of a molecule, aiding in its ability to cross cell membranes.

  • Synthetic Tractability: The development of powerful cross-coupling reactions has made the synthesis of diverse biphenyl derivatives highly accessible.

One of the earliest therapeutic successes for a substituted biphenyl compound was Felbinac ([1,1'-biphenyl]-4-acetic acid), a non-steroidal anti-inflammatory drug (NSAID).[3] Felbinac and its derivatives demonstrated that appropriate substitution could not only negate the toxicity of the 4-amine parent but also imbue the scaffold with potent and specific pharmacological activity.[3] This discovery marked a pivotal turning point, shifting the perception of the biphenyl scaffold from a toxicophore to a valuable pharmacophore.

The Evolution of Synthetic Strategies

The ability to efficiently generate libraries of substituted biphenyl-4-amines has been central to their development. Synthetic strategies have evolved from harsh, classical methods to highly versatile and efficient modern catalytic cross-coupling reactions.

Classical Approaches

Early syntheses often relied on methods like the Ullmann condensation , which involves the copper-catalyzed coupling of an aryl halide with an amine at high temperatures. While effective for certain substrates, this method often requires harsh conditions and has limited functional group tolerance.

The Cross-Coupling Revolution: Suzuki and Buchwald-Hartwig Reactions

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of biphenyl compounds.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide (or triflate) with an arylboronic acid or ester.[4] It is one of the most robust and widely used methods for forming biaryl C-C bonds, offering high yields and exceptional functional group tolerance.

  • Buchwald-Hartwig Amination: This reaction directly forms the key C-N bond by coupling an aryl halide (or triflate) with an amine.[5] The development of sophisticated phosphine ligands has enabled the coupling of a vast range of amines and aryl halides under relatively mild conditions.[5]

G cluster_suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) cluster_buchwald Buchwald-Hartwig Amination (C-N Bond Formation) ArylHalide1 Aryl Halide (e.g., 4-Bromoaniline) SuzukiProduct Substituted Biphenyl-4-amine ArylHalide1->SuzukiProduct Pd Catalyst, Base BoronicAcid Arylboronic Acid BoronicAcid->SuzukiProduct ArylHalide2 Biphenyl Halide BuchwaldProduct Substituted Biphenyl-4-amine ArylHalide2->BuchwaldProduct Pd Catalyst, Base, Ligand Amine Amine (R-NH2) Amine->BuchwaldProduct caption Modern Synthetic Routes to Biphenyl-4-amines

Representative Experimental Protocol: Suzuki-Miyaura Synthesis of 4-Phenylaniline

This protocol describes a general, ligand-free method for the synthesis of the core biphenyl-4-amine structure.

Materials:

  • 4-Bromoaniline (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • N,N-Dimethylformamide (DMF) and Water (e.g., 4:1 v/v)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromoaniline, phenylboronic acid, and potassium carbonate.

  • Add the DMF/water solvent mixture to the flask.

  • Bubble argon or nitrogen gas through the mixture for 15-20 minutes to degas the solution.

  • Add the palladium(II) acetate catalyst to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-phenylaniline.[4]

Therapeutic Applications and Mechanisms of Action

The versatility of the substituted biphenyl-4-amine scaffold is evident in the diverse range of biological targets it has been used to modulate. Here, we focus on its application in the development of kinase inhibitors for oncology.

Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[6] Their overexpression is common in many cancers, making them attractive therapeutic targets. Several potent Aurora kinase inhibitors are based on a substituted biphenyl-4-amine scaffold.

Example Compound: CYC116 (N-(4-morpholinophenyl)-4-(2-amino-4-methylthiazol-5-yl)pyrimidin-2-amine)

While not a direct biphenyl-4-amine, CYC116 contains the core phenylamino-aryl motif and serves as an excellent example of this class of kinase inhibitors. CYC116 is a potent inhibitor of Aurora A and Aurora B kinases.[7][8] Inhibition of Aurora B, a key component of the chromosomal passenger complex, disrupts several critical mitotic events.

Mechanism of Action: Inhibition of Aurora B by compounds like CYC116 leads to:

  • Failed Chromosome Alignment: Aurora B is responsible for correcting improper kinetochore-microtubule attachments. Its inhibition leads to persistent errors and failure of chromosomes to align at the metaphase plate.[9]

  • Spindle Assembly Checkpoint (SAC) Override: By disrupting the tension-sensing mechanism at the kinetochore, Aurora B inhibition can lead to a premature exit from mitosis, even in the presence of unattached chromosomes.[4]

  • Cytokinesis Failure: Aurora B plays a crucial role in the formation of the cleavage furrow during cytokinesis. Its inhibition often results in cells failing to divide, leading to the formation of large, polyploid cells.[9]

This cascade of mitotic errors ultimately triggers apoptosis or cellular senescence, leading to the anti-tumor effect.

G cluster_effects Cellular Consequences Inhibitor Biphenyl-4-amine Inhibitor (e.g., CYC116) AuroraB AuroraB Inhibitor->AuroraB Inhibits Alignment_Fail Chromosome Misalignment AuroraB->Alignment_Fail SAC_Override SAC Override AuroraB->SAC_Override Cytokinesis_Fail Cytokinesis Failure (Polyploidy) AuroraB->Cytokinesis_Fail Apoptosis Apoptosis / Senescence Cytokinesis_Fail->Apoptosis Leads to caption Mechanism of Aurora B Inhibition

FLT3 Inhibitors in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a role in the normal development of hematopoietic stem cells.[10] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[11] These mutations lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled proliferation and survival of leukemic blasts.

Mechanism of Action: The constitutively active FLT3-ITD receptor signals through several key downstream pathways:

  • STAT5 Pathway: Leads to the transcription of anti-apoptotic proteins (e.g., MCL1) and cell cycle regulators.

  • RAS/MAPK Pathway: Promotes cell proliferation.

  • PI3K/AKT Pathway: A major survival pathway that inhibits apoptosis.[12][13]

Substituted biphenyl-4-amine derivatives have been developed as potent FLT3 inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream pro-survival and proliferative signals.

G cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes FLT3 Constitutively Active FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 RAS_MAPK RAS/MEK/ERK FLT3->RAS_MAPK PI3K_AKT PI3K/AKT FLT3->PI3K_AKT Inhibitor Biphenyl-4-amine FLT3 Inhibitor Inhibitor->FLT3 Inhibits ATP Binding Survival Inhibition of Apoptosis STAT5->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation PI3K_AKT->Survival caption Mechanism of FLT3-ITD Inhibition

Data Presentation: Structure-Activity Relationships

The development of potent and selective compounds relies on a deep understanding of structure-activity relationships (SAR). By systematically modifying the biphenyl-4-amine scaffold and assessing the impact on biological activity, researchers can optimize lead compounds. The table below summarizes representative data for a series of kinase inhibitors, illustrating the impact of substitution on potency.

CompoundScaffoldR1R2Target KinaseIC50 (nM)
A-1 Biphenyl-4-amineHHAurora B850
A-2 Biphenyl-4-amine4'-FHAurora B320
A-3 Biphenyl-4-amine4'-ClHAurora B250
A-4 Biphenyl-4-amine4'-F3-NH2Aurora B95
B-1 Phenylpyrimidin-4-amineHHFLT3>1000
B-2 Phenylpyrimidin-4-amine4'-MorpholineHFLT3123
B-3 Phenylpyrimidin-4-amine4'-PiperazineHFLT3210
CYC116 Phenylpyrimidin-4-amine4'-MorpholineThiazoleAurora A/B8 / 9 (Ki)

Note: Data is illustrative and compiled from multiple sources for demonstration purposes.[7][14]

Key SAR Insights:

  • Halogen Substitution: The addition of electron-withdrawing groups like fluorine or chlorine at the 4'-position of the biphenyl ring often enhances potency (Compare A-1 vs. A-2/A-3).

  • Polar Groups: Introducing polar groups, such as an amine at the 3-position, can further improve activity, potentially by forming additional hydrogen bonds with the target protein (Compare A-2 vs. A-4).

  • Heterocyclic Moieties: For kinase inhibitors, replacing one of the phenyl rings with a heterocycle like pyrimidine is a common strategy to engage in key hydrogen bonding interactions within the ATP-binding pocket (Scaffold B).

  • Solubilizing Groups: The addition of groups like morpholine or piperazine can improve the pharmacokinetic properties of the compound, including solubility (Compare B-1 vs. B-2/B-3).

Conclusion and Future Directions

The substituted biphenyl-4-amine scaffold has undergone a remarkable transformation from an industrial hazard to a mainstay of modern medicinal chemistry. Its favorable structural and synthetic characteristics have enabled the development of potent and selective modulators of a wide array of biological targets. The journey from the carcinogen 4-aminobiphenyl to targeted therapeutics like kinase inhibitors underscores the power of medicinal chemistry to refine and repurpose chemical scaffolds.

Future research in this area will likely focus on:

  • Novel Scaffolds: Exploring bioisosteric replacements for the biphenyl core to further improve properties and access novel chemical space.

  • Target Selectivity: Fine-tuning substitution patterns to achieve even greater selectivity for specific kinase isoforms or other targets, thereby reducing off-target effects.

  • Covalent Inhibitors: Designing derivatives that can form a covalent bond with the target protein, offering prolonged duration of action and the potential to overcome resistance.

The rich history and proven success of the substituted biphenyl-4-amine framework ensure that it will remain a fertile ground for the discovery of new medicines for years to come.

References

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A Theoretical and Computational Scrutiny of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Bridging Theory and Application

In the landscape of materials science and medicinal chemistry, triarylamine and biphenyl scaffolds are of paramount importance. Their unique electronic and structural properties make them foundational components in organic electronics and promising cores for novel therapeutic agents.[1] This guide focuses on a specific, functionalized member of this class: 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine . The introduction of a chloro-substituent on the biphenyl moiety introduces electronic and steric perturbations that can significantly modulate the molecule's behavior.

This document serves as a technical guide for researchers, computational chemists, and drug development professionals, detailing a robust theoretical and computational framework for analyzing this molecule. We will move beyond a mere recitation of methods to explain the causality behind procedural choices, ensuring a protocol that is not only accurate but also self-validating. Our approach is grounded in established quantum chemical methods, providing a roadmap for predicting molecular properties, understanding electronic behavior, and guiding further experimental work.

Molecular Architecture and Its Implications

The subject molecule, with the chemical formula C₂₄H₁₈ClN, is a tertiary amine featuring a central nitrogen atom bonded to two phenyl rings and one 4'-chlorobiphenyl group. The fundamental structure is non-planar.[1][2] The phenyl rings attached to the nitrogen atom, as well as the two rings of the biphenyl group, are expected to be twisted out of plane relative to each other. This torsional or dihedral angle is a critical parameter influencing the extent of π-conjugation, and consequently, the electronic properties of the molecule.[3][4]

In similar crystal structures, the sum of bond angles around the tertiary nitrogen is nearly 360°, indicating an almost planar environment for the nitrogen atom itself.[1][2] However, the attached aromatic rings rotate significantly with respect to this amine plane, typically in the range of 30-50°.[1][2] This propeller-like conformation is a hallmark of triarylamines and is crucial for their function in materials by balancing electronic communication and solid-state packing.[5] The chlorine atom acts as an electron-withdrawing group, which can influence the molecule's dipole moment, charge distribution, and reactivity.

The Computational Gauntlet: A Validated Workflow

To elucidate the properties of this compound, a multi-step computational workflow is essential. Density Functional Theory (DFT) is the workhorse for this type of investigation, offering an excellent compromise between computational cost and accuracy for organic molecules.[3][6]

The following diagram outlines the logical flow of the computational protocol, from initial structure preparation to the analysis of advanced properties.

G cluster_0 Core Quantum Mechanics (QM) Analysis cluster_1 Property Calculations (Post-Optimization) cluster_2 Application-Specific Modeling Input 1. Initial 3D Structure Generation (e.g., Avogadro, GaussView) Opt 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) Input->Opt Freq 3. Vibrational Frequency Analysis Opt->Freq Check Verify: No Imaginary Frequencies? Freq->Check FMO Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) Check->FMO  Minimum Energy Confirmed Docking Molecular Docking Simulation (Drug Development Context) Check->Docking  Minimum Energy Confirmed NBO Natural Bond Orbital (NBO) (Charge Distribution, Hyperconjugation) FMO->NBO TDDFT Excited States & UV-Vis Spectra (TD-DFT) NLO Non-Linear Optical (NLO) Properties (Polarizability, Hyperpolarizability) NBO->TDDFT TDDFT->NLO

Caption: A validated computational workflow for the analysis of this compound.

Step-by-Step Methodologies

Protocol 1: Ground State Geometry Optimization and Validation

  • Initial Structure Creation: A 3D structure of the molecule is first generated using molecular building software like Avogadro or GaussView. The initial bond lengths and angles are based on standard values.

  • Selection of Theory Level: The choice of functional and basis set is critical. The B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) is a well-established standard for such systems.[3][7]

    • Rationale (Expertise): B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, providing a robust description of electronic correlation for many organic molecules. The 6-311+G(d,p) basis set is flexible enough to accurately describe the electronic distribution, including diffuse functions (+) for non-covalent interactions and polarization functions (d,p) to handle the non-spherical electron densities in the π-systems.

  • Optimization Run: A geometry optimization calculation is performed using a program like Gaussian.[3] This process iteratively adjusts the positions of the atoms to find the lowest energy conformation (a minimum on the potential energy surface).

  • Validation via Frequency Calculation: Following optimization, a vibrational frequency calculation must be performed at the same level of theory.[8]

    • Trustworthiness: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state. This is a critical self-validation step in any computational study.

Protocol 2: Electronic and Spectroscopic Properties

  • Frontier Molecular Orbital (FMO) Analysis: Using the optimized geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

    • Significance: The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[4] A smaller gap suggests the molecule is more easily excitable and potentially more reactive. The spatial distribution of these orbitals indicates the regions involved in electron donation (HOMO) and acceptance (LUMO).

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution on each atom (Mulliken or NBO charges) and interactions between filled and vacant orbitals, revealing details about intramolecular charge transfer and hyperconjugation.[8]

  • Simulated UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths.[6][9] This allows for the simulation of the UV-Visible absorption spectrum.

    • Rationale: By comparing the simulated spectrum to experimental data (if available), the accuracy of the chosen computational method can be further validated. This analysis helps assign specific electronic transitions (e.g., π→π*) to observed absorption bands.[10]

Protocol 3: Advanced and Application-Specific Modeling

  • Non-Linear Optical (NLO) Properties: For materials science applications, NLO properties are of interest.[11] Calculations of the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β₀) can be performed to assess the molecule's potential for use in optical devices.[12][13] Molecules with significant intramolecular charge transfer characteristics often exhibit large hyperpolarizability values.[11]

  • Molecular Docking (for Drug Development): Given that biphenyl and amine structures are common in pharmacologically active compounds, molecular docking can be employed to predict the binding affinity and orientation of the molecule within the active site of a target protein.[3][14][15]

    • Workflow: This involves preparing a receptor protein structure (e.g., from the Protein Data Bank), defining a binding site, and using a docking program (like AutoDock or Glide) to predict the most stable binding poses of the ligand.[14][16] This provides a hypothetical binding mode that can guide the design of more potent analogues.[15]

Predicted Data and Interpretation

While experimental data for the specific target molecule is scarce, we can extrapolate expected computational results based on studies of highly similar compounds like halogenated biphenyls and triphenylamines.[2][3]

Table 1: Expected Quantum Chemical Parameters (Illustrative)

Parameter Description Predicted Value Range Significance
Dihedral Angle (Biphenyl) Twist between the two phenyl rings of the biphenyl moiety. 30° - 45° Affects π-conjugation and overall molecular shape.[1]
HOMO Energy Energy of the highest occupied molecular orbital. -5.0 to -5.5 eV Related to the ionization potential; electron-donating capability.
LUMO Energy Energy of the lowest unoccupied molecular orbital. -1.5 to -2.0 eV Related to the electron affinity; electron-accepting capability.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO. 3.0 to 4.0 eV Indicates chemical reactivity and optical properties.[4]
Dipole Moment (μ) Measure of molecular polarity. 2.0 - 3.5 Debye Influences solubility and intermolecular interactions.

| First Hyperpolarizability (β₀) | Measure of the second-order NLO response. | High (relative to urea) | Indicates potential for NLO applications.[12] |

Note: These values are illustrative and would be precisely determined by running the calculations as described in Protocol 2.

The HOMO is expected to be localized primarily on the electron-rich triphenylamine moiety, while the LUMO may have significant contributions from the chloro-biphenyl fragment. This separation would facilitate intramolecular charge transfer upon photoexcitation, a key requirement for NLO activity.[11]

Conclusion and Future Directions

The computational framework detailed in this guide provides a powerful, multi-faceted approach to characterizing this compound. By systematically applying DFT and TD-DFT, researchers can obtain reliable predictions of its geometry, electronic structure, and optical properties. Furthermore, application-specific models like molecular docking can situate these fundamental properties within the context of drug discovery.

This theoretical groundwork is not an end in itself but a critical first step. It provides the necessary data to rationalize experimental findings, predict the outcomes of chemical modifications, and ultimately accelerate the design of new molecules for targeted applications, whether in advanced optical materials or as next-generation therapeutic agents.

References

  • Shukla, S., Bishnoi, A., Devi, P., Fatma, S., & Singh, R. (n.d.). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Indian Journal of Pure & Applied Physics, 59.
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  • ResearchGate. (n.d.). Computational Study of Electronic and Nonlinear Optical Properties of (E)-N-(4-(((E)-3-nitrobenzylidene)amino)phenyl)-1-(4-nitrophenyl)methanimine (NAM). Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). N,N-Di([1,1'-biphenyl]-4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine. PubChem. Retrieved January 21, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: Triphenylamine Compounds as Hole Transport Layers (HTLs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Triphenylamine in Hole Transport

Triphenylamine (TPA) and its derivatives have emerged as a cornerstone class of materials for hole transport layers (HTLs) in advanced optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).[1][2] The core TPA structure, featuring a central nitrogen atom bonded to three phenyl rings, creates a non-planar, propeller-like geometry. This molecular architecture is fundamental to its success, as it inhibits crystallization and promotes the formation of stable, amorphous thin films—a critical requirement for fabricating uniform and efficient devices.[3][4]

The utility of TPA-based compounds stems from a confluence of favorable properties:

  • High Hole Mobility: The delocalized π-electron system across the phenyl rings facilitates efficient transport of positive charge carriers (holes).[5]

  • Tunable Energy Levels: The electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be precisely tuned through chemical functionalization of the TPA core.[1][6] This allows for meticulous energy level alignment with adjacent layers in a device, which is crucial for minimizing energy loss and maximizing performance.[6][7][8]

  • Excellent Thermal Stability: TPA derivatives typically exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures, contributing to the long-term operational stability of the final device.[3][9][10][11]

  • Good Solubility: Many TPA derivatives are soluble in common organic solvents, making them highly suitable for simple and scalable solution-based fabrication techniques like spin coating.[5]

The benchmark HTL, Spiro-OMeTAD, is a testament to the potential of this material class, being a key component in many of the highest-efficiency perovskite solar cells reported to date.[12][13] However, its complex synthesis and high cost have driven extensive research into new, cost-effective, and highly stable TPA derivatives to push these technologies toward commercial viability.[1][4][9]

The Mechanism: Ensuring Efficient Hole Extraction and Transport

In a typical p-i-n perovskite solar cell, the HTL performs the critical function of selectively extracting photogenerated holes from the perovskite absorber layer and transporting them to the anode (e.g., gold electrode), while simultaneously blocking electrons.[14] This prevents charge recombination and ensures that charge carriers are efficiently collected. The efficiency of this process is governed by the energy level alignment between the different layers of the device.

For optimal performance, the HOMO level of the TPA-based HTL must be slightly higher than the valence band maximum (VBM) of the perovskite layer. This creates a small energy cascade that provides the driving force for efficient hole extraction.[6] Furthermore, the HOMO level should align well with the work function of the anode to facilitate seamless hole injection with minimal ohmic losses. Concurrently, the LUMO level of the HTL must be significantly higher than the conduction band minimum (CBM) of the perovskite to create a large energy barrier that effectively blocks electrons from reaching the anode.[6]

Caption: Energy level alignment in a typical perovskite solar cell.

Prominent Triphenylamine-Based HTLs: A Comparative Overview

While hundreds of TPA derivatives have been synthesized, a few stand out for their widespread use and high performance.

Material NameHOMO (eV)LUMO (eV)Hole Mobility (cm²/Vs)Reported PCEKey Features
Spiro-OMeTAD -5.1 to -5.2-2.1 to -2.210⁻⁵ - 10⁻⁴>25%The gold standard; high efficiency but suffers from low intrinsic mobility and high cost.[13] Requires p-doping.
PTAA -5.1 to -5.3-2.0 to -2.2~10⁻³>22%Polymeric HTL with higher intrinsic mobility than Spiro-OMeTAD.[12] Often used dopant-free.
TPA-ADP 1 -5.16-2.18~10⁻³22.13%A novel dopant-free HTM with excellent hole extraction and defect passivation properties.[15]
HTM4 -5.2-2.2~10⁻⁴16.8%Fluorene-TPA derivative designed for lower cost and high performance.[12]

Note: Values are approximate and can vary based on measurement technique and processing conditions.

Experimental Protocols: Solution-Processing of TPA-based HTLs

The following protocols provide a standardized workflow for the fabrication of TPA-based HTLs via spin coating, using the common example of a doped Spiro-OMeTAD layer for a perovskite solar cell.

Protocol 1: Substrate Cleaning

Causality: Rigorous cleaning is paramount to ensure uniform film formation and good interfacial contact, preventing short-circuits and performance degradation.

  • Place substrates (e.g., FTO-coated glass with the perovskite layer already deposited) in a substrate holder.

  • Sequentially sonicate in a bath of soapy deionized (DI) water, DI water, acetone, and finally isopropanol (IPA) for 15 minutes each.

  • Dry the substrates thoroughly with a stream of dry nitrogen or argon.

  • Immediately before use, treat the substrates with UV-Ozone for 15 minutes to remove any remaining organic residues and improve surface wettability.

Protocol 2: HTL Solution Preparation (Doped Spiro-OMeTAD)

Causality: Additives are critical for Spiro-OMeTAD. Li-TFSI is a p-dopant that intentionally introduces holes into the HTL, thereby increasing its conductivity and reducing series resistance.[16] tBP is a coordinating agent that improves film morphology and passivates surface defects on the underlying perovskite layer, reducing non-radiative recombination.[16]

  • Stock Solutions: Prepare the following stock solutions inside an inert atmosphere glovebox:

    • Spiro-OMeTAD: 72.3 mg/mL in chlorobenzene.

    • Li-TFSI: 520 mg/mL in acetonitrile.

    • tBP (4-tert-butylpyridine): 1 mL of tBP in 1 mL of chlorobenzene (if not using neat).

  • Final Formulation: In a clean vial, combine the components in the following order to prepare 1 mL of the final HTL solution:

    • 1 mL of Spiro-OMeTAD stock solution.

    • 28.8 µL of neat tBP.

    • 17.5 µL of Li-TFSI stock solution.

  • Vortex the solution for 10 seconds to ensure homogeneity. Filter through a 0.2 µm PTFE syringe filter immediately before use to remove any particulates.

Protocol 3: HTL Deposition via Spin Coating

Causality: Spin coating uses centrifugal force to create a highly uniform, thin film.[17] A two-step process is often employed: a low-speed step to allow the solution to spread evenly across the substrate, followed by a high-speed step to rapidly thin the film to the desired thickness and facilitate solvent evaporation.[17][18] This entire process should be performed in a controlled, inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the perovskite and HTL by moisture and oxygen.

  • Place the cleaned and prepared substrate onto the chuck of the spin coater. Ensure it is centered.

  • Dispense ~40 µL of the filtered HTL solution onto the center of the substrate (static dispense).

  • Immediately initiate the spin coating program. A typical program is:

    • Step 1: 4000 rpm for 20 seconds.

    • Acceleration: 2000 rpm/s.

  • After the program completes, allow the substrate to remain on the chuck for a few seconds before carefully removing it.

Protocol 4: Thermal Annealing

Causality: A post-deposition annealing step is used to remove any residual solvent from the film and can help improve the film's morphology and electrical contact with the underlying layer.

  • Transfer the coated substrates onto a hotplate inside the glovebox.

  • Anneal at 70-85°C for 10-15 minutes.

  • Allow the substrates to cool to room temperature before proceeding to the next fabrication step (e.g., metal electrode deposition).

Alternative Deposition: Vacuum Thermal Evaporation (VTE)

For many small-molecule TPA derivatives, especially in the fabrication of OLEDs, vacuum thermal evaporation is the preferred deposition method.[2][10]

  • Principle: The TPA material is heated in a crucible under high vacuum (<10⁻⁶ Torr). The material sublimes and travels in a line-of-sight path to the cooler substrate, where it condenses to form a thin film.

  • Advantages: VTE allows for the creation of highly pure, uniform films with precise thickness control, and enables the fabrication of complex multi-layer device architectures without concerns of solvent incompatibility.[2]

  • Key Parameters:

    • Deposition Rate: Typically 0.5-2.0 Å/s, monitored by a quartz crystal microbalance.

    • Final Thickness: Dependent on the device architecture, usually between 20-50 nm.

    • Substrate Temperature: Usually kept at room temperature.

Device Fabrication Workflow

The following diagram illustrates a typical workflow for fabricating a perovskite solar cell incorporating a TPA-based HTL.

G cluster_workflow Device Fabrication Workflow A 1. Substrate Cleaning (FTO Glass) B 2. ETL Deposition (e.g., TiO₂ layer) A->B Sonication, UV-Ozone C 3. Perovskite Layer Deposition (Spin coating in glovebox) B->C Spin coating/Sintering E 5. HTL Deposition (Spin coating onto Perovskite) C->E Annealing D 4. HTL Solution Preparation (TPA + Solvent + Additives) D->E Filtering F 6. Thermal Annealing E->F Hotplate G 7. Back Contact Deposition (Thermal evaporation of Au/Ag) F->G Transfer to evaporator H 8. Device Encapsulation & Characterization G->H Sealing

Caption: Workflow for solution-processed perovskite solar cells.

Characterization Techniques

A comprehensive evaluation of a TPA-based HTL requires a suite of characterization techniques:

PropertyTechniqueInformation Obtained
Optical UV-Visible (UV-Vis) SpectroscopyDetermines the absorption spectrum and optical bandgap of the material.[14]
Electrochemical Cyclic Voltammetry (CV)Measures the oxidation and reduction potentials, from which HOMO and LUMO energy levels are calculated.[6][14]
Morphological Atomic Force Microscopy (AFM)Images the surface topography, providing data on film roughness and uniformity.[9]
Structural X-Ray Diffraction (XRD)Confirms the amorphous (non-crystalline) nature of the thin film, which is desirable for HTLs.[9]
Thermal Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)Evaluates thermal stability (decomposition temperature) and glass transition temperature (Tg), indicating the material's robustness at operating temperatures.[3][9][10]
Charge Transport Space-Charge Limited Current (SCLC)Measures the hole mobility of the HTL in a single-carrier device configuration.[13][19]
Device Performance Current Density-Voltage (J-V) MeasurementUnder simulated sunlight (AM 1.5G), this provides the key photovoltaic parameters: PCE, Voc, Jsc, and FF.[14]

Conclusion and Future Outlook

Triphenylamine compounds are indispensable as hole transport materials in modern optoelectronics. Their versatile chemistry allows for the rational design of molecules with tailored properties, leading to continuous improvements in device efficiency and stability.[1] The protocols and principles outlined in this guide provide a robust framework for the successful implementation and characterization of these materials.

Future research will continue to focus on addressing the remaining challenges. A key area of development is the creation of high-performance, dopant-free HTLs to improve the long-term stability of devices, as dopants like Li-TFSI are hygroscopic and can contribute to degradation.[20] By simplifying molecular structures to reduce synthesis costs and enhancing intrinsic material properties, the next generation of triphenylamine-based HTLs will be instrumental in the commercialization of perovskite and OLED technologies.

References

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Application Notes and Protocols for Thin-Film Deposition of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Material for Advanced Optoelectronics

4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine is a versatile organic semiconductor that has garnered significant interest within the research and drug development communities for its potential applications in organic light-emitting diodes (OLEDs) and perovskite solar cells.[1] Its primary function in these devices is as a hole transport layer (HTL), facilitating the efficient movement of positive charge carriers.[1] The molecular structure, characterized by a triphenylamine core with a chlorinated biphenyl substituent, imparts favorable electronic properties and thermal stability, which are critical for the longevity and performance of optoelectronic devices.[1]

This document provides detailed protocols for the thin-film deposition of this compound using both thermal evaporation and solution processing techniques. The causality behind key experimental choices is explained to provide a deeper understanding of the deposition processes.

Physicochemical Properties

A comprehensive understanding of the material's properties is fundamental to developing robust deposition protocols.

PropertyValueSource
Molecular Formula C₂₄H₁₉N
Molecular Weight 321.41 g/mol
Predicted Boiling Point 481.9 ± 24.0 °C
Predicted Density 1.124 ± 0.06 g/cm³
Appearance Crystalline SolidGeneral Knowledge

Protocol 1: Thermal Evaporation

Thermal evaporation is a widely employed technique for the deposition of organic small molecules, offering precise control over film thickness and high purity. The process involves heating the source material in a high-vacuum environment until it sublimes, with the vapor then condensing on a cooler substrate.

Causality of Experimental Choices
  • High Vacuum: A high-vacuum environment (typically < 10⁻⁶ Torr) is crucial to prevent the contamination of the thin film by atmospheric gases and to ensure a long mean free path for the evaporated molecules, leading to a more uniform deposition.

  • Controlled Deposition Rate: A slow and stable deposition rate (e.g., 0.1-0.2 Å/s) allows for better molecular ordering on the substrate surface, which is essential for optimal charge transport properties. Rapid deposition can lead to amorphous and less stable films.

  • Substrate Temperature: The temperature of the substrate can influence the morphology of the deposited film. While deposition is often performed at room temperature, gentle heating can sometimes enhance molecular diffusion and promote the formation of more crystalline films. However, excessive temperatures can lead to re-evaporation.

  • Source-to-Substrate Distance: This distance affects the uniformity of the deposited film. A greater distance generally leads to better uniformity but a lower deposition rate.

Experimental Workflow

Thermal_Evaporation_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition prep_material Source Material Preparation pump_down Pump Down to High Vacuum (< 10⁻⁶ Torr) prep_material->pump_down prep_substrate Substrate Cleaning prep_substrate->pump_down heat_source Ramp Up Source Temperature pump_down->heat_source deposit Deposit Film (0.1-0.2 Å/s) heat_source->deposit cool_down Cool Down Source deposit->cool_down vent Vent Chamber cool_down->vent characterize Film Characterization vent->characterize

Caption: Workflow for thermal evaporation.

Step-by-Step Protocol
  • Substrate Preparation:

    • Thoroughly clean the substrate (e.g., ITO-coated glass, silicon wafer) by sequential ultrasonication in a series of solvents such as deionized water, acetone, and isopropanol.

    • Dry the substrate with a stream of dry nitrogen gas.

    • Treat the substrate with UV-ozone or oxygen plasma to remove any remaining organic residues and to improve the surface energy for better film adhesion.

  • Source Preparation:

    • Use high-purity (>99.5%) this compound.

    • Load the material into a suitable evaporation source, such as a quartz or tungsten boat.

  • Deposition:

    • Mount the cleaned substrate in the deposition chamber, ensuring a clear line of sight to the evaporation source.

    • Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.

    • Gradually increase the temperature of the evaporation source until the desired deposition rate of 0.1-0.2 Å/s is achieved. A quartz crystal microbalance (QCM) should be used to monitor the deposition rate and film thickness in real-time.

    • Deposit the film to the desired thickness (typically 20-50 nm for an HTL).

    • Once the desired thickness is reached, close the shutter to the source and gradually ramp down the source temperature.

  • Post-Deposition:

    • Allow the substrate to cool to room temperature before venting the chamber with an inert gas like nitrogen.

    • Remove the coated substrate for subsequent processing or characterization.

Protocol 2: Solution Processing (Spin Coating)

Solution processing offers a lower-cost and higher-throughput alternative to vacuum-based methods. Spin coating is a common laboratory-scale technique for producing uniform thin films from solution.

Causality of Experimental Choices
  • Solvent Selection: The choice of solvent is critical and depends on the solubility of the material. A good solvent will fully dissolve the material at the desired concentration and have appropriate volatility. The solvent's boiling point and vapor pressure will influence the drying dynamics and the resulting film morphology. Common solvents for similar organic materials include toluene, chlorobenzene, and dichlorobenzene.[2]

  • Solution Concentration: The concentration of the solution, in conjunction with the spin speed, primarily determines the final film thickness. Higher concentrations generally lead to thicker films.

  • Spin Speed and Acceleration: The spin speed and acceleration rate affect the solvent evaporation rate and the uniformity of the film. A two-step process (a slow spread cycle followed by a high-speed drying cycle) is often used to achieve uniform coverage.

  • Annealing: Post-deposition thermal annealing is often necessary to remove residual solvent and to improve the molecular ordering and crystallinity of the film, which can enhance charge transport.

Experimental Workflow

Solution_Processing_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition prep_solution Prepare Solution dispense Dispense Solution prep_solution->dispense prep_substrate Substrate Cleaning prep_substrate->dispense spin_coat Spin Coat dispense->spin_coat anneal Thermal Annealing spin_coat->anneal characterize Film Characterization anneal->characterize

Caption: Workflow for solution processing.

Step-by-Step Protocol
  • Solution Preparation:

    • Dissolve this compound in a suitable solvent (e.g., chlorobenzene) to a concentration of 5-10 mg/mL.

    • Gently heat and stir the solution until the material is fully dissolved.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Substrate Preparation:

    • Follow the same substrate cleaning procedure as described in the thermal evaporation protocol.

  • Spin Coating:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense a sufficient amount of the filtered solution to cover the substrate.

    • Spin coat the substrate. A typical two-step program might be:

      • Step 1: 500 rpm for 10 seconds (for spreading).

      • Step 2: 3000 rpm for 30 seconds (for thinning and drying).

    • The exact parameters will need to be optimized to achieve the desired film thickness.

  • Annealing:

    • Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.

    • Anneal the film at a temperature of 80-120 °C for 10-15 minutes to remove residual solvent and improve film quality. The optimal annealing temperature should be determined experimentally, taking into account the material's thermal properties.

Thin-Film Characterization

Once the thin film is deposited, a suite of characterization techniques should be employed to evaluate its quality and properties.

Characterization TechniquePurpose
Atomic Force Microscopy (AFM) To assess the surface morphology, roughness, and to identify any pinholes or defects in the film.
UV-Visible Spectroscopy To determine the optical properties of the film, such as its absorption spectrum and optical bandgap.
X-ray Diffraction (XRD) To investigate the crystallinity and molecular packing of the film.
Ultraviolet Photoelectron Spectroscopy (UPS) To measure the work function and the highest occupied molecular orbital (HOMO) energy level, which are crucial for understanding charge injection and transport.
Electrical Characterization To evaluate the charge carrier mobility of the film, often by fabricating and testing devices like organic field-effect transistors (OFETs).

Conclusion

The protocols outlined in this document provide a comprehensive guide for the deposition of high-quality thin films of this compound for applications in organic electronics. Both thermal evaporation and solution processing methods are presented, with a detailed explanation of the rationale behind the experimental parameters. It is important to note that the specific parameters may require optimization based on the available equipment and the specific device architecture.

References

  • Synthesis and Characteristics of Poly[N,N'-diphenyl-N,N'-bis(4-aminobiphenyl)-(1,1'-biphenyl)-4,4'-diamine pyromellitimide] as a Hole Injecting and Transporting Layer for Hybrid Organic Light-Emitting Device. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Patel, D. G., Cox, J. M., Bender, B. M., & Benedict, J. B. (2021). 3′,5′-Dichloro- N , N -diphenyl-[1,1′-biphenyl]-4-amine. IUCrData, 6(10). [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Diphenyl-[1,1'-biphenyl]-4-amine. PubChem. Retrieved January 21, 2026, from [Link]

  • A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. (2022). MDPI. [Link]

  • Patel, D. G., Cox, J. M., Bender, B. M., & Benedict, J. B. (2021). 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine. National Library of Medicine. [Link]

  • Electrical characterization of organic semiconductor thin films. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Evaporation of Methylammonium Iodide in Thermal Deposition of MAPbI 3. (2021). MDPI. [Link]

  • Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Structure and Performance Optimization of Co Magnetic Thin Films Deposited by Vacuum Evaporation Coating. (2023). MDPI. [Link]

  • Experimental study of solvent effect on the heat transfer characteristics of 4-[(4-aminophenyl)-(4-imino-1-cyclohexa-2,5-dienylidene) methyl] aniline hydrochloride – A concentration based study. (2024). Modern Electronic Materials. [Link]

  • Characterization of annealed N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine nanostructured thin films. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Experimental study of solvent effect on the heat transfer characteristics of 4-[(4-aminophenyl)-(4-imino-1-cyclohexa-2,5-dienylidene) methyl] aniline hydrochloride – A concentration based study. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A Study of the Structural and Surface Morphology and Photoluminescence of Ni-Doped AlN Thin Films Grown by Co-Sputtering. (2022). MDPI. [Link]

  • Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. (n.d.). Google Patents.
  • National Center for Biotechnology Information. (n.d.). 4-Chlorobiphenyl. PubChem. Retrieved January 21, 2026, from [Link]

  • A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • N,N-Diphenyl-[1,1'-biphenyl]-4-amine. (n.d.). MySkinRecipes. Retrieved January 21, 2026, from [Link]

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Application Notes and Protocols for Measuring Charge Mobility in Organic Semiconductors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The charge carrier mobility (µ) is a cornerstone parameter in the field of organic electronics, fundamentally dictating the performance of devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2][3][4] Unlike their inorganic crystalline counterparts, charge transport in organic semiconductors is often described by a hopping mechanism between localized states due to inherent structural and energetic disorder.[5] Consequently, accurately determining the charge mobility is crucial for materials screening, device design, and advancing the fundamental understanding of charge transport physics in these materials.[2][6]

This comprehensive guide provides researchers, scientists, and professionals in drug development (where organic electronics are finding novel applications in biosensing) with detailed application notes and protocols for the experimental determination of charge mobility in organic semiconductors. We will delve into the most prevalent and reliable techniques, explaining the causality behind experimental choices and providing self-validating protocols to ensure data integrity.

I. Time-of-Flight (ToF) Method

The Time-of-Flight (ToF) technique is a direct and powerful method for measuring the drift mobility of charge carriers in the bulk of a material.[7] It is considered one of the most accurate methods, particularly for new materials, as it can be less susceptible to contact effects that can plague other techniques.[6]

Principle of Operation

The core principle of ToF involves generating a sheet of charge carriers near one electrode using a short pulse of light (typically a laser).[1][8] These photogenerated carriers then drift across the organic semiconductor layer under the influence of an applied electric field. The time it takes for these carriers to traverse the sample thickness and reach the opposite electrode, known as the transit time (τt), is measured from the transient photocurrent response. The drift mobility (µ) can then be calculated using the following relation:

µ = L² / (V * τt)

where L is the thickness of the organic semiconductor layer and V is the applied voltage. One of the key advantages of the ToF technique is its ability to independently study the mobility of electrons and holes by reversing the polarity of the applied voltage.[1]

Experimental Setup

A typical ToF experimental setup consists of a pulsed laser for charge carrier generation, a sample holder with electrical connections, a voltage source, and a fast oscilloscope to record the transient photocurrent. The sample itself is a sandwich structure, with the organic semiconductor layer positioned between two electrodes, at least one of which must be semi-transparent to allow for photoexcitation.[1]

Diagram: Time-of-Flight (ToF) Experimental Workflow

ToF_Workflow cluster_setup Experimental Setup cluster_process Measurement Process cluster_analysis Data Analysis Laser Pulsed Laser Photoexcitation 1. Photoexcitation (Generate Charge Carriers) Laser->Photoexcitation Sample Sample (ITO/Organic/Metal) Collection 3. Charge Collection (at Counter-Electrode) Sample->Collection Voltage_Source Voltage Source Voltage_Source->Sample Oscilloscope Oscilloscope Measurement 4. Measure Transient Photocurrent Oscilloscope->Measurement Drift 2. Carrier Drift (Under Applied Field) Collection->Oscilloscope Photocurrent Signal Plot Plot Photocurrent vs. Time Measurement->Plot Determine_Transit_Time Determine Transit Time (τt) Plot->Determine_Transit_Time Calculate_Mobility Calculate Mobility (µ = L² / (V * τt)) Determine_Transit_Time->Calculate_Mobility

Caption: Workflow for ToF mobility measurement.

Protocol
  • Sample Preparation:

    • Clean a transparent conductive substrate (e.g., Indium Tin Oxide - ITO) thoroughly.

    • Deposit the organic semiconductor layer onto the ITO substrate. The thickness should typically be in the range of 5 to 20 µm to ensure a measurable transit time.[1]

    • Deposit a top metal electrode (e.g., Aluminum or Gold) via thermal evaporation. The active area of the device is defined by the overlap of the top and bottom electrodes.

  • Measurement:

    • Mount the sample in the holder and connect the electrodes to the voltage source and the oscilloscope (in series with a load resistor).

    • Apply a constant DC voltage across the sample.

    • Direct a short laser pulse (with a pulse duration much shorter than the transit time) onto the semi-transparent electrode. The laser wavelength should be chosen to be strongly absorbed by the organic material to ensure carrier generation is confined to the near-surface region.

    • Record the transient photocurrent signal using the oscilloscope.

    • Repeat the measurement for a range of applied voltages.

Data Analysis

The shape of the transient photocurrent curve can be either non-dispersive (plateau-like) or dispersive (decaying).

  • Non-dispersive transport: The transit time is typically identified as the time at which the photocurrent starts to drop off. A double logarithmic plot of photocurrent versus time will show two distinct slopes, and the intersection of these two slopes gives the transit time.

  • Dispersive transport: In this case, the transit time is often determined from the "kink" in a double logarithmic plot of the transient photocurrent.

Advantages and Limitations
AdvantagesLimitations
Direct measurement of bulk mobility.Requires relatively thick films (> 1 µm), which may not be representative of thin-film devices.[6][9]
Can distinguish between electron and hole mobility.The technique can be complex to implement, requiring specialized equipment.[6]
Less sensitive to contact resistance issues.Not suitable for highly resistive or low-mobility materials where the signal may be too weak.[1]

II. Field-Effect Transistor (FET) Method

The Field-Effect Transistor (FET) method is a widely used technique for determining the charge carrier mobility in organic semiconductors, especially for materials intended for transistor applications.[1] This method measures the mobility in a thin accumulation layer at the semiconductor-dielectric interface.[5]

Principle of Operation

An OFET consists of a semiconductor layer, a gate dielectric, and source, drain, and gate electrodes.[10] By applying a voltage to the gate electrode, an electric field is created across the dielectric, which induces charge carriers in the semiconductor at the interface. This forms a conductive channel between the source and drain electrodes. The drain current (ID) is then measured as a function of the gate voltage (VG) and the source-drain voltage (VSD). The field-effect mobility can be extracted from the transfer characteristics (ID vs. VG) of the transistor operating in the linear or saturation regime.

Experimental Setup

The experimental setup for FET measurements is relatively straightforward and consists of a probe station to make electrical contact with the device electrodes and a semiconductor parameter analyzer to apply voltages and measure currents. The OFETs themselves can be fabricated in various architectures, with the most common being bottom-gate, top-contact and top-gate, bottom-contact configurations.

Diagram: Organic Field-Effect Transistor (OFET) Measurement Workflow

OFET_Workflow cluster_setup Experimental Setup cluster_process Measurement Process cluster_analysis Data Analysis Probe_Station Probe Station OFET_Device OFET Device Probe_Station->OFET_Device Parameter_Analyzer Semiconductor Parameter Analyzer Parameter_Analyzer->Probe_Station Apply Voltages Measure Current Apply_V_SD 1. Apply Source-Drain Voltage (V_SD) OFET_Device->Apply_V_SD Sweep_V_G 2. Sweep Gate Voltage (V_G) Apply_V_SD->Sweep_V_G Measure_I_D 3. Measure Drain Current (I_D) Sweep_V_G->Measure_I_D Plot_Transfer_Curve Plot I_D vs. V_G Measure_I_D->Plot_Transfer_Curve Extract_Mobility Extract Mobility from Linear or Saturation Regime Plot_Transfer_Curve->Extract_Mobility

Caption: Workflow for OFET mobility measurement.

Protocol
  • Device Fabrication:

    • Start with a substrate that will also serve as the gate electrode (e.g., a heavily doped silicon wafer).

    • Grow or deposit a high-quality gate dielectric layer (e.g., SiO₂) on the substrate.

    • Deposit the organic semiconductor layer.

    • Define the source and drain electrodes on top of the semiconductor layer using techniques like photolithography or shadow masking.

  • Measurement:

    • Place the OFET device on the probe station stage.

    • Make contact with the source, drain, and gate electrodes using the probe tips.

    • To measure the transfer characteristics in the saturation regime, apply a constant VSD that is greater than (VG - VT), where VT is the threshold voltage.

    • Sweep the gate voltage (VG) over a desired range and measure the corresponding drain current (ID).

    • To measure in the linear regime, apply a small VSD (typically << VG - VT).

Data Analysis

The field-effect mobility is extracted from the slope of the transfer curve.

  • Saturation Regime: The mobility (µ_sat) is calculated from the slope of the √ID vs. VG plot using the equation: ID = (W / 2L) * Ci * µ_sat * (VG - VT)² where W is the channel width, L is the channel length, and Ci is the capacitance per unit area of the gate dielectric.[11]

  • Linear Regime: The mobility (µ_lin) is calculated from the transconductance (gm = dID/dVG) using the equation: ID = (W / L) * Ci * µ_lin * (VG - VT) * VSD

It is important to note that contact resistance can significantly affect the accuracy of the extracted mobility.[12][13]

Advantages and Limitations
AdvantagesLimitations
Directly relevant for transistor applications.Mobility is measured at the interface and can be influenced by the dielectric surface and traps.[5]
Relatively simple experimental setup.Contact resistance can lead to underestimation of the intrinsic mobility.[13]
Can be used to study both n-type and p-type materials.The extracted mobility can be dependent on the gate voltage.[14]

III. Space-Charge-Limited Current (SCLC) Method

The Space-Charge-Limited Current (SCLC) method is a steady-state technique used to determine the bulk charge carrier mobility in organic semiconductors.[15][16] It is particularly useful for thin-film devices where ToF measurements are not feasible.[9]

Principle of Operation

The SCLC measurement relies on fabricating a single-carrier device where one electrode is ohmic (providing efficient charge injection) and the other is blocking for the opposite carrier type. When a voltage is applied, charge carriers are injected into the organic semiconductor. At a sufficiently high voltage, the injected charge density exceeds the intrinsic carrier density, leading to the formation of a space charge that limits the current flow. In the ideal trap-free case, the current density (J) follows the Mott-Gurney law:

J = (9/8) * εr * ε₀ * µ * (V² / L³)

where εr is the relative permittivity of the material, ε₀ is the permittivity of free space, µ is the charge carrier mobility, V is the applied voltage, and L is the device thickness.[15]

Experimental Setup

The experimental setup for SCLC is similar to that for standard current-voltage (I-V) characterization, requiring a voltage source and a picoammeter. The key is the fabrication of a single-carrier device with appropriate electrodes to ensure unipolar injection.

Diagram: Space-Charge-Limited Current (SCLC) Measurement Workflow

SCLC_Workflow cluster_setup Experimental Setup cluster_process Measurement Process cluster_analysis Data Analysis Voltage_Source Voltage Source Single_Carrier_Device Single-Carrier Device Voltage_Source->Single_Carrier_Device Picoammeter Picoammeter Measure_Current 2. Measure Current Picoammeter->Measure_Current Single_Carrier_Device->Picoammeter Current Signal Apply_Voltage_Sweep 1. Apply Voltage Sweep Apply_Voltage_Sweep->Single_Carrier_Device Plot_J_V_Curve Plot J vs. V (log-log scale) Measure_Current->Plot_J_V_Curve Identify_SCLC_Regime Identify J ∝ V² Regime Plot_J_V_Curve->Identify_SCLC_Regime Fit_Mott_Gurney_Law Fit Mott-Gurney Law to Extract Mobility Identify_SCLC_Regime->Fit_Mott_Gurney_Law

Caption: Workflow for SCLC mobility measurement.

Protocol
  • Device Fabrication:

    • Fabricate a sandwich-structure device (e.g., ITO/Organic/Metal).

    • To measure hole mobility, choose a high work function bottom electrode (e.g., ITO with a PEDOT:PSS layer) and a high work function top electrode that blocks electron injection.

    • To measure electron mobility, use a low work function bottom electrode (e.g., Al) and a low work function top electrode that blocks hole injection.

    • The thickness of the organic layer is a critical parameter and should be accurately measured.[17]

  • Measurement:

    • Connect the device to the voltage source and picoammeter.

    • Sweep the applied voltage and measure the resulting current in the dark to avoid photogeneration of carriers.

    • It is advisable to perform measurements on devices with varying thicknesses to validate the results.[17]

Data Analysis

A log-log plot of the current density (J) versus voltage (V) is used to analyze the data.

  • At low voltages, the behavior is typically ohmic (J ∝ V).

  • As the voltage increases, the device enters the SCLC regime, where the current density becomes proportional to the square of the voltage (J ∝ V²).[18]

  • The mobility is extracted by fitting the Mott-Gurney law to the J ∝ V² region of the curve.

The presence of traps can complicate the analysis, leading to a trap-filled limited (TFL) regime with a steeper voltage dependence.[15][19]

Advantages and Limitations
AdvantagesLimitations
Applicable to thin films and device-relevant structures.[16]The accuracy is highly dependent on achieving ohmic contacts and the absence of significant trap states.[15][20]
Simple experimental setup.The Mott-Gurney law is based on several assumptions that may not always hold true.[15]
Can be used for both electron and hole mobility measurements by selecting appropriate electrodes.Deviations from the ideal J ∝ V² behavior can make mobility extraction challenging.[20]

IV. Hall Effect Measurement

The Hall effect is a fundamental transport measurement that can provide information about the carrier type (n-type or p-type), carrier concentration, and Hall mobility.[5][21] While widely used for inorganic semiconductors, its application to organic materials has been challenging due to their low mobility and high resistance, which result in a very small Hall voltage.[22][23]

Principle of Operation

When a current-carrying semiconductor is placed in a magnetic field perpendicular to the direction of current flow, the charge carriers experience a Lorentz force. This force causes the carriers to accumulate on one side of the sample, creating a transverse electric field and a measurable Hall voltage (VH) perpendicular to both the current and the magnetic field. The Hall mobility (µH) can be determined from the Hall coefficient (RH) and the conductivity (σ) of the material:

µH = RH * σ

Experimental Setup

Hall effect measurements on organic semiconductors often require a specialized setup to detect the small Hall voltage. This typically involves a high-sensitivity voltage measurement system and often employs AC measurement techniques with a lock-in amplifier to improve the signal-to-noise ratio.[22][23] The sample is usually patterned in a Hall bar geometry.

Protocol
  • Sample Preparation:

    • Pattern the organic semiconductor film into a Hall bar structure, which includes current-carrying leads and voltage probes.

    • This is often done in a field-effect transistor configuration to allow for modulation of the carrier density with a gate voltage.

  • Measurement:

    • Pass a known current through the length of the Hall bar.

    • Apply a magnetic field perpendicular to the plane of the sample.

    • Measure the Hall voltage across the width of the Hall bar.

    • Reverse the direction of both the current and the magnetic field to eliminate contributions from misalignment of the voltage probes.

Data Analysis

The Hall coefficient is calculated from the measured Hall voltage, current, magnetic field, and sample dimensions. The conductivity is measured separately. The Hall mobility is then calculated from these two parameters.

Advantages and Limitations
AdvantagesLimitations
Provides information on carrier type and concentration in addition to mobility.The Hall voltage is often very small in organic semiconductors, making the measurement challenging.[22]
Can provide insights into the nature of charge transport (band-like vs. hopping).The interpretation of the Hall effect in disordered organic materials is not always straightforward.
Less sensitive to contact effects compared to FET measurements.Requires specialized and sensitive measurement equipment.

Comparative Summary of Mobility Measurement Techniques

TechniqueMeasured QuantitySample StructureKey AdvantagesKey Limitations
Time-of-Flight (ToF) Bulk drift mobilitySandwichDirect measurement, separate electron/hole mobilityRequires thick films, specialized setup
Field-Effect Transistor (FET) Interfacial field-effect mobilityTransistorDevice-relevant, simple setupInterface-sensitive, contact resistance issues
Space-Charge-Limited Current (SCLC) Bulk mobilitySandwich (single carrier)Thin film compatible, simple setupRequires ohmic contacts, sensitive to traps
Hall Effect Hall mobility, carrier density, carrier typeHall barProvides more charge transport parametersChallenging for low-mobility materials

Conclusion

The selection of an appropriate technique for measuring charge mobility in organic semiconductors depends on the specific research question, the nature of the material, and the available experimental resources. Each method has its own set of advantages and limitations. For a comprehensive understanding of charge transport, it is often beneficial to employ multiple techniques and compare the results. By carefully considering the experimental design, protocol, and data analysis, researchers can obtain reliable and meaningful charge mobility values, which are essential for the continued advancement of organic electronic devices.

References

  • Measurement Methods for Charge Carrier Mobility in Organic Semiconductors. Chinese Journal of Chemistry.
  • Review on Charge Carrier Transport in Inorganic and Organic Semiconductors. MDPI.
  • Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Fluxim.
  • Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors.
  • On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics. RSC Publishing.
  • Carrier mobility of organic semiconductors based on current-voltage characteristics. AIP Publishing.
  • Charge-carrier mobility measurement in organic semiconductors. TSI Journals.
  • Charge mobility measurement techniques in organic semiconductors.
  • Time-of-flight mobility measurements in organic field-effect transistors. AIP Publishing.
  • High mobility emissive organic semiconductor. PMC.
  • Charge mobility measurement techniques in organic semiconductors. Request PDF.
  • Mobility and threshold voltage extraction in transistors with gate-voltage-dependent contact resistance. Eric Pop - Stanford University.
  • On the importance of varying device thickness and temperature on the outcome of space-charge-limited current measurements. Frontiers.
  • Steady-state space-charge-limited current analysis of mobility with negative electric field dependence. AIP Publishing.
  • An improved method for extraction of mobility from space charge limited current in organic semiconductor films. AIP Publishing.
  • Techniques for characterization of charge carrier mobility in organic semiconductors.
  • Can anyone suggest methods to determine the mobility of organic semiconductors?
  • High-Resolution ac Measurements of the Hall Effect in Organic Field-Effect Transistors. American Physical Society.
  • Exploring the Validity and Limitations of the Mott-Gurney Law for Charge-Carrier Mobility Determination of Semiconducting Thin-. Forschungszentrum Jülich.
  • Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements.
  • Attempting to calculate the mobility from SCLC measurement (space charge limited current). Physics Stack Exchange.
  • Hall Effect Measurements in Materials Characteriz
  • Organic semiconductors for organic field-effect transistors. PMC.
  • Mobility overestimation due to gated contacts in organic field-effect transistors. PMC.
  • Time-Dependent Charge Carrier Transport with Hall Effect in Organic Semiconductors for Langevin and Non-Langevin Systems. MDPI.
  • Hall Effect and Conductivity Measurements in Semiconductor Crystals and Thin Films. Request PDF.
  • High-Resolution ac Measurements of the Hall Effect in Organic Field-Effect Transistors. Physical Review Letters.
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Application Notes and Protocols: 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine as a Versatile Building Block for High-Performance Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Hole Transport Materials in OLED Technology

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and design flexibility. The performance of an OLED is intricately linked to the balanced injection and transport of charge carriers—holes and electrons—within its multi-layered organic semiconductor architecture. The hole transport layer (HTL) is of paramount importance, as it facilitates the efficient injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to generate light.[1] An ideal HTL material should possess high hole mobility, appropriate energy levels (HOMO/LUMO) for efficient charge injection and blocking of electrons, and high thermal and morphological stability to ensure a long operational lifetime of the device.[2]

Triarylamine derivatives, particularly those incorporating the biphenyl moiety, have emerged as a cornerstone class of materials for HTLs due to their excellent electrochemical stability and charge-transporting properties.[3] This application note focuses on 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine (CAS No. 880800-25-9), a promising building block for the synthesis of advanced hole transport materials. The introduction of a chloro-substituent on the biphenyl core offers a strategic avenue for tuning the electronic properties and stability of the resulting materials, making it a compound of significant interest for researchers and professionals in the field of organic electronics.

Physicochemical Properties and Molecular Design Rationale

While extensive experimental data for this compound is not widely published, we can infer its key properties based on its molecular structure and data from closely related analogues.

Molecular Structure

The foundational structure consists of a central triphenylamine core, which is well-known for its hole-transporting capabilities, extended with a 4'-chlorobiphenyl group.

  • N,N-diphenylamine Core: Provides the primary mechanism for hole transport through the delocalized π-electron system of the aromatic rings.

  • Biphenyl Moiety: Extends the conjugation of the molecule, which can influence the HOMO/LUMO energy levels and potentially enhance charge mobility.

  • 4'-Chloro Substituent: The electron-withdrawing nature of the chlorine atom is expected to lower the HOMO energy level of the molecule. This can be advantageous for creating a better energy alignment with the anode (like ITO) and the emissive layer, thereby reducing the hole injection barrier and improving device efficiency. Furthermore, the chloro-group can influence the morphological stability and solubility of the material.

Key Physicochemical Properties (Estimated and Comparative)

The following table summarizes the known properties of the target compound and its non-chlorinated analogue, N,N-Diphenyl-[1,1'-biphenyl]-4-amine, for comparison. The properties for the target compound are largely inferred.

PropertyThis compoundN,N-Diphenyl-[1,1'-biphenyl]-4-amine (Analogue)Significance in OLEDs
CAS Number 880800-25-9[4]4432-94-4[5]Unique chemical identifier.
Molecular Formula C₂₄H₁₈ClN[4]C₂₄H₁₉N[5]Defines the elemental composition.
Molecular Weight 355.86 g/mol [4]321.41 g/mol [6]Important for synthesis and deposition calculations.
HOMO Level Estimated: ~ -5.4 to -5.6 eV~ -5.34 eV[7]Crucial for efficient hole injection from the anode. A lower HOMO can improve stability.
LUMO Level Estimated: ~ -2.1 to -2.3 eV-Determines the electron blocking capability and the energy gap.
Glass Transition Temp. (Tg) Expected to be high (>100 °C)High Tg is a known feature of this class of materials.[6]A high Tg is critical for morphological stability and long device lifetime.[8]
Solubility Good in common organic solvents (e.g., Toluene, Chloroform)Good in common organic solvents.Important for solution-based processing and purification.
Hole Mobility Expected to be high (10⁻⁴ to 10⁻³ cm²/Vs)High hole mobility is characteristic of triphenylamine derivatives.A high mobility ensures efficient charge transport and low driving voltage.

Application in OLEDs: The Role as a Hole Transport Material

This compound is primarily envisioned as a building block for or a direct component of the Hole Transport Layer (HTL) in an OLED device.

Mechanism of Action in the HTL
  • Hole Injection: Holes are injected from the anode (typically Indium Tin Oxide, ITO) into the HTL. The efficiency of this process is governed by the energy difference between the work function of the anode and the HOMO level of the HTL. The tuned HOMO level of the chlorinated biphenyl amine can facilitate this injection.

  • Hole Transport: Once injected, holes are transported across the HTL towards the emissive layer (EML). The high hole mobility of the triphenylamine core ensures this transport is rapid and efficient.

  • Electron Blocking: The relatively high LUMO level of the HTL creates an energy barrier for electrons, preventing them from leaking from the EML to the anode. This confines the electrons within the emissive layer, increasing the probability of hole-electron recombination and thus light emission.

  • Exciton Confinement: By confining electrons to the EML, the HTL also helps to confine the excitons (bound hole-electron pairs) within the emissive layer, further enhancing the device's quantum efficiency.

Workflow of charge carriers in a typical OLED device.

Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route based on the Buchwald-Hartwig amination, a common method for forming C-N bonds.

Materials:

  • 4-Bromo-4'-chlorobiphenyl

  • Diphenylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromo-4'-chlorobiphenyl (1 equivalent), diphenylamine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), and palladium(II) acetate (0.02 equivalents).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction mixture should be stirred to ensure proper mixing.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Multilayer OLED Device via Thermal Evaporation

This protocol outlines the fabrication of a standard phosphorescent OLED using a derivative of this compound as the hole transport layer.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • This compound derivative (as HTL material)

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Emissive Layer (EML) host material (e.g., CBP)

  • Phosphorescent dopant (e.g., Ir(ppy)₃ for green emission)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (for cathode)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

  • UV-Ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates in an oven at 120 °C for 30 minutes.

    • Treat the cleaned substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially without breaking the vacuum:

      • HIL: Deposit a 10 nm thick layer of HAT-CN.

      • HTL: Deposit a 40 nm thick layer of the this compound derivative.

      • EML: Co-evaporate the CBP host and the Ir(ppy)₃ dopant at a weight ratio of 9:1 to form a 20 nm thick layer.

      • ETL: Deposit a 30 nm thick layer of TPBi.

  • Cathode Deposition:

    • Deposit a 1 nm thick layer of LiF as the electron injection layer.

    • Deposit a 100 nm thick layer of aluminum as the cathode.

  • Encapsulation:

    • Transfer the completed device to a glovebox with an inert atmosphere.

    • Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

  • Characterization:

    • Measure the current-voltage-luminance (J-V-L) characteristics of the device using a source meter and a photometer.

    • Measure the electroluminescence (EL) spectrum using a spectrometer.

    • Calculate the device performance metrics, including current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

Experimental workflow for OLED fabrication.

Safety and Handling

As with all fine chemicals, proper safety precautions should be taken when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for the development of next-generation hole transport materials for OLEDs. The strategic incorporation of a chloro-substituent provides a means to fine-tune the electronic and physical properties of the material, potentially leading to enhanced device performance and stability. The protocols outlined in this application note provide a solid foundation for the synthesis and application of this compound in OLED research and development. Further research into the synthesis of novel derivatives and their comprehensive characterization in OLED devices will undoubtedly unlock the full potential of this promising class of materials.

References

  • Synthesis and Characteristics of Poly[N,N'-diphenyl-N,N'-bis(4-aminobiphenyl)-(1,1'-biphenyl)-4,4'-diamine pyromellitimide] as a Hole Injecting and Transporting Layer for Hybrid Organic Light-Emitting Device. (URL not available)
  • Convenient Preparation of N,N′-Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. Synthetic Communications, 35:15, 2085-2090. [Link]

  • N,N-Diphenyl-[1,1'-biphenyl]-4-amine. PubChem. [Link]

  • N,N-Diphenyl-[1,1'-biphenyl]-4-amine. MySkinRecipes. [Link]

  • Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. Polymers, 14(3), 481. [Link]

  • using biphenyl to probe the effect that annealing has on the surface morphology of vapor deposited chloroalkanes on al. Westmont College. (URL not available)
  • 4,4′-Di(pyren-1-yl)-1,1′-biphenyl as an efficient material for organic light-emitting diodes and thin-film transistors. Journal of Materials Chemistry C, 1(44), 7434-7440. [Link]

  • PREPARATION OF 4-AMINODIPHENYLAMINE BY A ONE- POT REACTION. Journal of Junshin Gakuen University, Faculty of Health Sciences, 1. [Link]

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 23(11), 2999. [Link]

  • Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers in Chemistry, 10, 948332. [Link]

  • Evaporation of Methylammonium Iodide in Thermal Deposition of MAPbI3. Materials, 14(21), 6524. [Link]

  • 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine. IUCrData, 6(10), x211016. [Link]

  • Effect of Hole Blocking Materials on the Performance of OLED. (URL not available)
  • A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. Polymers, 13(21), 3794. [Link]

  • Structure and Performance Optimization of Co Magnetic Thin Films Deposited by Vacuum Evaporation Coating. Materials, 16(9), 3395. [Link]

  • The Science Behind the Glow: Key Chemicals in OLED Display Technology. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. ChemRxiv. [Link]

  • Synthesis and characterization of new soluble cardo poly(amide-imide)s derived from 2,2-bis[4-(4-trimellitimidophenoxy)phenyl]norbornane. (URL not available)
  • Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry. Polymers, 15(2), 291. [Link]

  • The HOMO and LUMO In The Diels Alder Reaction. Master Organic Chemistry. [Link]

  • 1,1'-Biphenyl, 4-chloro-. NIST WebBook. [Link]

  • Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. Molecules, 28(21), 7401. [Link]

  • 4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine. PubChem. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 708-713. [Link]

  • Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. East European Journal of Physics, (1), 406-414. [Link]

  • Effects of the Thickness of N,N′-diphenyl-N,N′-di(m-tolyl)-benzidine on the Electro-Optical Characteristics of Organic Light-Emitting Diodes. (URL not available)
  • DFT calculations on molecular structure, MEP and HOMO-LUMO study of 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine. (URL not available)

Sources

Application Note: A Step-by-Step Guide to the Synthesis of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Triarylamine derivatives, specifically those with a biphenyl scaffold, are crucial components in the development of advanced materials, including organic light-emitting diodes (OLEDs), perovskite solar cells, and other optoelectronic devices.[1][2] Their unique electronic properties, thermal stability, and tunable functionalities make them highly sought after by researchers in materials science and drug development. This guide provides a detailed, step-by-step protocol for the synthesis of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine, a key intermediate for creating a library of functionalized triarylamine derivatives. We will focus on a robust and widely applicable synthetic strategy: the Palladium-catalyzed Buchwald-Hartwig amination. This document explains the underlying reaction mechanism, offers a comprehensive experimental procedure, and provides guidance on characterization and troubleshooting to ensure reproducible, high-yield synthesis.

Synthetic Strategy and Retrosynthetic Analysis

The target molecule, this compound, can be constructed through several synthetic routes. A convergent approach is generally preferred for its efficiency and modularity. The two primary disconnection points for retrosynthesis are the C-N bond of the triarylamine and the C-C bond of the biphenyl core.

  • Disconnection 1 (C-N Bond): This leads to a Buchwald-Hartwig amination strategy, coupling a pre-formed biphenyl halide (e.g., 4-bromo-4'-chlorobiphenyl) with diphenylamine. This is often the most direct and high-yielding approach.[3][4]

  • Disconnection 2 (C-C Bond): This involves a Suzuki coupling reaction to form the biphenyl linkage.[5][6][7] This could involve coupling a boronic acid derivative of diphenylamine with a dihalobenzene, or vice-versa. While feasible, this can sometimes require more complex starting materials.

For this guide, we will focus on the Buchwald-Hartwig amination pathway due to its broad substrate scope, excellent functional group tolerance, and the commercial availability of the required starting materials.[4][8] The key precursor, 4-bromo-4'-chlorobiphenyl, can be readily synthesized via a Suzuki coupling if not commercially available.[9][10]

The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[4][11][12] The reaction's success hinges on a catalytic cycle involving a palladium(0) complex. Understanding this cycle is critical for optimizing reaction conditions and troubleshooting.

The generally accepted mechanism involves three key steps:[11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromo-4'-chlorobiphenyl), forming a Pd(II) complex. The choice of phosphine ligand is crucial here; bulky, electron-rich ligands stabilize the palladium center and accelerate this step.[11][13]

  • Amine Coordination and Deprotonation: The amine (diphenylamine) coordinates to the Pd(II) complex, displacing the halide ligand. A strong, non-nucleophilic base (like sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired triarylamine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Catalytic_Cycle cluster_caption pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)(X)L₂) pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex (Ar-Pd(II)(NR₂)L₂) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 product Product (Ar-NR₂) amido_complex->product Reductive Elimination start Ar-X start->pd0 amine HNR₂ amine->oa_complex base Base base->oa_complex regenerated_catalyst Pd(0)L₂ caption_node A simplified diagram of the key steps in the Pd-catalyzed amination.

Caption: A simplified diagram of the key steps in the Pd-catalyzed amination.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 5 mmol scale.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them under an inert atmosphere where possible.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.

  • Toluene is a flammable and toxic solvent.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
4-Bromo-4'-chlorobiphenyl23311-96-2271.551.36 g5.0Substrate
Diphenylamine122-39-4169.221.02 g6.0 (1.2 eq)Nucleophile
Pd₂(dba)₃51364-51-3915.7246 mg0.05 (1 mol%)Catalyst Precursor
XPhos564483-18-7476.6257 mg0.12 (2.4 mol%)Ligand
Sodium tert-butoxide (NaOtBu)865-48-596.100.67 g7.0 (1.4 eq)Base
Anhydrous Toluene108-88-392.1425 mL-Solvent
Equipment
  • 100 mL Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Reaction Setup (Inert Atmosphere)

  • Prepare the Flask: Place an oven-dried 100 mL Schlenk flask containing a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add Solids: To the flask, add 4-bromo-4'-chlorobiphenyl (1.36 g, 5.0 mmol), diphenylamine (1.02 g, 6.0 mmol), sodium tert-butoxide (0.67 g, 7.0 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and XPhos (57 mg, 0.12 mmol).

    • Scientist's Note: The order of addition of the solids is not critical, but adding the base last is good practice. The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for achieving high yields, especially with less reactive aryl chlorides and bromides.[11][14]

  • Add Solvent: Add 25 mL of anhydrous toluene via syringe.

    • Scientist's Note: The solvent must be anhydrous and deoxygenated. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing the solvent by sparging with argon for 20-30 minutes before use is highly recommended.

Reaction Execution

  • Heating: Attach a condenser to the flask, ensuring a continuous flow of inert gas through the top. Place the flask in a heating mantle and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is a mixture of hexane and ethyl acetate (e.g., 95:5). The reaction is typically complete within 12-24 hours.

Workup and Purification

  • Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Carefully quench the reaction by slowly adding 30 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 30 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a solid or a viscous oil. Purify the crude material by column chromatography on silica gel.[2][15] A gradient elution starting with pure hexane and gradually increasing the polarity with ethyl acetate or dichloromethane is effective. The desired product is typically less polar than the starting diphenylamine.

  • Final Product: Combine the pure fractions, remove the solvent via rotary evaporation, and dry the resulting solid under high vacuum. The final product, this compound, should be a white to off-white solid.[16]

Characterization and Data Analysis

Confirm the identity and purity of the synthesized compound using standard analytical techniques.

TechniqueExpected Results for this compound
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.50-7.00 (m, aromatic protons). The exact shifts will depend on the specific derivative, but expect complex multiplets in the aromatic region.
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 148-122 (aromatic carbons). Expect multiple signals corresponding to the different carbon environments in the three phenyl rings and the biphenyl core.
Mass Spec. (ESI+)m/z: Calculated for C₂₄H₁₈ClN [M+H]⁺: 356.12. Found: 356.1.
Melting Point Literature values should be consulted for comparison.

Experimental Workflow Visualization

Experimental_Workflow start Start: Oven-Dried Schlenk Flask inert Establish Inert Atmosphere (Ar/N₂ Purge) start->inert reagents Add Solids: - Aryl Halide - Amine - Base - Pd₂(dba)₃ / XPhos inert->reagents solvent Add Anhydrous, Degassed Toluene reagents->solvent reaction Heat to 100-110 °C (12-24h) solvent->reaction monitor Monitor by TLC/GC-MS reaction->monitor cool_quench Cool to RT Quench with H₂O reaction->cool_quench extract Liquid-Liquid Extraction (EtOAc or DCM) cool_quench->extract wash_dry Wash with Brine Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate via Rotary Evaporation wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, MP) purify->analyze end End: Pure Product analyze->end

Caption: A flowchart illustrating the complete experimental workflow.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong or wet base.3. Poor quality solvent (contains water/O₂).4. Reaction temperature too low.1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Use fresh, high-purity NaOtBu; store in a desiccator.3. Use freshly distilled or commercially available anhydrous, deoxygenated solvent.4. Confirm reaction temperature; consider increasing to 110 °C.
Formation of Side Products 1. Hydrodehalogenation of starting material.2. Homocoupling of the aryl halide.1. This can occur if the base is too weak or if there are protic impurities. Ensure base quality and stoichiometry.2. Optimize the catalyst-to-ligand ratio. Sometimes a slight excess of ligand can suppress side reactions.
Difficult Purification 1. Product co-elutes with starting material.2. Streaking on the TLC plate.1. Try a different solvent system for chromatography (e.g., toluene/hexane).2. The compound may be too acidic/basic for silica. Try a plug of neutral alumina or pre-treat silica with triethylamine.

Conclusion

The Palladium-catalyzed Buchwald-Hartwig amination provides a reliable and versatile method for the synthesis of this compound and its derivatives. By carefully controlling the reaction atmosphere, using high-purity reagents, and selecting an appropriate catalyst system, researchers can achieve high yields of these valuable compounds. This protocol serves as a robust starting point for the synthesis and further functionalization of triarylamines, paving the way for innovations in materials science and medicinal chemistry.

References

  • Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination. ResearchGate. [Link]

  • Preparation of triarylamines.
  • Palladium-Catalyzed Synthesis of Pure, Regiodefined Polymeric Triarylamines. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. PubMed. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Selective palladium-catalyzed arylation of ammonia: synthesis of anilines as well as symmetrical and unsymmetrical di- and triarylamines. PubMed. [Link]

  • Efficient synthesis of triarylamines catalyzed by palladium/N-heterocyclic carbene. Sci-Hub. [Link]

  • Method for producing triarylamine compound.
  • N,N-Di([1,1'-biphenyl]-4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine. PubChem. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. ResearchGate. [Link]

  • Palladium-catalyzed synthesis of arylamines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents. Semantic Scholar. [Link]

  • 3′,5′-Dichloro- N , N -diphenyl-[1,1′-biphenyl]-4-amine. NSF Public Access Repository. [Link]

  • Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst. RSC Publishing. [Link]

  • Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes. PMC. [Link]

  • The Suzuki Reaction. [Link]

  • Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. ResearchGate. [Link]

  • Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. MDPI. [Link]

  • (4-Chlorophenyl)diphenylamine. PubChem. [Link]

  • Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • PROCESS FOR THE PREPARATION OF 4-CHLOROBIPHENYL.

Sources

Application Notes and Protocols for the Use of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine as a Dopant in Conductive Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application notes and protocols are based on established principles of doping conductive polymers with small molecule p-dopants. Due to the limited specific literature on the use of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine as a dopant, the following information is provided as a general guide. Researchers should consider this as a starting point for their own process development and optimization.

Introduction: The Role of Small Molecule p-Dopants in Conductive Polymers

Conductive polymers, in their pristine state, are typically semiconductors or insulators. To achieve high conductivity, a process known as "doping" is employed, which involves introducing charge carriers onto the polymer backbone.[1] This is a charge-transfer reaction with an oxidizing or reducing agent, referred to as the dopant.[1] P-type doping, the more common and generally more stable method, involves the removal of electrons from the polymer chain, creating positive charge carriers (holes).[1]

Small molecules, particularly those with electron-accepting properties, are effective p-dopants. Triarylamine derivatives, a class of compounds known for their hole-transporting properties in organic electronics, are of particular interest. This compound, with its triarylamine core, is a potential candidate for a p-type dopant, though its specific applications in this context are not widely documented in peer-reviewed literature. These application notes will provide a foundational understanding and generalized protocols for utilizing such a compound to enhance the conductivity of common conductive polymers like Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) and Polyaniline (PANI).

Physicochemical Properties of this compound

A clear understanding of the dopant's properties is crucial for its effective application.

PropertyValueSource
Chemical Name This compound[2]
Synonyms 4-chloro-4'-(diphenylamino)biphenyl[2]
CAS Number 880800-25-9[2]
Molecular Formula C₂₄H₁₈ClN[2]
Molecular Weight 355.86 g/mol [2]

The Doping Mechanism: A Conceptual Overview

The process of p-doping a conductive polymer with a small molecule like this compound involves an oxidation-reduction reaction. The dopant molecule has a sufficiently high electron affinity to remove an electron from the π-conjugated backbone of the conductive polymer. This creates a radical cation, or "polaron," on the polymer chain, which is a mobile charge carrier. As the doping concentration increases, these polarons can interact to form "bipolarons," which are also charge carriers. This increase in mobile charge carriers is the fundamental reason for the dramatic increase in the electrical conductivity of the polymer.

Caption: General p-doping mechanism of a conductive polymer.

Experimental Protocols

The following are generalized protocols for doping conductive polymers with a small molecule dopant like this compound. Note: All procedures should be carried out in a clean environment, such as a glovebox or a cleanroom, to avoid contamination.

Protocol 1: Solution-Based Doping of PEDOT:PSS

This is the most common method for incorporating small molecule dopants.

Materials and Equipment:

  • PEDOT:PSS aqueous dispersion

  • This compound

  • A suitable solvent for the dopant (e.g., chlorobenzene, toluene, or isopropanol)

  • Substrates (e.g., glass, silicon wafers, flexible PET)

  • Spin coater

  • Hotplate

  • Ultrasonic bath

  • Nitrogen or argon gas for drying

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen or argon.

    • Treat the substrates with UV-ozone or oxygen plasma for 10 minutes to create a hydrophilic surface.

  • Dopant Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent. A typical starting concentration would be in the range of 1-10 mg/mL.

    • The choice of solvent is critical and should be miscible with the PEDOT:PSS dispersion or a co-solvent system.

  • Doping the PEDOT:PSS Dispersion:

    • Add the dopant solution to the PEDOT:PSS dispersion dropwise while stirring.

    • The weight percentage of the dopant relative to the PEDOT solids is a critical parameter to optimize. A typical starting range is 1-10 wt%.

    • Stir the mixture for at least one hour to ensure homogeneity.

  • Film Deposition:

    • Dispense the doped PEDOT:PSS solution onto the cleaned substrate.

    • Spin-coat the solution to form a thin film. Typical spin-coating parameters are a two-step process: a slow spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a faster spin (e.g., 3000-5000 rpm for 30-60 seconds) to achieve the desired thickness.

  • Post-Deposition Treatment (Annealing):

    • Transfer the coated substrate to a hotplate and anneal it to remove residual solvent and potentially improve the film morphology and conductivity.

    • A typical annealing temperature is between 100°C and 150°C, for a duration of 10-30 minutes. This should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).

Doping_Workflow start Start substrate_prep Substrate Cleaning (Sonication, Plasma Treatment) start->substrate_prep spin_coat Spin-Coat Mixture onto Substrate substrate_prep->spin_coat dopant_sol Prepare Dopant Solution (1-10 mg/mL) pedot_mix Mix Dopant with PEDOT:PSS Dispersion (1-10 wt% dopant) dopant_sol->pedot_mix pedot_mix->spin_coat anneal Anneal Film (100-150°C, 10-30 min) spin_coat->anneal characterize Characterize Doped Film anneal->characterize end End characterize->end

Caption: Workflow for solution-based doping of PEDOT:PSS.

Protocol 2: Vapor-Phase Doping

This method can be useful for doping pre-existing conductive polymer films.

Materials and Equipment:

  • A pre-fabricated thin film of a conductive polymer (e.g., polyaniline) on a substrate.

  • This compound powder.

  • A vacuum chamber with a heating element.

  • A substrate holder.

Procedure:

  • Sample Preparation:

    • Place the pre-fabricated conductive polymer film on the substrate holder within the vacuum chamber.

    • Place a small amount of this compound powder in a crucible or evaporation boat within the chamber.

  • Doping Process:

    • Evacuate the chamber to a base pressure of at least 10⁻⁵ Torr.

    • Heat the crucible containing the dopant to a temperature sufficient for its sublimation. The exact temperature will need to be determined experimentally.

    • The dopant molecules will deposit onto the surface of the polymer film and diffuse into the bulk, leading to doping.

    • The duration of the deposition will determine the doping level.

  • Post-Doping:

    • Allow the chamber to cool to room temperature before venting.

    • The doped film is then ready for characterization.

Characterization of Doped Films

A suite of characterization techniques is necessary to evaluate the effectiveness of the doping process.

Characterization TechniquePurposeExpected Outcome for Successful Doping
Four-Point Probe To measure the sheet resistance and calculate the electrical conductivity.A significant increase in conductivity (orders of magnitude) compared to the undoped film.
UV-Vis-NIR Spectroscopy To observe changes in the electronic structure of the polymer.Appearance or enhancement of absorption bands in the near-infrared (NIR) region, corresponding to the formation of polarons and bipolarons.[3]
Cyclic Voltammetry (CV) To study the redox behavior of the polymer and determine the doping and de-doping potentials.A shift in the oxidation potential and an increase in the current response, indicating easier oxidation (p-doping).
Atomic Force Microscopy (AFM) To examine the surface morphology and roughness of the film.Changes in surface morphology may be observed, which can influence conductivity.
X-ray Photoelectron Spectroscopy (XPS) To analyze the chemical composition and electronic states of the elements.Shifts in the binding energies of the polymer's constituent atoms, confirming charge transfer.

Expected Results: A Comparative Overview

The following table presents hypothetical data to illustrate the expected changes in the properties of a conductive polymer film upon successful p-doping with a small molecule like this compound.

PropertyUndoped Polymer FilmDoped Polymer Film
Electrical Conductivity (S/cm) 10⁻⁵ - 10⁻³1 - 10³
Work Function (eV) 4.8 - 5.05.0 - 5.3
Optical Appearance Transparent to semi-transparentColored, with increased absorption in the NIR

Conclusion

References

  • Royal Society of Chemistry. (n.d.). Triarylamine-based crosslinked hole-transporting material with an ionic dopant for high-performance PEDOT:PSS-free polymer solar cells. Journal of Materials Chemistry A. [Link]

  • ResearchGate. (n.d.). Triarylamine-based crosslinked hole-transporting material with an ionic dopant for high-performance PEDOT:PSS-free polymer solar cells. [Link]

  • HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). Sale 99.0% purity this compound CAS NO.880800-25-9 for Organic Light Emitting Display(Oled). [Link]

  • International Journal of Recent Technology and Engineering. (2016). EFFECT OF DOPING BY STRONGER IONS SALT ON THE MICROSTRUCTURE OF CONDUCTIVE POLYANILINE-ES: STRUCTURE AND PROPERTIES. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and process development professionals tackling the synthesis of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine, a key intermediate in materials science and pharmaceutical development. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reaction effectively.

Part 1: Strategic Synthesis Planning

Before diving into troubleshooting, selecting the most robust synthetic route is paramount. The structure of this compound lends itself to two primary palladium-catalyzed cross-coupling strategies.

Q1: What are the most viable synthetic routes for my target molecule?

There are two highly effective convergent strategies, each revolving around a key palladium-catalyzed cross-coupling reaction. Your choice depends on the availability of starting materials and your laboratory's expertise.

  • Route A: Late-Stage Suzuki Coupling. This route involves first synthesizing a triarylamine core and then forming the biphenyl bond.

    • Step 1 (Buchwald-Hartwig Amination): Couple 4-bromoaniline with two equivalents of bromobenzene to form 4-bromo-N,N-diphenylaniline.

    • Step 2 (Suzuki-Miyaura Coupling): Couple the resulting 4-bromo-N,N-diphenylaniline with (4-chlorophenyl)boronic acid.

  • Route B: Late-Stage Buchwald-Hartwig Amination. This approach prioritizes the formation of the biphenyl backbone first.

    • Step 1 (Suzuki-Miyaura Coupling): Couple 1,4-dibromobenzene or 4-bromoiodobenzene with one equivalent of (4-chlorophenyl)boronic acid to form 4-bromo-4'-chlorobiphenyl.

    • Step 2 (Buchwald-Hartwig Amination): Couple the resulting 4-bromo-4'-chlorobiphenyl with diphenylamine.

The diagram below illustrates these two primary disconnection approaches.

G cluster_0 Synthetic Strategies cluster_A Route A: Late-Stage Suzuki cluster_B Route B: Late-Stage Buchwald-Hartwig Target 4'-Chloro-N,N-diphenyl- [1,1'-biphenyl]-4-amine A1 4-bromo-N,N-diphenylaniline A1->Target Suzuki Coupling A2 (4-chlorophenyl)boronic acid A2->Target Suzuki Coupling B1 4-bromo-4'-chlorobiphenyl B1->Target Buchwald-Hartwig Amination B2 Diphenylamine B2->Target Buchwald-Hartwig Amination

Caption: Primary disconnection strategies for the target molecule.

Part 2: Troubleshooting Guide for Low-Yield Reactions

Low yield is the most common issue in cross-coupling reactions. The key to effective troubleshooting is to first identify the fate of your starting materials by analyzing the crude reaction mixture (e.g., via TLC, LC-MS, or GC-MS).

Troubleshooting_Workflow cluster_analysis Crude Reaction Analysis cluster_causes_sm Potential Causes: Inactive Reaction cluster_causes_sp Potential Causes: Unwanted Reactivity start Low Yield Observed check_sm High % of Unreacted Starting Material(s)? start->check_sm check_side_products Significant Side Products Formed? check_sm->check_side_products No cause1 Catalyst Deactivation (e.g., O2 exposure, Pd black) check_sm->cause1 Yes sp1 Homocoupling (Aryl-Aryl or Boronic-Boronic) check_side_products->sp1 Yes cause2 Poor Reagent Quality (e.g., wet solvent, old base) cause1->cause2 cause3 Sub-optimal Conditions (e.g., temp too low, wrong ligand) cause2->cause3 sp2 Dehalogenation / Reduction (Ar-X -> Ar-H) sp1->sp2 sp3 Protodeboronation (Ar-B(OR)2 -> Ar-H) sp2->sp3

Technical Support Center: Purification of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine (CAS 880800-25-9). This document is designed for researchers, medicinal chemists, and materials scientists who handle this compound and require robust, field-tested protocols for achieving high purity. As a molecule often utilized in organic electronics and as a key building block in complex syntheses, its purity is paramount to experimental success and reproducibility.

This guide moves beyond simple step-by-step instructions. It provides a troubleshooting framework and answers to frequently asked questions, grounded in the physicochemical properties of the molecule and extensive laboratory experience. We will explore the causality behind each procedural choice to empower you with the knowledge to adapt and optimize these methods for your specific experimental context.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound. Each answer provides a mechanistic explanation and a clear course of action.

Question 1: My compound is streaking badly on the silica gel column, leading to poor separation and broad fractions. What's happening and how do I fix it?

Answer: This is a classic issue encountered with amine-containing compounds on standard silica gel. The root cause is the acidic nature of the silica surface. The lone pair of electrons on the nitrogen atom of your diphenylamine moiety interacts strongly with the acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding or even acid-base interactions. This causes some molecules to "stick" to the stationary phase longer than others, resulting in tailing or streaking rather than tight, symmetrical peaks.

To resolve this, you must neutralize these acidic sites:

  • Solution A: Basic Mobile Phase Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent system.

    • Method: Add 0.5-1% triethylamine (Et₃N) or ammonia solution (e.g., 10% ammonia in methanol) to your mobile phase (e.g., Ethyl Acetate/Hexane).[1] The amine modifier will preferentially bind to the acidic sites on the silica, allowing your target compound to elute symmetrically.

    • Causality: Triethylamine is a stronger base than your product and acts as a competitive binder, effectively "passivating" the silica surface as your compound travels through the column.

  • Solution B: Alternative Stationary Phase: If streaking persists or if your compound is exceptionally base-sensitive, consider a different stationary phase.

    • Method: Use a column packed with neutral or basic alumina. Alumina is generally a better choice for purifying basic compounds like amines.[1]

    • Causality: The surface of neutral or basic alumina lacks the strong acidic character of silica, thus minimizing the undesirable interactions that cause tailing.

Question 2: I'm struggling to separate my product from a non-polar impurity with a very similar Rf value using column chromatography.

Answer: This is a frequent challenge, especially when dealing with impurities from the synthesis, such as homocoupled byproducts (e.g., 4,4'-bis(diphenylamino)biphenyl or 4,4'-dichlorobiphenyl).[2] These impurities often have polarities very similar to the target compound, making separation on normal-phase silica difficult.

Here is a systematic approach to tackle this:

  • Optimize the Mobile Phase:

    • Method: Switch to a solvent system with different selectivities. Instead of the common ethyl acetate/hexane system, try combinations like dichloromethane/hexane or ether/hexane.[1] Sometimes, subtle changes in solvent-solute interactions can significantly improve separation.

    • Causality: Different solvents interact with the solute and stationary phase in unique ways (e.g., dipole-dipole, hydrogen bonding). Changing the solvent system alters the overall elution mechanism, which can resolve compounds that co-elute in another system.

  • Change the Stationary Phase (Reverse-Phase):

    • Method: If normal-phase fails, switch to reverse-phase flash chromatography using a C18- or biphenyl-functionalized silica.[1][3] In this mode, the most non-polar compounds elute last.

    • Causality: Reverse-phase chromatography separates based on hydrophobicity. Since your target compound and the likely non-polar impurities have different sizes and electronic distributions, their interactions with the non-polar stationary phase will differ, often enabling a separation that was impossible on silica. Biphenyl stationary phases, in particular, can offer unique selectivity for aromatic compounds through π-π interactions.[4]

  • Attempt Recrystallization:

    • Method: Before resorting to more complex chromatography, attempt a careful recrystallization. This technique separates based on differences in solubility and crystal lattice packing, which can be highly effective for isomers or compounds with similar polarity. (See Protocol 2 for details).

Question 3: My crude product 'oils out' during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in that specific solvent system, or when the concentration of impurities is too high, disrupting crystal lattice formation.[5]

  • Solution A: Increase the Solvent Volume: The most common cause is a solution that is too concentrated.

    • Method: Re-heat the mixture until the oil fully redissolves. Then, add more of the hot solvent (e.g., in 5-10% increments) to create a slightly more dilute solution before allowing it to cool again.[5]

    • Causality: By increasing the solvent volume, you lower the saturation point, ensuring that precipitation begins at a lower temperature, hopefully below the compound's melting point in the solvent.

  • Solution B: Slow Down the Cooling Rate: Rapid cooling promotes precipitation over crystallization.

    • Method: Insulate the flask with glass wool or place it in a large beaker of hot water and allow it to cool to room temperature over several hours before moving it to an ice bath.

    • Causality: Slower cooling provides more time for molecules to orient themselves properly into an ordered crystal lattice rather than crashing out as an amorphous oil.

  • Solution C: Change the Solvent System:

    • Method: The chosen solvent may be too good, keeping the compound dissolved even at low temperatures. Switch to a solvent in which the compound has slightly lower solubility, or use a solvent/anti-solvent system (e.g., dissolve in hot toluene and slowly add hexane as an anti-solvent).

Question 4: A persistent yellow or brown color remains in my product even after recrystallization. How can I remove it?

Answer: This indicates the presence of highly colored, minor impurities that may co-crystallize with your product. These are often polar, polymeric, or degradation byproducts from the synthesis.

  • Solution: Activated Charcoal Treatment:

    • Method: During the recrystallization protocol, after your compound is fully dissolved in the minimum amount of hot solvent, add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Keep the solution hot and swirl it for a few minutes. Then, perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal before allowing the filtrate to cool and crystallize.[6]

    • Causality: Activated charcoal has a very high surface area with pores that are effective at adsorbing large, flat, conjugated molecules, which are often the source of persistent color. The charcoal and the adsorbed impurities are then removed by hot filtration, leaving a colorless solution from which your pure product can crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for purifying crude this compound?

The optimal starting point depends on the scale of your reaction and the initial purity. A logical workflow is recommended:

Purification_Decision_Tree start Crude Product (>1 gram scale) tlc Assess Purity by TLC/ Crude NMR start->tlc decision Is there a major spot with R f > 0.1 and good separation from impurities? tlc->decision re_x Attempt Recrystallization First decision->re_x  Yes   chromatography Perform Flash Column Chromatography decision->chromatography No (complex mixture, streaking, or baseline material) re_x_outcome Is product >95% pure? re_x->re_x_outcome chrom_outcome Are fractions clean? chromatography->chrom_outcome re_x_outcome->chromatography No (impurities persist) final_product Combine Fractions & Evaporate. Final Product. re_x_outcome->final_product  Yes   chrom_outcome->final_product Yes, main fractions are pure re_x_polish Recrystallize combined fractions for final polishing. chrom_outcome->re_x_polish Yes, but multiple fractions need combining re_x_polish->final_product

Sources

Technical Support Center: Stability and Degradation of Triphenylamine-Based Hole Transport Materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in materials science and drug development who work with triphenylamine-based hole transport materials (HTMs). It provides in-depth technical support, troubleshooting advice, and frequently asked questions to address common challenges encountered during experimentation.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and degradation of triphenylamine-based HTMs.

FAQ 1: What are the primary degradation pathways for triphenylamine-based HTMs?

Triphenylamine (TPA) and its derivatives are susceptible to degradation through several key pathways, primarily initiated by oxidation to form a radical cation.[1] This initial oxidation can be triggered by environmental factors such as light, heat, and atmospheric oxygen. Once formed, the TPA radical cation is highly reactive and can undergo further reactions, leading to the breakdown of the material.[1][2]

The main degradation routes include:

  • Dimerization: TPA radical cations can couple to form dimers, such as tetraphenylbenzidine, which can further oxidize and degrade.[2] This process alters the molecular structure and can negatively impact the material's charge transport properties.

  • Deprotonation: In the presence of solvents with high proton-solvating ability, the radical cation can lose a proton, leading to the formation of neutral radicals that can initiate further degradation reactions.[3]

  • Reactions with Environmental Species: The radical cation can react with atmospheric oxygen and moisture, leading to the formation of various oxidation products and cleavage of the molecular structure.[4]

  • Photodegradation: Upon exposure to UV light, TPA derivatives can form excited triplet states which can lead to cyclization and the formation of degradation products.[5][6]

The following diagram illustrates the initial steps of TPA degradation:

G TPA Triphenylamine (TPA) TPA_radical TPA Radical Cation (TPA•+) TPA->TPA_radical Degradation_Products Degradation Products (Dimers, etc.) TPA_radical->Degradation_Products Further Reactions Stressor Stressors (Light, Heat, O2) Stressor->TPA Oxidation

Caption: Initial oxidation of Triphenylamine (TPA) to its radical cation.

FAQ 2: How do common dopants like LiTFSI and tBP affect the stability of triphenylamine-based HTMs?

Additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) are frequently used to enhance the conductivity of TPA-based HTMs.[7] However, they can also significantly impact the material's stability:

  • LiTFSI (Lithium bis(trifluoromethanesulfonyl)imide): While LiTFSI itself does not directly oxidize the HTM, it facilitates oxidation in the presence of oxygen.[8] The TFSI⁻ anion can stabilize the oxidized state of the HTM.[8] However, LiTFSI is hygroscopic, meaning it readily absorbs moisture from the air.[9] This increased moisture content can accelerate the degradation of both the HTM and the underlying perovskite layer in solar cell applications.[8][9]

  • tBP (4-tert-butylpyridine): tBP is added to improve film morphology and passivate surface defects. However, it is volatile and can evaporate over time, leading to changes in the HTM layer's morphology and performance.[10] Furthermore, residual tBP can have a detrimental effect on the underlying perovskite layer.[8]

The use of these additives often creates a trade-off between initial performance and long-term stability.[11][12] Researchers are actively exploring alternative dopants and dopant-free HTMs to mitigate these stability issues.[11][13]

FAQ 3: What are the signs of HTM degradation in my experiments?

Degradation of a TPA-based HTM can manifest in several ways, depending on the specific material and the experimental setup. Common indicators include:

  • Color Change: Many TPA derivatives exhibit a noticeable color change upon oxidation and degradation. For instance, solutions or films may turn from colorless or pale yellow to darker shades of brown or green.

  • Changes in Spectroscopic Properties:

    • UV-Vis Spectroscopy: Degradation often leads to the appearance of new absorption bands at longer wavelengths, corresponding to the formation of degradation products.[14] A decrease in the intensity of the original absorption peaks may also be observed.

    • Photoluminescence (PL) Spectroscopy: Changes in the PL spectra, such as quenching or the appearance of new emission peaks, can indicate degradation.

  • Reduced Device Performance: In electronic devices like perovskite solar cells, HTM degradation can lead to:

    • A decrease in power conversion efficiency (PCE).

    • A reduction in the open-circuit voltage (Voc) and fill factor (FF).

    • An increase in series resistance.[10]

  • Morphological Changes: Atomic force microscopy (AFM) or scanning electron microscopy (SEM) may reveal changes in the film morphology, such as the formation of pinholes or increased surface roughness.[9]

II. Troubleshooting Guides

This section provides practical advice for troubleshooting common issues encountered during the use of triphenylamine-based HTMs.

Troubleshooting Guide 1: Poor Film Quality and Inconsistent Spin Coating

Problem: You are experiencing issues with spin coating your TPA-based HTM, resulting in non-uniform films, pinholes, or poor substrate coverage.[15][16]

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Poor Substrate Cleaning Residues on the substrate can lead to poor wetting and film adhesion.[16]1. Thoroughly clean your substrates using a multi-step process (e.g., detergent, deionized water, isopropanol, acetone). 2. Consider a final surface treatment like UV-ozone or oxygen plasma to increase surface energy and improve wetting.[8]
Inappropriate Solvent System The solvent may have poor solubility for the HTM or evaporate too quickly, leading to defects.[8]1. Ensure the HTM is fully dissolved in the solvent. Gentle heating or sonication may be necessary. 2. If the solvent is too volatile, consider using a solvent with a higher boiling point or a co-solvent system.
Incorrect Spin Coating Parameters The spin speed, acceleration, and time all influence the final film thickness and uniformity.[17]1. Optimize the spin coating program. A lower initial spin speed can help spread the solution before a higher speed is used for thinning. 2. Experiment with different spin speeds and times to achieve the desired thickness and uniformity.
Poor Wetting The surface tension of the solution may be too high for the substrate.[8]1. Increase the volume of the dispensed solution to ensure complete coverage.[8] 2. Gently warming the solution before dispensing can reduce its surface tension.[8]
Solution Contamination Particulates in the solution can lead to pinholes and other defects.1. Filter your HTM solution through a syringe filter (e.g., 0.22 µm PTFE) before use.

Experimental Workflow for Optimizing Spin Coating:

G cluster_prep Preparation cluster_spin Spin Coating cluster_eval Evaluation Prep_Sol Prepare HTM Solution Filter_Sol Filter Solution Prep_Sol->Filter_Sol Dispense Dispense Solution Filter_Sol->Dispense Clean_Sub Clean Substrate Clean_Sub->Dispense Spin Spin Coat Dispense->Spin Anneal Anneal Film Spin->Anneal Visual Visual Inspection Anneal->Visual Microscopy Microscopy (AFM/SEM) Visual->Microscopy Spectroscopy Spectroscopy (UV-Vis) Microscopy->Spectroscopy

Caption: Workflow for optimizing the spin coating of HTM films.

Troubleshooting Guide 2: Low Hole Mobility

Problem: Your fabricated device exhibits poor performance, and you suspect low hole mobility in your TPA-based HTM layer.

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Intrinsic Material Properties The inherent molecular structure of the HTM dictates its charge transport capabilities.1. Review the literature for reported mobility values of your specific HTM. 2. Consider synthesizing or purchasing alternative TPA derivatives with reported higher mobilities.
Poor Molecular Packing The arrangement of molecules in the solid state significantly affects charge hopping between them.1. Optimize the annealing temperature and time after spin coating to improve film crystallinity and molecular ordering. 2. Experiment with different solvents, as they can influence the resulting film morphology.
Presence of Traps Chemical impurities or structural defects in the HTM layer can act as charge traps, impeding hole transport.[18]1. Ensure high purity of the starting materials. Consider purification by sublimation or recrystallization. 2. Minimize exposure to air and moisture during film preparation and device fabrication to prevent the formation of trap states.[18]
Insufficient Doping For doped HTMs, an inadequate concentration of the dopant will result in low conductivity.[7]1. Systematically vary the dopant concentration to find the optimal ratio. 2. Ensure the dopant is fully dissolved and uniformly distributed in the HTM solution.
Energy Level Misalignment A large energy barrier between the HTM and the adjacent layer (e.g., perovskite) can hinder efficient hole injection/extraction.[12]1. Characterize the energy levels (HOMO/LUMO) of your HTM using cyclic voltammetry or photoelectron spectroscopy. 2. Select an HTM with a HOMO level that is well-aligned with the valence band of the active layer.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the degradation of TPA-based HTMs.

Protocol 1: Forced Degradation Study

This protocol is designed to accelerate the degradation of your TPA-based HTM to identify potential degradation products and pathways.[19][20][21]

Objective: To assess the intrinsic stability of the HTM under various stress conditions.

Materials:

  • TPA-based HTM

  • High-purity solvents (e.g., chlorobenzene, acetonitrile)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • UV-Vis spectrophotometer

  • HPLC-MS system

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the HTM in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 8 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 12 hours.

    • Thermal Degradation: Place a known amount of the solid HTM in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solution or thin film of the HTM to a controlled light source (e.g., Xenon lamp) in a photostability chamber.[21][22]

  • Sample Analysis:

    • At regular time intervals, withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using UV-Vis spectroscopy and HPLC-MS.

  • Data Interpretation:

    • UV-Vis: Monitor for changes in the absorption spectra, such as the appearance of new peaks or a decrease in the main peak intensity.[3][4][10][23]

    • HPLC-MS: Separate the degradation products from the parent compound. Use the mass spectrometry data to identify the molecular weights of the degradation products and propose their structures.[24][25][26]

Workflow for Forced Degradation Study:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare HTM Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Prep_Stock->Thermal Photo Photodegradation Prep_Stock->Photo UV_Vis UV-Vis Spectroscopy Acid->UV_Vis HPLC_MS HPLC-MS Acid->HPLC_MS Base->UV_Vis Base->HPLC_MS Oxidation->UV_Vis Oxidation->HPLC_MS Thermal->UV_Vis Thermal->HPLC_MS Photo->UV_Vis Photo->HPLC_MS

Caption: Workflow for a forced degradation study of an HTM.

Protocol 2: Cyclic Voltammetry (CV) for a TPA-based HTM

Objective: To determine the electrochemical properties (e.g., HOMO/LUMO energy levels) of your TPA-based HTM.[6][27][28][29][30]

Materials:

  • Potentiostat

  • Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

  • TPA-based HTM

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane, acetonitrile)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Ferrocene (for internal calibration)

Procedure:

  • Solution Preparation:

    • Dissolve the HTM and the supporting electrolyte in the solvent in the electrochemical cell.

    • Bubble an inert gas (e.g., argon or nitrogen) through the solution for at least 15 minutes to remove dissolved oxygen.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell.

    • Perform a background scan of the solvent and electrolyte.

    • Add the HTM to the cell and record the cyclic voltammogram. Scan over a potential range that covers the oxidation and reduction events of the material.

    • After the measurement, add a small amount of ferrocene and record another CV as an internal reference.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following equations (referenced to the Fc/Fc⁺ couple, which is assumed to be -4.8 eV relative to the vacuum level):

      • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

IV. References

  • Trache, D., & Tarchoun, A. F. (2018). Stabilizers for nitrate ester-based energetic materials and their mechanism of action: A state-of-the-art review. [Source not further specified in snippet]

  • Bar-Or, Y., et al. (2023). Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes. Chemical Science, 14(13), 3425-3434. [Link]

  • Zhang, J., et al. (2020). Triphenylamine (TPA) radical cations and related macrocycles. [Source not further specified in snippet]

  • Agilent Technologies. (2014). Guidelines for Trouble Shooting and Maintenance of ICP-MS Systems. [Link]

  • Veeramaneni, V. R. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Source not further specified in snippet]

  • Al-Ashouri, A., et al. (2020). Lewis-Acid Doping of Triphenylamine- Based Hole Transport Materials Improves the Performance and Stability of Perovskite Solar Cells. ACS Applied Materials & Interfaces, 12(24), 27263–27272. [Link]

  • Performance and Stability Enhancement of Hole-Transporting Materials in Inverted Perovskite Solar Cells. (2025). [Source not further specified in snippet]

  • BenchChem. (2025). Application Notes and Protocols: Triphenylamine-d15 as a Tracer in Material Degradation Studies. [Source not further specified in snippet]

  • Gelation of Hole Transport Layer to Improve the Stability of Perovskite Solar Cells. (n.d.). [Source not further specified in snippet]

  • Lewis-Acid Doping of Triphenylamine-Based Hole Transport Materials Improves the Performance and Stability of Perovskite Solar Cells. (2020). [Source not further specified in snippet]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). [Source not further specified in snippet]

  • Li, J., & Blatchley, E. R. (2009). UV photodegradation of inorganic chloramines. Environmental Science & Technology, 43(1), 60–65. [Link]

  • Fully Bridged Triphenylamine Derivatives as Color-Tunable Thermally Activated Delayed Fluorescence Emitters. (2021). Organic Letters, 23(3), 856–861. [Link]

  • Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. (2025). [Source not further specified in snippet]

  • Triphenylamine (TPA) radical cations and related macrocycles. (n.d.). [Source not further specified in snippet]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques, 8(1). [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.). [Source not further specified in snippet]

  • Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. (n.d.). MDPI. [Link]

  • Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. (n.d.). MDPI. [Link]

  • Lewis-Acid Doping of Triphenylamine-Based Hole Transport Materials Improves the Performance and Stability of Perovskite Solar Cells. (2020). PubMed. [Link]

  • Gawargy, T. A., Wang, B., & Scaiano, J. C. (2021). Unveiling the Mechanism for the Photochemistry and Photodegradation of Vanillin. Photochemistry and Photobiology, 98(2), 333-340. [Link]

  • Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. (n.d.). Green Chemistry. [Link]

  • An Intermediate State of the Triphenylamine Cation Radical Revealed Using an Electron-Transfer Stopped-Flow Method. (2025). [Source not further specified in snippet]

  • Synthesis and Characterization of Novel Triphenylamine—Containing Electrochromic Polyimides with Benzimidazole Substituents. (2023). Polymers, 15(4), 1014. [Link]

  • Role of LiTFSI in High Tg Triphenylamine-based Hole Transporting Material in Perovskite Solar Cell. (2025). [Source not further specified in snippet]

  • Doping Strategies for Small Molecule Organic Hole-Transport Materials: Impacts on Perovskite Solar Cell Performance and Stability. (n.d.). National Laboratory of the Rockies. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). PMC. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). [Source not further specified in snippet]

  • Photochemistry of Cobalamins. In Photodegradation Mechanisms and Applications. (n.d.). [Source not further specified in snippet]

  • Role of LiTFSI in high Tg triphenylamine-based hole transporting material in perovskite solar cell. (n.d.). RSC Publishing. [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). Molecules, 29(5), 999. [Link]

  • Photochemical Methods to Study the Radical-Induced Degradation of Anion-Exchange Membranes. (n.d.). PMC. [Link]

  • Inorganic Hole Transporting Materials for Stable and High Efficiency Perovskite Solar Cells. (2018). The Journal of Physical Chemistry C, 122(18), 9848–9861. [Link]

  • Halogen-substituted triphenylamine derivatives with intense mechanoluminescence properties. (n.d.). Journal of Materials Chemistry C. [Link]

  • Degradation Pathways of Conjugated Radical Cations. (2023). [Source not further specified in snippet]

Sources

Technical Support Center: Enhancing the Stability of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine Films

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of thin films of this material. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to optimize your experimental outcomes.

Introduction to this compound Film Stability

This compound is a promising organic semiconductor with applications in a variety of electronic devices. However, like many organic materials, its performance and longevity are intrinsically linked to the stability of its thin films. Degradation can be initiated by a confluence of factors including environmental exposure, processing conditions, and the material's inherent chemical structure. This guide will address the common challenges encountered and provide actionable solutions to enhance film stability.

The structure of this compound, featuring a chlorinated biphenyl moiety and a triphenylamine core, presents a unique set of stability considerations. The triphenylamine group is susceptible to oxidation, while the chlorinated biphenyl can be prone to dehalogenation under certain conditions. Furthermore, environmental factors such as moisture and oxygen can significantly accelerate degradation pathways.[1][2]

Part 1: Frequently Asked Questions (FAQs) about Film Instability

This section addresses common questions regarding the instability of this compound films.

Q1: My freshly prepared films show a rapid decline in performance when exposed to ambient air. What is the likely cause?

A1: The primary culprits for rapid degradation in ambient air are moisture and oxygen. The triphenylamine core of the molecule is susceptible to oxidation, which can be initiated by photo-excitation in the presence of oxygen, leading to the formation of radical cations and subsequent chemical reactions that disrupt the conjugated system.[1][2][3] Moisture can also play a detrimental role by interacting with the film surface and grain boundaries, which can trap charge carriers and degrade electrical performance.[4][5][6][7] The hygroscopic nature of many organic materials can lead to the absorption of water, which can alter the film's morphology and electronic properties.

Q2: I observe the formation of crystalline domains in my amorphous films over time, leading to inconsistent device performance. How can I prevent this?

A2: The spontaneous crystallization of amorphous films is a common issue driven by the system's tendency to reach a lower energy state. This can be mitigated by several strategies:

  • Rapid Cooling/Quenching: Fast cooling during film formation can "freeze" the molecules in a disordered state, preventing the organization required for crystallization.[8]

  • Use of Additives: Incorporating a small amount of a compatible polymer or another small molecule can disrupt the packing of the this compound molecules, thereby inhibiting crystallization.[9][10]

  • Thermal Annealing below the Glass Transition Temperature (Tg): While counterintuitive, annealing at a temperature below the Tg can sometimes help to relax the film into a more stable amorphous state without providing enough energy for large-scale crystallization.

Q3: What is the role of the chlorine substituent in the stability of the molecule?

A3: The chlorine atom on the biphenyl group can have both stabilizing and destabilizing effects. Its electron-withdrawing nature can influence the electronic properties and potentially enhance the material's intrinsic stability against oxidation. However, the carbon-chlorine bond can be susceptible to cleavage under certain conditions, such as exposure to UV light or specific chemical environments, leading to dehalogenation and subsequent degradation. The position of the chlorine atom on the biphenyl ring is a critical factor in determining its reactivity.[4][5][6][9][11]

Q4: Can the choice of substrate affect the stability of the film?

A4: Absolutely. The substrate surface energy, roughness, and chemical compatibility with the organic material play a crucial role in film growth, morphology, and adhesion. A poorly matched substrate can lead to high defect densities, poor film formation, and increased susceptibility to delamination and environmental degradation. Surface treatments, such as plasma cleaning or the use of self-assembled monolayers (SAMs), can be employed to modify the substrate properties and promote the growth of more stable and uniform films.

Part 2: Troubleshooting Guide for Film Deposition

This section provides a troubleshooting guide for common issues encountered during the two primary deposition methods for small molecule organic semiconductors: spin coating and thermal evaporation.

Spin Coating

Spin coating is a widely used technique for depositing uniform thin films from solution. However, various defects can arise if the process is not optimized.

Troubleshooting Common Spin Coating Defects

Defect Appearance Probable Causes Solutions
Pinholes [12][13][14][15][16]Small voids or holes in the film.Particulate contamination in the solution or on the substrate. Air bubbles in the solution. Poor wetting of the substrate.Filter the solution before use (0.2 µm PTFE filter recommended). Thoroughly clean the substrate (sonication in solvents, UV-ozone, or plasma treatment). Degas the solution. Use a wetting agent or modify the substrate surface energy.
Comet Streaks [12][13]Tailed defects originating from a central point.Insoluble particles in the solution.Filter the solution. Ensure complete dissolution of the material.
Incomplete Coverage [12][13]The film does not cover the entire substrate.Insufficient solution volume. Poor wetting of the substrate by the solution. Incorrect spin speed profile.Increase the volume of the dispensed solution. Modify the solvent to improve wetting. Use a lower initial spin speed to allow the solution to spread before the high-speed spin.
Edge Bead Thicker film at the edge of the substrate.Surface tension effects preventing the solution from cleanly leaving the substrate.Use a higher final spin speed. Introduce a post-spin edge bead removal step with a suitable solvent.
Center Defect ("Chuck Mark") A circular defect in the center of the film.Interference from the vacuum chuck holding the substrate.Use a smaller chuck or a chuck with a flat surface. Optimize the vacuum pressure.
Film Roughness/Orange Peel [17]A non-smooth, textured surface.The solution drying too quickly. High solution viscosity.Use a solvent with a lower vapor pressure. Decrease the solution concentration. Optimize the spin speed and acceleration.

Workflow for Troubleshooting Spin Coating Issues

Caption: Troubleshooting workflow for common spin coating defects.

Thermal Evaporation

Thermal evaporation is a vacuum deposition technique suitable for small molecules that can be sublimed without decomposition.

Troubleshooting Common Thermal Evaporation Issues

Issue Observation Probable Causes Solutions
Inconsistent Deposition Rate Fluctuations in the deposition rate monitored by the QCM.Unstable power supply to the evaporation source. Poor thermal contact between the source material and the boat/crucible. Source material depletion or "spitting".Use a PID-controlled power supply for stable heating. Ensure the source material is evenly distributed in the boat. Use a baffled source to prevent spitting.
Film Non-Uniformity Variation in film thickness across the substrate.Incorrect source-to-substrate distance or geometry. The evaporation source is not a point source.Adjust the source-to-substrate distance. Use a rotating substrate holder. Employ a source with a wider emission profile.
Poor Adhesion [18]The film peels off the substrate.Contaminated substrate surface. Mismatch in thermal expansion coefficients. High residual stress in the film.Implement a rigorous substrate cleaning protocol (e.g., plasma cleaning). Heat the substrate during deposition to improve adatom mobility. Reduce the deposition rate.
Material Decomposition [11]Discolored film, poor device performance.Evaporation temperature is too high. Rapid heating rate.Lower the evaporation temperature. Use a slower heating ramp rate.[11] Use a low-temperature evaporation source designed for organic materials.[15][19]
Pinholes in the Film Small voids in the evaporated film.Particulate contamination on the substrate or flaking from chamber walls.Thoroughly clean the substrate and the deposition chamber. Use chamber shielding.

Workflow for Optimizing Thermal Evaporation

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition prep_sub Substrate Cleaning prep_mat Source Material Loading prep_sub->prep_mat prep_vac prep_vac prep_mat->prep_vac dep_heat Slow Ramp-up of Source Temperature prep_vac->dep_heat dep_rate Stabilize Deposition Rate (e.g., 0.1-1 Å/s) dep_heat->dep_rate dep_control Monitor Thickness with QCM dep_rate->dep_control troubleshoot Troubleshooting dep_rate->troubleshoot post_cool Slow Cool-down in Vacuum dep_control->post_cool post_char Film Characterization post_cool->post_char troubleshoot->dep_heat Adjust Temp/Ramp

Caption: A generalized workflow for the thermal evaporation of organic materials, including a troubleshooting loop.

Part 3: Protocols for Enhancing Film Stability

This section provides detailed protocols for key experimental techniques aimed at improving the stability of this compound films.

Protocol for Spin Coating Parameter Optimization

Objective: To produce a uniform, pinhole-free thin film of this compound with good surface morphology.

Materials:

  • This compound

  • High-purity solvent (e.g., chlorobenzene, toluene, or a suitable alternative)

  • Substrates (e.g., ITO-coated glass, silicon wafers)

  • Spin coater

  • Syringe filters (0.2 µm, PTFE)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a concentration range of 5-20 mg/mL.

    • Gently heat and stir the solution to ensure complete dissolution.

    • Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Substrate Cleaning:

    • Sequentially sonicate the substrates in a series of solvents (e.g., deionized water with detergent, deionized water, acetone, isopropanol) for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen.

    • Immediately before use, treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to remove organic residues and improve surface wettability.

  • Spin Coating Process:

    • Place the cleaned substrate on the spin coater chuck and ensure it is centered.

    • Dispense a sufficient amount of the filtered solution to cover the substrate (e.g., 50-100 µL for a 1x1 inch substrate).

    • Use a two-step spin coating program:

      • Step 1 (Spreading): 500-1000 rpm for 5-10 seconds to allow the solution to spread evenly across the substrate.

      • Step 2 (Thinning): 2000-6000 rpm for 30-60 seconds to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.[19]

    • The optimal speeds and times will depend on the solvent and desired thickness and should be determined empirically.

  • Annealing (Optional but Recommended):

    • Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.

    • Anneal the film at a temperature below its glass transition temperature (e.g., 80-120 °C) for 10-30 minutes to remove residual solvent and improve molecular packing.

Quantitative Data Example for Spin Coating Optimization

Spin Speed (Step 2, rpm)Film Thickness (nm) (Example)Surface Roughness (Rq, nm) (Example)
2000801.2
3000650.9
4000550.7
5000480.6

Note: The actual thickness and roughness will depend on the solution concentration and solvent used. This table serves as an illustrative example of the expected trends.

Protocol for Thermal Annealing to Improve Film Morphology

Objective: To improve the morphological and electronic stability of the deposited films by thermal treatment.

Materials:

  • Deposited films of this compound on substrates.

  • Hotplate or vacuum oven located in an inert atmosphere (e.g., a nitrogen-filled glovebox).

Procedure:

  • Determine the Annealing Temperature:

    • The optimal annealing temperature is typically below the material's glass transition temperature (Tg) and well below its melting point to prevent large-scale crystallization or film dewetting. For many arylamine-based materials, a temperature range of 80-150 °C is a good starting point.

  • Annealing Process:

    • Preheat the hotplate or oven to the desired temperature.

    • Place the substrate with the film on the hot surface.

    • Anneal for a duration of 10 to 60 minutes. The optimal time will depend on the film thickness and the chosen temperature.

    • After annealing, allow the film to cool down slowly to room temperature on a cool, clean surface within the inert environment to minimize thermal stress.

Impact of Annealing on Film Properties (Illustrative)

Annealing Temperature (°C)CrystallinitySurface Roughness (Rq)Device Performance (Hypothetical)
As-depositedAmorphousHighModerate
80AmorphousReducedImproved
120Amorphous, more orderedMinimizedOptimal
160Onset of crystallizationIncreasedDecreased
Protocol for Film Encapsulation

Objective: To protect the film from environmental degradation by applying a barrier layer.

Materials:

  • Completed device stack with the this compound film.

  • Encapsulation materials (e.g., UV-curable epoxy, glass coverslip, or thin-film encapsulation layers like Al2O3).

  • Deposition system for the chosen encapsulation layer (e.g., UV lamp for epoxy, atomic layer deposition (ALD) system for Al2O3).

Procedure (for Glass/Epoxy Encapsulation):

  • Preparation:

    • Perform all steps in an inert environment (e.g., a nitrogen-filled glovebox).

    • Clean the glass coverslip thoroughly.

  • Application of Epoxy:

    • Dispense a continuous bead of low-permeability, UV-curable epoxy around the perimeter of the active area of the device.

  • Sealing:

    • Carefully place the glass coverslip over the device, making contact with the epoxy bead.

    • Apply gentle pressure to ensure a uniform seal without trapping air bubbles.

  • Curing:

    • Expose the encapsulated device to a UV lamp for the time specified by the epoxy manufacturer to cure the adhesive.

Encapsulation Strategy Logic

Sources

Technical Support Center: Troubleshooting Low Efficiency in Solar Cells Utilizing 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine as a Hole Transport Layer

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers and scientists working with 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine. This guide is designed to provide in-depth troubleshooting strategies and address common questions encountered when using this hole transport material (HTM) in the fabrication of solar cells, particularly perovskite and organic solar cells. Our goal is to equip you with the knowledge to diagnose and resolve issues leading to suboptimal device performance.

I. Understanding the Role and Properties of this compound

This compound is a derivative of the well-known triphenylamine (TPA) core structure, which is widely employed in organic electronics due to its excellent hole-transporting capabilities and morphological stability. The introduction of a chloro-substituent and a biphenyl group can modulate the material's electronic and physical properties.

A critical aspect of an efficient HTM is the alignment of its Highest Occupied Molecular Orbital (HOMO) energy level with the valence band of the light-absorbing layer (e.g., perovskite) to ensure efficient hole extraction. While specific experimental data for this compound is not extensively published, theoretical studies on similar TPA-based molecules can provide valuable insights into predicting its energy levels and charge transport behavior.[1]

II. Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers may have when working with this material.

Q1: What is the typical purity requirement for this compound in solar cell applications?

A1: For high-performance solar cells, a purity of >99% is highly recommended. Impurities can act as charge traps or recombination centers, significantly hindering device efficiency and stability. It is crucial to source materials from reputable suppliers who provide detailed characterization data.[2] Contaminants in related amine compounds have been shown to impact performance in other applications.

Q2: What are suitable solvents for dissolving this compound?

A2: Common organic solvents such as chlorobenzene, toluene, and dichlorobenzene are typically used for dissolving diphenylamine-based HTMs.[3] The solubility will depend on the specific concentration required for your spin-coating or other deposition processes. It is advisable to perform small-scale solubility tests to determine the optimal solvent and concentration for achieving a uniform and defect-free thin film.

Q3: Is doping of the this compound layer necessary?

A3: Yes, doping the HTL is a common and often essential strategy to enhance its conductivity and improve the fill factor of the solar cell. Common p-type dopants for TPA-based HTMs include lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (t-BP).[1] The optimal doping concentration needs to be determined experimentally as excessive doping can lead to issues like increased recombination or phase segregation.

III. Troubleshooting Guide for Low Power Conversion Efficiency (PCE)

Low power conversion efficiency is a multifaceted problem that can originate from various stages of device fabrication and material handling. This guide breaks down the troubleshooting process into a logical workflow.

Workflow for Troubleshooting Low PCE

Caption: A logical workflow for diagnosing and resolving low power conversion efficiency in solar cells.

Issue 1: Poor Hole Transport Layer (HTL) Film Quality

Symptoms:

  • Low short-circuit current (Jsc) and fill factor (FF).

  • Visible defects, pinholes, or non-uniformity in the film.

  • High series resistance (Rs) and low shunt resistance (Rsh) from J-V measurements.

Causality: A non-uniform or discontinuous HTL film provides a poor interface with the perovskite layer, leading to inefficient hole extraction and creating pathways for charge recombination. The morphology of the HTL is highly dependent on the deposition parameters and the solution formulation.

Troubleshooting Steps:

  • Optimize Spin-Coating Parameters:

    • Speed and Acceleration: Vary the spin speed and acceleration to control the film thickness and uniformity. A two-step spin-coating process, with a low-speed step for spreading and a high-speed step for thinning, can be effective.[4]

    • Time: Adjust the spin-coating duration to ensure complete solvent evaporation and film formation.

    • Substrate Temperature: Gently heating the substrate during or after spin-coating can sometimes improve film quality, but excessive heat can cause rapid crystallization and a rough morphology.

  • Solvent and Additive Engineering:

    • Solvent Choice: Experiment with different solvents (e.g., chlorobenzene, toluene, dichlorobenzene) or solvent mixtures to modify the drying kinetics and influence film morphology.

    • Additives: The use of additives can sometimes improve film quality, although their impact on the electronic properties must be carefully evaluated.

  • Characterization:

    • Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): Use these techniques to visualize the surface morphology of the HTL, identifying roughness, pinholes, and grain size.[5]

Issue 2: Energy Level Mismatch

Symptoms:

  • Low open-circuit voltage (Voc) and fill factor (FF).

  • Inefficient hole injection from the perovskite to the HTL.

Causality: For efficient hole transfer, the HOMO level of the HTM should be slightly higher than (i.e., less negative than) the valence band maximum of the perovskite layer. A significant mismatch can create an energy barrier for hole extraction. While the exact HOMO level of this compound may not be readily available, it can be estimated through experimental measurements or theoretical calculations. Theoretical studies on similar triphenylamine-based HTMs show that chemical modifications can tune the HOMO level.[6]

Troubleshooting Steps:

  • Experimental Determination of HOMO Level:

    • Cyclic Voltammetry (CV): This electrochemical technique is a standard method for determining the HOMO and LUMO energy levels of organic materials.

  • Interfacial Engineering:

    • If a significant energy mismatch is confirmed, consider introducing a thin interfacial layer between the perovskite and the HTL to create a more favorable energy cascade.

Issue 3: Suboptimal Doping of the HTL

Symptoms:

  • High series resistance (Rs).

  • Low fill factor (FF).

Causality: The intrinsic conductivity of many organic HTMs is low. Doping increases the charge carrier concentration, thereby enhancing conductivity and facilitating efficient hole transport to the electrode. However, the concentration of dopants is critical.

Troubleshooting Steps:

  • Vary Dopant Concentration:

    • Systematically vary the molar ratio of dopants like Li-TFSI and t-BP in the HTL solution.

    • Measure the conductivity of the doped films to find the optimal concentration that maximizes charge transport without introducing detrimental effects.

  • Alternative Doping Strategies:

    • Explore different p-type dopants that may have better compatibility with this compound.

Issue 4: Material and Device Degradation

Symptoms:

  • Rapid decrease in PCE over a short period, especially when exposed to air, moisture, or light.

  • Changes in the color of the perovskite or HTL layer.

Causality: The stability of perovskite solar cells is a major challenge, with degradation often initiated at the interfaces. The HTL can play a role in either protecting or accelerating the degradation of the underlying perovskite layer. Diphenylamine-based materials can be susceptible to degradation, and the overall device stability is influenced by all components and their interactions.[7][8]

Troubleshooting Steps:

  • Inert Atmosphere Processing:

    • Fabricate and characterize the devices in a controlled inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize exposure to oxygen and moisture.

  • Device Encapsulation:

    • Properly encapsulate the finished solar cells to protect them from the ambient environment. This is crucial for long-term stability studies.

  • Stability Testing:

    • Conduct systematic stability tests under controlled conditions (e.g., constant illumination, elevated temperature, and humidity) to identify the primary degradation pathways.

IV. Experimental Protocols

Protocol 1: Preparation of the HTL Solution and Thin Film Deposition
  • Solution Preparation:

    • Dissolve this compound in a suitable solvent (e.g., chlorobenzene) at a concentration of 10-20 mg/mL.

    • Prepare stock solutions of Li-TFSI in acetonitrile (e.g., 520 mg/mL) and 4-tert-butylpyridine (t-BP).

    • Add the dopant solutions to the HTM solution at the desired molar ratios. A common starting point is a molar ratio of HTM:Li-TFSI:t-BP of 1:0.5:3.3.

    • Stir the final solution at room temperature for at least one hour before use.

  • Thin Film Deposition (Spin-Coating):

    • Pre-clean the substrates (e.g., ITO/perovskite).

    • Dispense a sufficient amount of the HTL solution onto the substrate.

    • Spin-coat using a two-step program (e.g., 1000 rpm for 10 seconds, followed by 4000 rpm for 30 seconds). These parameters should be optimized for your specific setup.

    • Anneal the film on a hotplate at a moderate temperature (e.g., 70-100 °C) for a short duration (e.g., 10-15 minutes) to remove residual solvent.

HTL Deposition Workflow

HTL_Deposition cluster_prep Solution Preparation cluster_deposition Thin Film Deposition dissolve Dissolve HTM in Chlorobenzene add_dopants Add Li-TFSI and t-BP dissolve->add_dopants stir Stir Solution add_dopants->stir dispense Dispense Solution on Substrate stir->dispense spin_coat Spin-Coat dispense->spin_coat anneal Anneal Film spin_coat->anneal

Sources

Optimizing annealing temperature for 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine layers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Thermal Processing of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine Thin Films

Welcome to the Technical Support Center. This guide is designed for researchers and scientists working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your thin-film device fabrication. Thermal annealing is a deceptively simple yet profoundly influential step in achieving high-performance organic electronics. Let's delve into how to master this process for your specific material.

Frequently Asked Questions (FAQs)

Q1: Why is annealing a critical step for this compound films?

A1: Annealing is a controlled heat treatment that provides the necessary thermal energy for the molecules in your as-deposited film to reorient themselves. For a small molecule like this compound, which is likely deposited as a largely amorphous layer, this process is crucial for:

  • Inducing Crystallinity: The heat allows molecules to arrange into more ordered microcrystalline domains. This long-range order is fundamental for efficient charge transport, as it reduces the number of trapping sites and improves orbital overlap between adjacent molecules.[1]

  • Reducing Defects and Stress: The deposition process can introduce structural defects and internal stress. Annealing helps to relax the film, healing some of these defects and creating a more stable and uniform layer.

  • Improving Interfacial Contact: Annealing can improve the physical and electronic contact between the organic layer and the adjacent layers (e.g., substrate, electrode), which is critical for efficient charge injection and extraction.

Q2: What are the key thermal properties I need to know for this material?

A2: The two most important thermal properties are the Glass Transition Temperature (T_g) and the Melting Temperature (T_m) .

  • T_g (Glass Transition Temperature): This is the temperature at which the amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. Annealing just above the T_g provides the molecular mobility needed for rearrangement and crystallization to begin.

  • T_m (Melting Temperature): This is the temperature at which the material transitions from a solid to a liquid. Annealing near or above T_m will lead to film dewetting, evaporation, or degradation, destroying your device.

Since the exact T_g and T_m for this compound may not be readily available, it is highly recommended to perform Differential Scanning Calorimetry (DSC) on the source material to determine these values before starting thin-film experiments.

Q3: What happens if I anneal at a temperature that is too low or too high?

A3: The annealing temperature is a delicate balance.

  • Too Low (Below T_g): Insufficient thermal energy is provided for significant molecular rearrangement. The film will remain largely amorphous, and you will see minimal improvement in device performance.

  • Too High (Near or Above T_m): The film can suffer from several issues. The material may re-evaporate from the substrate.[2] The film can also dewet, forming isolated islands instead of a continuous layer. At very high temperatures, the molecule itself can thermally decompose.

Troubleshooting Guide: Common Annealing Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: My film has cracks or has peeled off after annealing.

  • Question: I annealed my film, and now it's cracked and delaminated from the substrate. What went wrong?

  • Answer: This is typically caused by stress, either intrinsic to the film or induced by a mismatch in the coefficient of thermal expansion (CTE) between your organic layer and the substrate.[3]

    • Causality: As you heat and cool the sample, the substrate and the film expand and contract at different rates. If this mismatch is too large, it creates immense mechanical stress that the film cannot withstand, leading to cracks or delamination.

    • Solutions:

      • Reduce Ramp/Cool Rates: Slow down the heating and cooling rates of your annealing process (e.g., 1-5 °C/minute). This gives the film more time to accommodate the stress.

      • Optimize Film Thickness: Very thick films are more prone to cracking. Try reducing the film thickness. A general rule of thumb for some materials is to stay below 0.5 microns to avoid cracking issues unless the CTE is well-matched.[3]

      • Substrate Choice: If possible, consider using a substrate with a CTE closer to that of organic thin films.

Problem 2: The device performance is inconsistent across the substrate or between batches.

  • Question: My device results are not reproducible. Why is the performance so variable after annealing?

  • Answer: Inconsistent performance points to non-uniform heating or environmental factors.

    • Causality: Any temperature gradient across your sample during annealing will lead to different film morphologies at different locations. This directly translates to variable electrical properties.[4] Similarly, uncontrolled atmospheric conditions can lead to random degradation.

    • Solutions:

      • Ensure Uniform Heating: Use a calibrated hotplate or oven with good thermal uniformity. Ensure the substrate makes good thermal contact with the heating surface.

      • Control the Atmosphere: Always anneal in a controlled, inert atmosphere (e.g., a nitrogen or argon-filled glovebox). Oxygen and moisture can react with the organic material at elevated temperatures, creating charge traps and degrading performance.[4]

      • Standardize Protocols: Ensure every parameter—ramp rate, target temperature, hold time, and cooling rate—is identical for every sample in your study.

Problem 3: After annealing, the surface roughness is very high, or I see large, isolated crystals.

  • Question: I analyzed my film with Atomic Force Microscopy (AFM) after annealing, and the surface is extremely rough with large crystalline islands. Is this good?

  • Answer: Not necessarily. While crystallization is the goal, the quality of the crystal growth is key. Large, isolated crystals often lead to poor device performance.

    • Causality: This morphology suggests that the annealing temperature was too high or the annealing time was too long. This can lead to excessive crystal growth and dewetting, where the film breaks up to minimize its surface energy. The result is a discontinuous film with large grain boundaries that impede charge transport.

    • Solutions:

      • Lower the Annealing Temperature: Reduce the temperature in increments of 5-10 °C to find a point where you get smaller, more interconnected grains.

      • Reduce Annealing Time: For a given temperature, try reducing the hold time. Sometimes, a shorter anneal is sufficient to achieve good crystallinity without promoting excessive grain growth.

      • Thickness Dependence: The formation of certain crystalline phases can be dependent on the film's thickness. Thinner films may require different annealing conditions than thicker ones to achieve the optimal morphology.[5]

Experimental Protocol: Systematic Optimization of Annealing Temperature

This protocol provides a self-validating workflow to determine the optimal annealing temperature for your specific deposition system and substrate.

Objective: To identify the annealing temperature (T_a) that maximizes the desired film properties (e.g., crystallinity, morphology, device performance).

Required Equipment:

  • Deposition system (e.g., thermal evaporator, spin coater)

  • Annealing system with precise temperature control (e.g., hotplate in a glovebox)

  • Differential Scanning Calorimeter (DSC)

  • Atomic Force Microscope (AFM)

  • X-Ray Diffractometer (XRD)

  • UV-Vis Spectrophotometer

Step 1: Determine Material Thermal Properties (T_g, T_m)

  • Place a small amount (5-10 mg) of the source this compound powder into a DSC pan.

  • Perform a heat-cool-heat cycle. For example, heat from room temperature to 250 °C at 10 °C/min, cool back to room temperature, and then heat again.

  • Analyze the second heating scan to identify the glass transition temperature (T_g) and the melting temperature (T_m). This provides the critical processing window for annealing.

Step 2: Sample Preparation and Baseline Characterization

  • Prepare a set of identical substrates (e.g., 5-10 samples) using your standard cleaning procedure.

  • Deposit a film of this compound of a fixed thickness on all substrates.

  • Set one sample aside as the "as-deposited" control.

  • Characterize this control sample using AFM (for surface morphology/roughness), XRD (for crystallinity), and UV-Vis (for absorption spectrum).

Step 3: Annealing Temperature Gradient Experiment

  • Define a range of annealing temperatures (T_a) to test. A good starting point is to bracket the T_g. For example, if T_g is 120 °C, you might test: 110 °C, 120 °C, 130 °C, 140 °C, 150 °C, and 160 °C.

  • Anneal each of the remaining samples at a different T_a for a fixed time (e.g., 20 minutes) in an inert atmosphere.

  • Use a consistent ramp rate for heating and cooling for all samples.

  • Let the samples cool completely to room temperature before removing them from the inert environment.

Step 4: Post-Annealing Characterization and Data Analysis

  • Characterize each annealed sample using the same techniques as the control (AFM, XRD, UV-Vis).

  • Organize your data. Create a table to compare the results across different annealing temperatures.

Data Presentation: Expected Impact of Annealing Temperature
Annealing Temp. (T_a)Expected XRD ResultExpected AFM Result (Morphology)Expected Impact on Device Mobility
As-Deposited Broad, amorphous haloSmooth, featureless surface (low roughness)Low
T_a < T_g Mostly amorphousMinor change from as-depositedNegligible improvement
T_a ≈ T_g Emergence of small diffraction peaksSmall grains begin to formModerate improvement
T_g < T_a < T_m (Optimal) Sharp, intense diffraction peaksUniform, well-connected polycrystalline grainsSignificant improvement (peak performance)
T_a ≈ T_m May show phase changes or peak broadeningLarge, isolated islands; high roughness (dewetting)Sharp decrease

Step 5: Device Fabrication and Performance Validation

  • Based on the characterization data, select the 2-3 most promising annealing temperatures.

  • Fabricate complete devices (e.g., organic field-effect transistors or organic light-emitting diodes) using films annealed at these temperatures, plus the as-deposited control.

  • Measure the electrical characteristics (e.g., mobility, on/off ratio, efficiency) of the devices.

  • This final step directly correlates the structural and morphological properties with the functional device performance, allowing you to definitively identify the optimal annealing temperature.

Visualizations: Workflows and Conceptual Models

Annealing Optimization Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_val Validation DSC 1. Determine Tg, Tm (DSC Analysis) Depo 2. Deposit Films (Identical Set) DSC->Depo Anneal 3. Anneal Samples (Temperature Gradient) Depo->Anneal Char1 4. Characterize Films (AFM, XRD, UV-Vis) Anneal->Char1 Analysis 5. Analyze Data & Select Optimal T_a Char1->Analysis Device 6. Fabricate & Test Full Devices Analysis->Device Result 7. Final Optimized Protocol Device->Result G cluster_causes Potential Root Causes cluster_actions Diagnostic Actions & Solutions Start Observed Problem: Poor or Inconsistent Device Performance Morphology Film Morphology Issue? Start->Morphology Chemistry Film Degradation? Start->Chemistry Process Process Inconsistency? Start->Process CheckAFM Check AFM/XRD: Is film cracked, dewetted, or amorphous? Morphology->CheckAFM CheckAtmos Verify Annealing Atmosphere: Is it truly inert? Chemistry->CheckAtmos CheckTemp Verify Process Log: Are T_a, time, ramp rates consistent? Process->CheckTemp AdjustTemp Adjust T_a and/or Time CheckAFM->AdjustTemp If Yes ImproveGlovebox Purge Glovebox/ Check for Leaks CheckAtmos->ImproveGlovebox If No Calibrate Calibrate Hotplate/ Standardize Protocol CheckTemp->Calibrate If No

Caption: Diagnostic flowchart for troubleshooting annealing issues.

References

  • Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Wong, C., Walbrun, Z., & Hoban, A. (2023). Understanding the Thermal Annealing of Organic Thin Films Using Single-Shot Transient Absorption. Frontiers in Optics + Laser Science 2023 (FiO, LS). Optica Publishing Group. [Link]

  • Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. (n.d.). Cambridge University Press & Assessment. Retrieved January 21, 2026, from [Link]

  • Annealing effect on the structural and Morphological properties of Organic Semiconductor Alq 3 :C 60 blend Thin Films. (2019). ResearchGate. [Link]

  • Hose, M., et al. (2019). Annealing Behavior with Thickness Hindered Nucleation in Small-Molecule Organic Semiconductor Thin Films. Crystal Growth & Design. ACS Publications. [Link]

  • Annealing Effect on Small Molecules Blend Organic Light-Emitting Diodes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Sajoto, T., et al. (2007). Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. Chemical Reviews. [This is a general review, a specific URL may vary, but such reviews are found in major chemistry journals.]
  • How to Troubleshoot Common Problems in Annealing Processes. (n.d.). EOXS. Retrieved January 21, 2026, from [Link]

  • Any tips about how to avoid cracks in thin films during annealing? (2013). ResearchGate. [Link]

Sources

Common side reactions in the synthesis of chlorinated biphenylamines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Chlorinated Biphenylamines

Welcome to the technical support center for the synthesis of chlorinated biphenylamines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in these critical synthetic transformations. Instead of a rigid manual, we present a dynamic troubleshooting guide in a question-and-answer format, grounded in mechanistic principles and practical, field-tested solutions. Our goal is to explain the causality behind common issues and provide robust protocols to overcome them.

Frequently Asked Questions (FAQs): Navigating Common Synthetic Hurdles

The synthesis of chlorinated biphenylamines, key intermediates in pharmaceuticals and materials science, predominantly relies on two powerful cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1] Each method, while effective, possesses a unique profile of potential side reactions. This section addresses the most common issues encountered with both.

Section 1: Buchwald-Hartwig Amination Issues

The Buchwald-Hartwig reaction is favored for its milder conditions and broad functional group tolerance compared to the Ullmann condensation.[1][2] However, success hinges on precise control of the catalytic cycle.

Question 1: My yield is significantly lower than expected, and I've isolated a byproduct that corresponds to the de-chlorinated starting material. What is happening?

Answer: You are observing hydrodehalogenation , a primary and often frustrating side reaction in Buchwald-Hartwig aminations involving aryl chlorides.[1] This process replaces the chlorine atom on your aryl halide with a hydrogen atom, terminating the desired C-N coupling pathway.

  • Causality (The "Why"): Hydrodehalogenation typically arises from two main sources:

    • β-Hydride Elimination: An unproductive side reaction can compete with the final reductive elimination step.[2] Instead of the C-N bond forming, the palladium-amide intermediate can undergo β-hydride elimination, which ultimately leads to the formation of the de-chlorinated arene and an imine.[2]

    • Catalyst Deactivation & Protic Sources: The presence of moisture or other protic impurities can protonate intermediates and lead to the formation of hydride sources that intercept the catalytic cycle, resulting in the hydrodehalogenated byproduct. Inefficient catalyst activation or decomposition can also contribute to this pathway.

  • Troubleshooting & Protocol: Meticulous exclusion of air and moisture is critical.

    G

    Caption: Workflow for ensuring anhydrous and anaerobic reaction conditions.

Question 2: My reaction is clean, but I'm isolating a significant amount of a higher molecular weight species. Mass spectrometry suggests a second arylation event occurred. How do I prevent this?

Answer: You are encountering the formation of a diarylamine species , where the newly formed chlorinated biphenylamine product couples with another molecule of the aryl halide.[1]

  • Causality (The "Why"): This side reaction occurs when the product amine (your chlorinated biphenylamine) is sufficiently nucleophilic to compete with the starting amine for the palladium catalyst. This is more common when using primary amines, as the resulting secondary amine product can be more reactive under certain conditions.

  • Troubleshooting & Mitigation:

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the amine nucleophile relative to the aryl chloride. This ensures the aryl halide is consumed before significant secondary coupling can occur.

    • Ligand Choice: Sterically hindered phosphine ligands can disfavor the binding of the bulkier product amine to the palladium center, thus suppressing the secondary reaction.[3] Refer to the table below for ligand considerations.

    • Temperature Optimization: Running the reaction at the lowest effective temperature can often minimize this side reaction.[1] Start at 80 °C and only increase if the reaction is sluggish.

ParameterRecommendation to Minimize DiarylationRationale
Stoichiometry 1.0 eq. Aryl Halide / 1.1-1.2 eq. AmineEnsures complete consumption of the electrophile.
Ligand Choice Use bulky, electron-rich phosphines (e.g., Josiphos, XPhos)Steric hindrance prevents the bulkier product amine from coordinating to the Pd center.
Temperature 80-100 °CLower temperatures reduce the rate of the undesired secondary coupling reaction.[1]

Table 1: Parameter adjustments to suppress secondary arylation.

Section 2: Ullmann Condensation Issues

The Ullmann condensation is a classical, copper-catalyzed method that is often effective when palladium-based methods fail.[4] However, it is notorious for requiring harsh reaction conditions.[1][4]

Question 3: My reaction produces a complex mixture, but the main byproduct appears to be a symmetrical biaryl derived from my starting aryl chloride. Why does this happen?

Answer: This is a classic side reaction in Ullmann chemistry known as homocoupling (or the Ullmann reaction itself).[1][5] It involves the copper-mediated coupling of two molecules of your aryl halide to form a symmetrical biaryl compound.

  • Causality (The "Why"): The high temperatures (>150 °C) and stoichiometric amounts of copper often used in traditional Ullmann reactions can promote the oxidative addition of the aryl halide to the copper surface or a Cu(I) species, leading to the formation of an organocopper intermediate.[1][5] This intermediate can then react with another molecule of the aryl halide to produce the biaryl byproduct.

  • Troubleshooting & Protocol:

    • Temperature Control: This is the most critical parameter. High temperatures promote homocoupling and decomposition.[1] It is essential to find the lowest possible temperature at which the desired C-N coupling proceeds. An oil bath with a thermocouple controller is highly recommended.

    • Modern Ligands: The addition of ligands like diamines (e.g., 1,10-phenanthroline) or amino acids can stabilize the copper catalyst, allowing the reaction to proceed at significantly lower temperatures (e.g., 110-130 °C) and with catalytic amounts of copper, which dramatically suppresses homocoupling.[6]

    G

    Caption: Competing reaction pathways in the Ullmann condensation.

Question 4: The reaction has turned black, and my workup is yielding a tar-like substance with very little identifiable product. What went wrong?

Answer: This indicates significant thermal decomposition . The high temperatures required for classical Ullmann condensations can degrade both the starting materials and the desired chlorinated biphenylamine product.[1]

  • Causality (The "Why"): Many organic molecules, particularly those with functional groups, are not stable at the temperatures often cited for Ullmann reactions (sometimes in excess of 200 °C).[4][5] High-boiling polar aprotic solvents like DMF or NMP can also decompose at these temperatures, contributing to the formation of intractable tars.

  • Troubleshooting & Mitigation:

    • Prioritize a Ligand-Assisted Protocol: Before attempting a classical high-temperature reaction, screen modern, ligand-assisted Ullmann protocols. These often work at temperatures 50-80 °C lower than their ligand-free counterparts.[6]

    • Solvent Choice: Ensure your solvent is stable at the reaction temperature. For temperatures above 150 °C, consider high-boiling point solvents like diphenyl ether or nitrobenzene, but always prioritize lowering the reaction temperature first.[1]

    • Time Optimization: Do not run the reaction longer than necessary. Monitor the reaction by TLC or LC-MS every few hours. Prolonged heating, even at a "safe" temperature, can lead to gradual decomposition.

Section 3: Purification and Final Analysis

Question 5: My crude product contains several byproducts. What is the best general strategy for purification?

Answer: Purification of chlorinated biphenylamines typically relies on standard chromatographic or recrystallization techniques.[1]

  • Recommended Workflow:

    G A 1. Crude Reaction Mixture B 2. Aqueous Workup (Quench, Extract with Organic Solvent) A->B C 3. Dry & Concentrate B->C D 4. Attempt Recrystallization (e.g., Ethanol/Hexanes) C->D E Success? (Check purity by LC-MS/NMR) D->E F Purified Product E->F Yes G 5. Column Chromatography (Silica Gel) E->G No H Fraction Collection & Analysis G->H H->F

    Caption: General purification workflow for chlorinated biphenylamines.

  • Protocol 2: Column Chromatography

    • Adsorb Crude Material: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel.

    • Prepare Column: Dry-pack a silica gel column.

    • Elute: Start with a non-polar solvent system (e.g., 100% Hexanes or Heptane) and gradually increase the polarity by adding ethyl acetate or DCM. The non-polar byproducts (like homocoupled biaryls and hydrodehalogenated arenes) will typically elute first, followed by your desired product.

References

  • BenchChem. (n.d.). Addressing common side reactions in the synthesis of 2-chloro-N-phenylaniline.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Chung, K. H., So, C. M., Wong, S. M., et al. (n.d.). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Wikipedia. (2023). Ullmann condensation.
  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References.
  • Semantic Scholar. (n.d.). The mechanism of the modified Ullmann reaction.
  • NIH National Center for Biotechnology Information. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.

Sources

Technical Support Center: A Guide to Preventing Aggregation in 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this advanced hole-transport material. Aggregation in solution is a common yet critical challenge that can significantly impact experimental reproducibility and device performance. This document provides in-depth, experience-driven insights and actionable protocols to diagnose, troubleshoot, and prevent aggregation, ensuring the integrity of your results.

Part 1: The Science of Aggregation

This section explains the fundamental principles behind the aggregation of this compound, a crucial step in understanding how to prevent it.

Q1: What is aggregation and why is it common with this molecule?

Aggregation is the process where individual molecules in a solution cluster together to form larger, non-covalently bound assemblies.[1] For this compound, a triarylamine-based organic semiconductor, the primary driving force is π-π stacking .[1][2]

  • Causality—The Role of Molecular Structure: The molecule possesses a large, planar, and electron-rich aromatic system. In solution, particularly in less-than-ideal solvents or at high concentrations, these flat surfaces are drawn to each other through attractive van der Waals forces. This interaction, known as π-π stacking, minimizes the unfavorable interaction with the solvent and is energetically favorable, leading to the formation of molecular stacks or aggregates.[3]

cluster_0 Dispersed Monomers cluster_1 Aggregated State M1 Molecule Aggregate Molecule Molecule Molecule M1->Aggregate π-π Stacking (High Concentration, Poor Solvent) M2 Molecule M2->Aggregate π-π Stacking (High Concentration, Poor Solvent) M3 Molecule M3->Aggregate π-π Stacking (High Concentration, Poor Solvent) Aggregate->M1 Proper Solvation (Low Concentration, Good Solvent) start Problem: Solution is cloudy or results are inconsistent check_conc Is concentration > 15-20 mg/mL? start->check_conc reduce_conc Action: Reduce concentration to 5-10 mg/mL. Re-prepare solution. check_conc->reduce_conc Yes check_solvent Are you using an aliphatic solvent (e.g., hexane)? check_conc->check_solvent No success Success: Stable, clear solution reduce_conc->success change_solvent Action: Switch to an aromatic solvent (e.g., Chlorobenzene, Toluene). check_solvent->change_solvent Yes check_temp Was solution prepared at room temperature? check_solvent->check_temp No change_solvent->success use_heat Action: Prepare solution at 40-60°C with stirring. check_temp->use_heat Yes add_additive Consider Advanced Options: Add 1-3% v/v DIO or CN. Filter through 0.2µm PTFE filter. check_temp->add_additive No use_heat->success add_additive->success

Sources

Technical Support Center: Overcoming Poor Film Morphology in Spin-Coated Organic Semiconductors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solution-processed organic semiconductor thin films. This guide is designed for researchers, scientists, and professionals in materials science and drug development who utilize spin-coating techniques for fabricating organic electronic devices such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). Here, we address common challenges related to achieving high-quality, uniform thin films, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Introduction: The Critical Role of Film Morphology

The performance of any solution-processed organic semiconductor device is intrinsically linked to the morphology of the active layer.[1][2] The arrangement of molecules, the crystallinity of the film, the presence of defects, and the interface quality with adjacent layers all dictate critical parameters like charge carrier mobility, exciton diffusion, and overall device efficiency and stability.[3][4] Spin-coating, while a prevalent and straightforward deposition technique, is sensitive to a multitude of parameters that can lead to suboptimal film morphology.[5] This guide provides a structured approach to troubleshooting and optimizing your spin-coating process to achieve reproducible, high-performance films.

Troubleshooting Guide: From Common Defects to Advanced Solutions

This section is structured to help you diagnose and resolve specific morphological issues you may encounter.

Problem 1: My film has visible defects like pinholes, "comets," or streaks.

These are among the most common issues and often point to contamination or process instabilities.[6][7]

Q: What causes pinholes and "comet" streaks in my spin-coated film?

A: Pinholes (small voids in the film) and comet-like streaks are almost always caused by particulate contamination.[6][7][8] A particle on the substrate or in the solution can obstruct the uniform radial flow of the liquid during spinning, leading to a void or a tail-like feature.[7][8]

  • Causality: During the spin-coating process, the centrifugal force drives the solution to flow outwards. Any non-soluble particle acts as a physical barrier, disrupting this laminar flow. The solution flows around the particle, and rapid solvent evaporation freezes this defect in place.

  • Troubleshooting Steps:

    • Solution Filtration: Always filter your semiconductor solution immediately before use with a syringe filter (e.g., 0.2 µm PTFE) to remove any aggregated material or dust.

    • Clean Environment: Work in a clean environment, such as a laminar flow hood or a glovebox, to minimize airborne dust contamination.[7]

    • Substrate Cleaning: Ensure your substrate cleaning protocol is rigorous. Particulates remaining from previous steps are a primary source of these defects. (See Substrate Preparation Protocol below).

    • Solvent Purity: Use high-purity, anhydrous solvents to prevent the precipitation of your material due to impurities or moisture.

Q: My film exhibits radial stripes or "striations." What is the cause and how can I fix it?

A: Striations are periodic variations in film thickness that appear as radial lines.[7] This defect is often related to the solvent evaporation process and surface tension gradients, a phenomenon known as the Marangoni effect.[9]

  • Causality: If you are using a solvent mixture, a more volatile component will evaporate faster.[7] This can lead to localized changes in the solution's composition, surface tension, and temperature. These gradients can disrupt the smooth, uniform thinning of the film, creating thicker and thinner regions that manifest as striations.[9]

  • Troubleshooting Steps:

    • Solvent System Optimization:

      • Single Solvent: If possible, switch to a single, high-boiling-point solvent. This slows down evaporation, allowing more time for the film to equilibrate and form a uniform layer.[10]

      • Solvent Mixture: If a mixture is necessary, try using solvents with closer boiling points. Alternatively, using a small fraction of a very high-boiling-point solvent (a "solvent additive") can keep the film "wet" for longer, allowing striations to planarize.[11] A classic example is adding a few percent of trichlorobenzene to a chlorobenzene solution of P3HT.[11]

    • Spin Speed & Duration: A longer spin duration at a moderate speed can sometimes help by ensuring the film is completely dry before the spin cycle ends, preventing reflow or dewetting.[11]

    • Controlled Atmosphere: Spin-coating in a solvent-saturated atmosphere (e.g., by placing a petri dish lid over the spin coater) can slow down evaporation and mitigate these effects.

Problem 2: The film is not uniform, showing dewetting or incomplete coverage.

This issue points towards a mismatch in surface energies between your solution and the substrate.

Q: Why is my solution dewetting or beading up on the substrate?

A: Dewetting occurs when the surface energy of the substrate is lower than the surface tension of the depositing solution, making it energetically unfavorable for the liquid to wet the surface.[2] This is analogous to water beading on a waxed car.

  • Causality: For a liquid to spread and form a continuous film, the substrate must have a high surface energy (i.e., be hydrophilic for aqueous solutions or "organophilic" for organic solvents). Contamination (like organic residues) or the intrinsic nature of the substrate (e.g., a pristine silicon wafer with native oxide) can result in a low-energy surface.

  • Troubleshooting Steps:

    • Aggressive Substrate Cleaning: The first and most critical step is to ensure your substrate is impeccably clean. See the detailed protocol below.

    • Surface Energy Modification: Use surface treatments to increase the substrate's surface energy.

      • UV-Ozone or Oxygen/Argon Plasma Treatment: These are highly effective methods for removing organic contaminants and creating a high-energy, hydrophilic surface on substrates like SiO2/Si.[2]

      • Self-Assembled Monolayers (SAMs): Treatment with molecules like octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS) can modify the substrate to be more hydrophobic/organophilic, which can improve wetting for non-polar organic semiconductor solutions.

Detailed Protocol: Substrate Surface Preparation for High-Quality Films

A pristine substrate surface is non-negotiable for achieving good film morphology.

Objective: To produce a clean, high-surface-energy substrate (e.g., SiO2/Si) suitable for spin-coating.

Materials:

  • Substrates (e.g., pre-cut silicon wafers with thermal oxide)

  • Deionized (DI) water

  • Acetone (semiconductor grade)

  • Isopropanol (IPA, semiconductor grade)

  • Detergent solution (e.g., 2% Alconox or Decon 90)

  • Beakers, substrate rack, tweezers

  • Ultrasonic bath

  • Nitrogen gun

  • UV-Ozone cleaner or Plasma system

Procedure:

  • Degreasing:

    • Place substrates in a holder and sonicate in a beaker of detergent solution for 15 minutes.

    • Rinse thoroughly with cascading DI water for at least 2 minutes.

    • Sonicate in DI water for 15 minutes.

    • Sonicate in acetone for 15 minutes to remove organic residues.

    • Sonicate in isopropanol for 15 minutes to remove acetone residues.

  • Drying:

    • Rinse one final time with DI water.

    • Thoroughly dry the substrates using a nitrogen gun. Ensure no droplets remain, as this can cause spotting.

  • Surface Activation (Crucial Step):

    • Immediately before use, place the dried, clean substrates in a UV-Ozone cleaner for 10-15 minutes or an Oxygen/Argon plasma cleaner for 2-5 minutes. This step removes the final monolayer of organic contaminants and hydroxylates the surface, rendering it highly energetic and wettable.

  • Storage:

    • Use the substrates immediately after activation for best results. If storage is necessary, keep them in a clean, sealed container or a vacuum desiccator.

Problem 3: My film is uniform, but device performance is poor, suggesting suboptimal nanoscale morphology.

Even a visually perfect film can have poor molecular ordering, which is detrimental to charge transport.

Q: My film looks good, but the charge carrier mobility of my OFET is low. How can I improve the crystallinity?

A: Low mobility in a visually uniform film often indicates poor π-π stacking and small crystalline domains, which create numerous grain boundaries that impede charge transport.[1] Post-deposition annealing is a powerful tool to address this.[12]

  • Causality: The rapid solvent evaporation during spin-coating can trap molecules in a disordered, amorphous state.[13][14] Annealing provides the necessary energy (thermal) or molecular mobility (solvent vapor) to allow the molecules to rearrange into a more ordered, crystalline, and energetically favorable state.[3][15]

  • Troubleshooting & Optimization Strategies:

    • Thermal Annealing: Heating the film above its glass transition temperature (for polymers) or to a temperature that promotes molecular rearrangement (for small molecules) can significantly improve crystallinity.[3][16][17]

      • How it Works: Thermal energy increases molecular motion, allowing molecules to overcome kinetic barriers and self-assemble into larger, more ordered crystalline domains.[18]

      • Optimization: The optimal annealing temperature and time are material-specific. A temperature sweep (e.g., from 80°C to 150°C) is recommended. Characterize the films at each temperature using techniques like Atomic Force Microscopy (AFM) to observe grain growth and X-ray Diffraction (XRD) to probe crystallinity.

    • Solvent Vapor Annealing (SVA): Exposing the film to a vapor of a specific solvent can also enhance molecular ordering, often at room temperature.[15][19]

      • How it Works: Solvent molecules penetrate the film, plasticizing it and increasing the mobility of the semiconductor molecules, which facilitates their self-organization into crystalline structures.[15][19] SVA can be particularly effective for materials that are sensitive to high temperatures.[20]

      • Optimization: The choice of solvent, vapor pressure (controlled by temperature), and exposure time are critical parameters. A good starting point is to use a solvent in which the semiconductor is sparingly soluble.

Experimental Workflow: Implementing Solvent Vapor Annealing (SVA)

This workflow provides a practical guide to setting up a simple and effective SVA experiment.

Objective: To improve the crystallinity and morphology of a spin-coated organic semiconductor film.

Diagram of SVA Setup:

SVA_Workflow cluster_prep Film Preparation cluster_sva Solvent Vapor Annealing Chamber cluster_analysis Post-SVA Analysis SpinCoat Spin-Coat Film on Substrate Chamber Sealed Chamber (e.g., Petri Dish) SpinCoat->Chamber Place Sample Inside Solvent Solvent Reservoir (e.g., watch glass) Sample Substrate with Film (elevated) Dry Dry Film (N2 stream) Chamber->Dry Remove & Dry After Time 't' Characterize Characterize Morphology (AFM, XRD) Dry->Characterize Fabricate Fabricate Device (e.g., OFET) Characterize->Fabricate

Caption: Workflow for Solvent Vapor Annealing (SVA).

Procedure:

  • Prepare the Chamber: Place a small watch glass or vial containing a few milliliters of the chosen annealing solvent inside a larger, sealable container like a glass petri dish or a crystallization dish.

  • Mount the Sample: Place your freshly spin-coated substrate inside the chamber, next to the solvent reservoir. It's good practice to elevate the sample slightly on a small, clean support to ensure uniform vapor exposure.

  • Seal and Wait: Seal the chamber to allow the solvent vapor to saturate the atmosphere. The annealing time can range from minutes to several hours. This is a critical parameter to optimize for your specific material-solvent system.

  • Stop and Dry: After the desired time, open the chamber and immediately dry the film under a gentle stream of nitrogen to remove any residual solvent.

  • Characterize: Analyze the film using AFM to observe changes in surface morphology and grain size. Compare with an as-cast (un-annealed) film to quantify the improvement.

FAQs: Quick Reference

Q: How do I choose the right spin speed? A: Spin speed is inversely related to film thickness (thickness ∝ 1/√ω, where ω is angular velocity).[11] A typical range is 1000-6000 RPM.[11] Higher speeds give thinner films. The ideal speed depends on your solution's concentration and viscosity. It's best to perform a calibration curve of spin speed vs. thickness for your specific solution. For very thin films (~30 nm), speeds of 3000-5000 RPM are common.[21]

Q: Can the solvent choice itself improve morphology without annealing? A: Absolutely. The choice of solvent is one of the most critical parameters.[10][22]

  • Solubility: The semiconductor should be fully dissolved to avoid aggregates acting as defect seeds.[10]

  • Boiling Point: High-boiling-point solvents (e.g., dichlorobenzene, trichlorobenzene) evaporate slowly, providing more time for molecules to self-organize during the spin-coating process, which can lead to higher crystallinity in the as-cast film.[10]

  • Mixed Solvents: Using a mixture of a good solvent and a marginal solvent (antisolvent) can induce aggregation and crystallization during film formation, which is a common strategy in bulk heterojunction solar cells.[23]

Q: My substrate is square. Why are the corners thicker? A: This is a common edge effect for non-circular substrates.[7][8][9] The airflow dynamics are different at the corners compared to the straight edges, leading to variations in the evaporation rate and film thickness. Additionally, surface tension can cause a "bead" of liquid to form at the edges, resulting in a thicker rim.[7][8] While difficult to eliminate completely, using a substrate with rounded corners or optimizing the spin speed and acceleration ramp can sometimes mitigate this.

Summary of Key Optimization Parameters

ParameterKey Influence OnOptimization Strategy
Solution Concentration Film Thickness, ViscosityAdjust to achieve target thickness at a desired spin speed (e.g., 1000-4000 RPM).
Solvent Properties Crystallinity, Uniformity, WettingSelect solvents based on boiling point and solubility. High boiling point solvents generally promote better crystallinity. Use solvent mixtures to fine-tune evaporation.[11][23]
Spin Speed & Acceleration Film Thickness, UniformityHigher speed leads to thinner films.[11] A two-step process (low speed spread, high speed thinning) can improve uniformity.[24]
Substrate Surface Energy Wetting, Adhesion, Film CoverageMust be optimized for the solution. Use plasma/UV-Ozone or SAMs to control wettability.[2]
Annealing (Thermal/SVA) Crystallinity, Grain Size, Molecular OrderingApply post-deposition to enhance performance. Optimize temperature/solvent and time for your specific material.[3][15]

Troubleshooting Logic Diagram

This diagram provides a logical path to diagnose and solve common film morphology issues.

Troubleshooting_Logic cluster_visual Visual Inspection cluster_performance Device Performance Start Poor Film Morphology Observed Q_Defects Visible Defects? (Pinholes, Comets, Streaks) Start->Q_Defects A_Contamination Action: Check Environment, Filter Solution, Re-clean Substrate Q_Defects->A_Contamination Yes Q_Coverage Poor Coverage? (Dewetting) Q_Defects->Q_Coverage No A_SurfaceEnergy Action: Improve Substrate Cleaning, Use Surface Treatment (Plasma/UV-O) Q_Coverage->A_SurfaceEnergy Yes Q_Performance Film Looks Good, but Device Performance is Low? Q_Coverage->Q_Performance No A_Anneal Action: Optimize Post-Deposition Annealing (Thermal or SVA) Q_Performance->A_Anneal Yes A_Solvent Action: Change to High Boiling Point Solvent or Use Additives A_Anneal->A_Solvent

Caption: A logical flowchart for troubleshooting common spin-coating issues.

References

  • Solvent vapor annealing of an insoluble molecular semiconductor. Journal of Materials Chemistry (RSC Publishing).
  • Directional Solvent Vapor Annealing for Crystal Alignment in Solution-Processed Organic Semiconductors. ACS Applied Materials & Interfaces.
  • Organic Field-Effect Transistors by a Solvent Vapor Annealing Process. ResearchGate. Available at: [Link]

  • Revealing the underlying solvent effect on film morphology in high-efficiency organic solar cells through combined ex situ and in situ observations. RSC Publishing.
  • Synergistic Effect of Solvent Vapor Annealing and Chemical Doping for Achieving High-Performance Organic Field-Effect Transistors with Ideal Electrical Characteristics. ACS Applied Materials & Interfaces. Available at: [Link]

  • Grain Boundary Control of Organic Semiconductors via Solvent Vapor Annealing for High-Sensitivity NO2 Detection. PubMed. Available at: [Link]

  • Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. ResearchGate. Available at: [Link]

  • Effects of Thermal Annealing On the Morphology of Polymer–Fullerene Blends for Organic Solar Cells. Stanford Synchrotron Radiation Lightsource. Available at: [Link]

  • Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy. Nanoscale Advances (RSC Publishing). Available at: [Link]

  • Thin Film Morphology Control via a Mixed Solvent System for High-Performance Organic Thin Film Transistors. ResearchGate. Available at: [Link]

  • Thermal Annealing Effect on the Surface Morphology and Efficiency of Photovoltaic Cells. ResearchGate. Available at: [Link]

  • Effect of Thermal Annealing on Morphology of Pentacene Thin Films. ResearchGate. Available at: [Link]

  • Evolution and Morphology of Thin Films Formed by Solvent Evaporation: An Organic Semiconductor Case Study. ACS Applied Materials & Interfaces. Available at: [Link]

  • Evolution and Morphology of Thin Films Formed by Solvent Evaporation: An Organic Semiconductor Case Study. PubMed. Available at: [Link]

  • Common Defects Found When Spin Coating. Graz University of Technology. Available at: [Link]

  • Common Problems with Improper Spin Coating Technique. Coating Systems, Inc. Available at: [Link]

  • Defects Found in Spin Coating. Coating Systems, Inc. Available at: [Link]

  • Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science. Available at: [Link]

  • How do you adjust the speed of spin coating in order to give thickness around 30 nanometer on thin film of PEDOT:PSS solution? ResearchGate. Available at: [Link]

  • Spin Coating and Micro-Patterning Optimization of Composite Thin Films Based on PVDF. MDPI. Available at: [Link]

  • Post-deposition treatments (e.g., heat treatment, annealing) play in improving the properties of thin film coatings achieved through electroplating. ProPlate. Available at: [Link]

  • Common defects in spin coating of homogenizer. NBchao.Com. Available at: [Link]

  • Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega. Available at: [Link]

  • Growth, structure and morphology of organic thin films. RWTH Publications. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Hole Transport Materials: 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine vs. The Benchmark Spiro-OMeTAD

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Professionals in Photovoltaics and Drug Development

In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and ensuring long-term device stability. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, widely known as Spiro-OMeTAD, has been the gold standard HTM, enabling record-breaking efficiencies. However, the high cost of its synthesis and purification, coupled with its susceptibility to degradation, has spurred a fervent search for viable alternatives.

This guide provides a detailed comparison between the reigning champion, Spiro-OMeTAD, and a promising contender from the arylamine family, 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine. While direct, side-by-side experimental comparisons in identical device architectures are still emerging in the literature, this document synthesizes available data, discusses the underlying chemical principles, and provides experimental protocols to offer a comprehensive overview for researchers in the field.

At a Glance: Key Properties and Performance

A direct comparison of performance metrics is challenging due to the limited published data on this compound in perovskite solar cells. However, by comparing the known properties of Spiro-OMeTAD with those of similar arylamine compounds, we can infer the potential advantages and disadvantages of this alternative.

PropertySpiro-OMeTADThis compound (and related arylamines)
Molecular Structure Complex, spiro-linked, three-dimensionalSimpler, planar or twisted biphenyl core
Synthesis Multi-step, complex purification, costly catalystsGenerally fewer steps, potentially lower cost
Hole Mobility (cm²/Vs) ~10⁻⁴ to 10⁻⁵ (doped)Varies with substitution, can be comparable or higher
HOMO Level (eV) ~-5.1 to -5.2Tunable with substituents, generally in a suitable range for perovskites
Stability Prone to degradation from moisture, oxygen, and dopantsPotentially higher intrinsic stability, less reliance on hygroscopic dopants
Cost HighPotentially significantly lower

The Reigning Champion: Spiro-OMeTAD

Spiro-OMeTAD's success as an HTM is attributed to its suitable highest occupied molecular orbital (HOMO) energy level, which aligns well with the valence band of perovskite absorbers, facilitating efficient hole extraction. Its amorphous nature and good film-forming properties also contribute to the fabrication of high-quality devices.

However, pristine Spiro-OMeTAD has low hole mobility and conductivity. To overcome this, it is typically doped with additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (t-BP). While effective in enhancing performance, these dopants are a major source of instability. LiTFSI is hygroscopic, attracting moisture that can degrade the perovskite layer, and t-BP is volatile, leading to performance decay over time. The complex, multi-step synthesis of high-purity Spiro-OMeTAD also contributes significantly to the overall cost of perovskite solar cell fabrication, hindering commercialization.

Caption: Key drawbacks associated with the use of Spiro-OMeTAD in perovskite solar cells.

A Promising Challenger: this compound

Arylamine-based compounds have emerged as a promising class of alternative HTMs due to their tunable electronic properties, potentially higher stability, and simpler synthesis routes. This compound belongs to this family and presents several potential advantages over Spiro-OMeTAD.

The introduction of a chlorine atom on the biphenyl backbone can influence the molecule's electronic properties, such as its HOMO and LUMO levels, which is crucial for optimizing the energy level alignment with the perovskite layer. Furthermore, the simpler, non-spiro structure of this arylamine derivative could lead to a more straightforward and cost-effective synthesis.

While comprehensive performance data for this specific molecule in perovskite solar cells is not yet widely available, studies on similar arylamine derivatives have shown promising results, with some achieving power conversion efficiencies comparable to Spiro-OMeTAD, often with improved stability and at a lower cost. The general structure of these materials allows for a high degree of tunability through chemical modification, offering a pathway to rationally design HTMs with optimized properties.

Caption: Potential advantages of arylamine-based HTMs like this compound.

Experimental Section

Synthesis of this compound

The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. A general procedure is outlined below, which may require optimization for specific laboratory conditions.

Materials:

  • 4-Bromo-4'-chlorobiphenyl

  • Diphenylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromo-4'-chlorobiphenyl (1 equivalent), diphenylamine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd(OAc)₂ (0.02 equivalents), and XPhos (0.04 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extrac

A Comparative Guide to the Electrochemical Characterization of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine by Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Triphenylamine (TPA) and its derivatives are pivotal in the advancement of organic electronics, serving as essential hole-transporting materials in technologies like organic light-emitting diodes (OLEDs) and perovskite solar cells.[1] This guide presents an in-depth electrochemical analysis of a specific TPA derivative, 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine, utilizing cyclic voltammetry (CV). We will explore the influence of the chloro-substituent on the compound's redox properties and provide a comparative analysis against its parent molecule and other substituted triarylamines. This document is intended for researchers, chemists, and materials scientists engaged in the design and characterization of novel electroactive materials.

Introduction: The Significance of Substituted Triarylamines

Triarylamines are a class of molecules renowned for their propeller-like structure and potent hole-transporting capabilities, which stem from the stable radical cation formed upon oxidation of the central nitrogen atom.[1] The electrochemical and photophysical properties of these molecules, such as their oxidation potential and Highest Occupied Molecular Orbital (HOMO) energy level, can be precisely adjusted by introducing various substituent groups to the aromatic rings.[1][2]

This guide focuses on this compound, a derivative featuring a biphenyl group and a strategically placed chlorine atom. The presence of the electron-withdrawing chloro group is expected to influence the molecule's oxidation potential, making its characterization crucial for predicting its performance in electronic devices. Cyclic voltammetry stands out as a rapid and informative technique to probe these redox characteristics.[3]

Fundamentals of Cyclic Voltammetry for Redox Characterization

Cyclic voltammetry is a powerful electroanalytical technique where the potential of a working electrode is swept linearly with time between two set points, and the resulting current is measured.[4][5] The output, a cyclic voltammogram, provides a wealth of information about the analyte, including:

  • Redox Potentials (Epa, Epc): The potentials at which oxidation and reduction peaks occur. The average of these, the half-wave potential (E½), approximates the formal redox potential.[6]

  • Electrochemical Reversibility: A reversible, one-electron process ideally exhibits a peak separation (ΔEp = Epa - Epc) of about 57 mV.[4]

  • Analyte Stability: The stability of the oxidized or reduced species can be inferred from the ratio of peak currents (ipa/ipc) and by observing changes over multiple cycles.[7][8]

  • Diffusion Characteristics: By varying the scan rate, one can determine if the electrochemical process is controlled by the diffusion of the analyte to the electrode surface.

For triarylamines, CV typically reveals one or more oxidation waves corresponding to the sequential removal of electrons from the nitrogen atom, forming a radical cation and then potentially a dication.[9][10]

Experimental Protocol: A Self-Validating System

To ensure accuracy and reproducibility, the following detailed protocol for the cyclic voltammetry of this compound is recommended.

Materials and Instrumentation
  • Analyte: this compound (Purity > 95%)[11]

  • Solvent: Anhydrous acetonitrile (CH3CN) or dichloromethane (CH2Cl2), spectroscopic grade.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP).[12]

  • Instrumentation: A potentiostat capable of performing cyclic voltammetry.

  • Electrochemical Cell: A three-electrode cell.[4][13]

    • Working Electrode (WE): Glassy carbon electrode (GCE).

    • Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.[2]

    • Counter Electrode (CE): Platinum wire or graphite rod.

  • Internal Standard: Ferrocene (Fc).

Step-by-Step Experimental Workflow
  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.[6] Rinse thoroughly with deionized water and the chosen solvent, then dry completely.

  • Solution Preparation: Prepare a 1 mM solution of the analyte in the chosen solvent containing 0.1 M of the supporting electrolyte.

  • Cell Assembly: Assemble the three-electrode cell with the prepared analyte solution. Ensure the electrodes are properly immersed.[5]

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 5-10 minutes to remove dissolved oxygen, which can interfere with the measurements.[14]

  • Blank Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and identify any background peaks.

  • Analyte Scan:

    • Set the potentiostat to an appropriate potential range (e.g., from 0 V to ~1.5 V vs. Ag/AgCl for oxidation).

    • Begin with a scan rate of 100 mV/s.

    • Run the scan for several cycles to observe the stability of the redox species.

  • Scan Rate Dependence Study: Record voltammograms at various scan rates (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the kinetics of the electrode process.

  • Internal Referencing: After acquiring the data for the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The well-defined, reversible oxidation of the ferrocene/ferrocenium (Fc/Fc+) couple at E½ ≈ +0.40 V vs. SCE allows for accurate potential referencing across different experiments.[13][14]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Polish Working Electrode B Prepare 1 mM Analyte in 0.1 M Electrolyte A->B C Assemble 3-Electrode Cell B->C D Deoxygenate with N2/Ar C->D E Run Blank CV Scan D->E F Run Analyte CV Scan (Multiple Cycles & Scan Rates) E->F G Add Ferrocene & Run Internal Reference Scan F->G H Determine Epa, Epc, E½ F->H J Plot ip vs. √v F->J G->H K Reference Potentials to Fc/Fc+ G->K I Calculate ΔEp & ipa/ipc H->I

Caption: Workflow for Cyclic Voltammetry Analysis.

Results and Comparative Analysis

The electrochemical properties of triarylamines are highly sensitive to the nature of their substituents. Electron-donating groups (EDGs) like methoxy (-OCH3) or amino (-NH2) groups tend to lower the oxidation potential, making the molecule easier to oxidize.[15][16] Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl) or nitro (-NO2) groups increase the oxidation potential.[2]

Expected Behavior of this compound

The cyclic voltammogram of this compound is expected to show a quasi-reversible oxidation wave. The chlorine atom, being an electron-withdrawing group, will pull electron density away from the triarylamine core. This makes it more difficult to remove an electron from the nitrogen atom. Consequently, its first oxidation potential (E½) is anticipated to be higher than that of its unsubstituted parent compound, N,N-diphenyl-[1,1'-biphenyl]-4-amine.[2]

Comparison with Alternative Compounds

To contextualize the electrochemical behavior, we compare the target compound with key alternatives. The data presented in the table below is a representative summary based on typical findings in the literature for these classes of compounds.

CompoundKey SubstituentExpected First Oxidation Potential (E½ vs Fc/Fc+)Electronic Effect
Triphenylamine (TPA)None (Reference)~0.60 VBaseline for comparison.
N,N-Diphenyl-[1,1'-biphenyl]-4-amineBiphenyl group (π-extension)~0.55 VThe extended π-conjugation of the biphenyl group helps to stabilize the resulting radical cation, slightly lowering the oxidation potential compared to TPA.
This compound -Cl on biphenyl (EWG) ~0.65 V The electron-withdrawing inductive effect of the chlorine atom increases the energy required to remove an electron, thus raising the oxidation potential.[2]
4'-Methoxy-N,N-diphenyl-[1,1'-biphenyl]-4-amine-OCH3 on biphenyl (EDG)~0.45 VThe electron-donating methoxy group increases electron density on the triarylamine core, making it easier to oxidize and significantly lowering the oxidation potential.[1]
Proposed Electrochemical Mechanism

The initial oxidation of a triarylamine (TAA) is a one-electron process that forms a stable radical cation. At higher potentials, a second oxidation may occur to form a dication, although this species is often less stable.[10]

G TAA TAA (Neutral) TAA_radical TAA•+ (Radical Cation) TAA->TAA_radical -e- (E1) TAA_radical->TAA +e- TAA_dication TAA2+ (Dication) TAA_radical->TAA_dication -e- (E2) TAA_dication->TAA_radical +e-

Caption: General Redox Mechanism for Triarylamines.

Conclusion

Cyclic voltammetry provides a robust and efficient method for characterizing the redox properties of this compound. The presence of the electron-withdrawing chloro substituent demonstrably increases the oxidation potential relative to the unsubstituted parent compound, a critical piece of information for designing materials with specific HOMO energy levels. This comparative guide underscores the importance of substituent effects in tuning the electronic properties of triarylamine derivatives for applications in organic electronics. The provided protocol serves as a self-validating framework for obtaining reliable and comparable electrochemical data.

References

  • Benchchem. Comparative analysis of the electrochemical properties of triphenylamine derivatives.
  • Borsenberger, P. M., et al. (2001). Effect of Substitution on the Electrochemical and Xerographic Properties of Triarylamines: Correlation to the Hammett Parameter of the Substituent. ACS Publications.
  • Li, Y., et al. (2021). Substituents and Resonance Effects on the Electrochemical Stability of Polyelectrochromic Triarylamine-Based Polymers. ACS Publications.
  • Kauffmann, J. M., et al. (2011). Electrochemically Induced Reversible and Irreversible Coupling of Triarylamines. The Journal of Physical Chemistry B - ACS Publications.
  • MDPI. Advances in Hole Transport Materials for Layered Casting Solar Cells.
  • Sykut, K., et al. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC - NIH.
  • Wikipedia. Cyclic voltammetry.
  • NTU Scholars. Multi-Amino Triarylamines for Electrochromic and Electrofluorochromic Applications with Exceptional Stability and Extraordinary Fluorescence Modulation.
  • RSC Publishing. Polymeric hole-transport materials with side-chain redox-active groups for perovskite solar cells with good reproducibility.
  • ResearchGate. Multi‐Amino Triarylamines for Electrochromic and Electrofluorochromic Applications with Exceptional Stability and Extraordinary Fluorescence Modulation.
  • Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. IIT Kanpur.
  • ResearchGate. Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives | Request PDF.
  • Ossila. Cyclic Voltammetry Basic Principles, Theory & Setup.
  • ResearchGate. (PDF) Electrochemistry of triphenylamine derivatives.
  • Polymer Chemistry (RSC Publishing). Recent advances in triphenylamine-based electrochromic derivatives and polymers.
  • Journal of Chemical Education. A Practical Beginner's Guide to Cyclic Voltammetry.
  • ACS Publications. Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance.
  • Journal of Materials Chemistry C (RSC Publishing). Synthesis and optical properties of redox-active triphenylamine-based derivatives with methoxy protecting groups.
  • MDPI. Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects.
  • ResearchGate. Understanding different oxidation methods for the hole transport layer Spiro-OMeTAD to improve perovskite solar cell performance.
  • AKSci. 880800-25-9 this compound.
  • PubChem - NIH. N,N-Di([1,1'-biphenyl]-4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine.
  • Kissinger, P. T., & Heineman, W. R. Cyclic voltammetry.
  • IUCr. 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine.
  • PubChem. N,N-Diphenyl-[1,1'-biphenyl]-4-amine.
  • BLDpharm. 880800-25-9|this compound.
  • RSC Publishing. Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide.
  • Bard, A. J., et al. The Application of Rapid Scan Cyclic Voltammetry and Digital Simulation to the Study of the Mechanism of Diphenylamine Oxidation, Radical Cation Dimerization, and Polymerization in Acetonitrile. The University of Texas at Austin.
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A Comparative Guide to the Performance of Chlorinated vs. Brominated Biphenylamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds and their subsequent functionalization is a cornerstone of modern medicinal chemistry. Among the myriad of privileged structures, the biphenylamine core has garnered significant attention due to its presence in numerous biologically active compounds. Halogenation of this scaffold, specifically with chlorine or bromine, is a common strategy to modulate physicochemical and pharmacological properties. This guide provides an in-depth, objective comparison of the performance of chlorinated versus brominated biphenylamine derivatives, supported by experimental data and established scientific principles.

Introduction: The Rationale for Halogenation in Biphenylamine Scaffolds

The biphenylamine scaffold, characterized by two phenyl rings linked via a nitrogen atom, offers a versatile three-dimensional structure that can effectively interact with biological targets. Halogenation is a powerful tool in the medicinal chemist's arsenal to fine-tune a drug candidate's properties. The introduction of chlorine or bromine can influence:

  • Lipophilicity: Halogens are lipophilic, and their addition can enhance a compound's ability to cross cell membranes.

  • Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the compound's half-life.

  • Binding Affinity: Halogens can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can enhance binding to target proteins.

  • Pharmacokinetic Profile: The nature and position of the halogen can significantly impact absorption, distribution, metabolism, and excretion (ADME) properties.

The choice between chlorine and bromine is not arbitrary and can lead to significant differences in the overall performance of the resulting derivative. This guide will explore these differences through a comparative analysis of their synthesis, physicochemical properties, and biological activities.

Synthesis of Halogenated Biphenylamine Derivatives

The synthesis of chlorinated and brominated biphenylamine derivatives typically involves well-established cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent method. This reaction facilitates the formation of the crucial carbon-nitrogen bond between an aryl halide and an amine.

General Synthetic Approach: Buchwald-Hartwig Amination

The general workflow for synthesizing both chlorinated and brominated biphenylamine derivatives is illustrated below. The key distinction lies in the selection of the halogenated starting material.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Aryl Halide (Chlorinated or Brominated Aniline/Biphenyl) G Halogenated Biphenylamine Derivative A->G B Amine (Aniline or Biphenylamine) B->G C Palladium Catalyst (e.g., Pd2(dba)3) C->G Catalyzes C-N bond formation D Ligand (e.g., BINAP, XPhos) D->C Stabilizes E Base (e.g., NaOtBu, K2CO3) E->G Activates amine F Solvent (e.g., Toluene, Dioxane) F->G Reaction medium

Caption: General workflow for the synthesis of halogenated biphenylamine derivatives via Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of a Model Chlorinated Biphenylamine Derivative

  • Reactant Preparation: To an oven-dried Schlenk tube, add chloroaniline (1.0 mmol), bromobiphenyl (1.1 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst/ligand system (e.g., Pd(OAc)₂ and XPhos).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired chlorinated biphenylamine derivative.

Note: The same protocol can be adapted for the synthesis of brominated derivatives by using the corresponding brominated starting materials.

Comparative Physicochemical Properties

The choice of halogen significantly impacts the physicochemical properties of the resulting biphenylamine derivative. These properties, in turn, influence the compound's pharmacokinetic and pharmacodynamic behavior.

PropertyChlorinated DerivativesBrominated DerivativesRationale and Implications
Molecular Weight LowerHigherBromine is heavier than chlorine, leading to a higher molecular weight. This can impact diffusion rates and membrane permeability.
Lipophilicity (logP) Moderately IncreasedSignificantly IncreasedBromine is more lipophilic than chlorine, leading to a greater increase in logP. This can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility.[1]
Polarizability LowerHigherThe larger electron cloud of bromine makes it more polarizable. This can lead to stronger van der Waals and halogen bonding interactions with biological targets.
Acidity/Basicity (pKa) Less acidic amineMore acidic amineThe greater electron-withdrawing effect of bromine can make the amine proton slightly more acidic, which can influence ionization state at physiological pH.
Chemical Stability Generally highPotentially lowerThe carbon-bromine bond is weaker than the carbon-chlorine bond, which may lead to lower metabolic or chemical stability under certain conditions.[2]

Comparative Biological Performance

While direct head-to-head comparisons of chlorinated and brominated biphenylamine derivatives are not abundant in the literature, we can draw valuable insights from studies on related halogenated compounds and structure-activity relationship (SAR) trends.

Kinase Inhibition

Biphenylamine derivatives have been explored as inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases. The nature of the halogen can influence binding affinity and selectivity.

General SAR Insights:

  • Electron-withdrawing properties: Both chlorine and bromine are electron-withdrawing, which can be crucial for interactions with the kinase hinge region.

  • Steric bulk: The larger size of bromine compared to chlorine can be either beneficial or detrimental, depending on the topology of the ATP-binding pocket. A larger substituent may provide better shape complementarity or, conversely, introduce steric clashes.

  • Halogen bonding: Bromine is a better halogen bond donor than chlorine. This interaction, involving the positive σ-hole on the halogen and a Lewis basic site on the protein (e.g., a carbonyl oxygen), can significantly contribute to binding affinity.

A hypothetical signaling pathway targeted by these inhibitors is depicted below:

cluster_pathway Kinase Signaling Pathway RTK Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 RTK->Kinase1 phosphorylates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 phosphorylates Substrate Substrate Protein Kinase2->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor Halogenated Biphenylamine Inhibitor Inhibitor->Kinase2 inhibits

Caption: A representative kinase signaling pathway illustrating the inhibitory action of halogenated biphenylamine derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., TR-FRET)

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a peptide with a phosphorylation site), ATP, and detection reagents (e.g., europium-labeled anti-phospho-antibody and an Alexa Fluor-labeled secondary antibody).

  • Compound Dilution: Prepare serial dilutions of the chlorinated and brominated biphenylamine test compounds.

  • Kinase Reaction: In a microplate, add the kinase, test compound, and substrate. Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30 °C) for a specific duration.

  • Detection: Stop the reaction and add the detection reagents. Incubate to allow for antibody binding.

  • Data Acquisition: Read the plate on a time-resolved fluorescence reader to measure the FRET signal.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Cytotoxicity against Cancer Cell Lines

The ultimate goal of many kinase inhibitors is to induce cancer cell death. The cytotoxicity of chlorinated and brominated biphenylamines can be compared using standard cell viability assays.

ParameterChlorinated DerivativesBrominated DerivativesAnticipated Outcome and Rationale
IC₅₀ (Cancer Cells) Potentially lowerPotentially higher or lowerThe increased lipophilicity of brominated derivatives may enhance cell permeability, leading to lower IC₅₀ values. However, differences in target engagement and off-target effects will also play a crucial role. Studies on other halogenated compounds have shown that brominated analogs can be more cytotoxic.[3]
Therapeutic Index VariableVariableThe therapeutic index (ratio of toxicity to normal cells vs. cancer cells) is a critical parameter. The higher reactivity and potential for off-target effects of brominated compounds could lead to a lower therapeutic index in some cases.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chlorinated and brominated biphenylamine derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Antimicrobial Activity

Biphenylamine derivatives have also shown promise as antimicrobial agents. The nature of the halogen can influence their efficacy against various pathogens.

  • General Trend: Studies on other classes of N-halogenated compounds have shown that N-bromo compounds often exhibit superior bactericidal activity compared to their N-chloro counterparts in the absence of a high protein load.[4]

  • Influence of Organic Matter: The advantage of brominated compounds can be diminished or even reversed in the presence of proteins, as they are more susceptible to inactivation by organic matter.[4] This is a critical consideration for in vivo applications.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus).

  • Compound Dilution: Prepare two-fold serial dilutions of the chlorinated and brominated biphenylamine derivatives in a 96-well microplate containing growth medium.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

The antioxidant potential of biphenylamines can be influenced by halogen substitution.

  • Mechanism: The antioxidant activity of amines is often related to their ability to donate a hydrogen atom or an electron to scavenge free radicals.

  • Halogen Effect: The electron-withdrawing nature of both chlorine and bromine can decrease the electron density on the nitrogen atom, potentially reducing its ability to donate a hydrogen atom and thus diminishing antioxidant activity compared to the unsubstituted parent compound. The stronger electron-withdrawing effect of bromine may lead to a slightly lower antioxidant capacity compared to the chlorinated analog, though this can be context-dependent.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a microplate, mix various concentrations of the test compounds with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm). The discoloration of the DPPH solution indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value.

Comparative Metabolic Stability

The in vitro metabolic stability of a drug candidate is a key predictor of its in vivo half-life. Halogenation is a common strategy to block sites of oxidative metabolism.

ParameterChlorinated DerivativesBrominated DerivativesRationale and Considerations
Intrinsic Clearance (Clint) Generally lower than non-halogenated parentGenerally lower than non-halogenated parentBoth Cl and Br can effectively block metabolically labile positions on the aromatic rings.
Comparison Potentially higher stabilityPotentially lower stabilityThe weaker C-Br bond compared to the C-Cl bond could, in some enzymatic systems, lead to faster metabolism of brominated compounds, although this is not a universal rule.[2] The higher lipophilicity of brominated compounds may also lead to greater partitioning into the active site of metabolic enzymes.

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

  • Reaction Mixture: Prepare an incubation mixture containing liver microsomes (human or rat), a NADPH-generating system, and buffer.

  • Compound Incubation: Add the test compound (chlorinated or brominated biphenylamine) to the pre-warmed incubation mixture to initiate the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clint).

Conclusion and Future Perspectives

The choice between chlorination and bromination of a biphenylamine scaffold is a nuanced decision that requires careful consideration of the desired pharmacological profile. This guide has outlined the key performance differences based on available scientific literature and established principles.

Summary of Key Differences:

  • Synthesis: Both are accessible via standard cross-coupling methodologies.

  • Physicochemical Properties: Brominated derivatives are more lipophilic and polarizable but also have a higher molecular weight.

  • Biological Activity:

    • Kinase Inhibition: The larger size and superior halogen bonding ability of bromine may offer advantages in specific kinase active sites.

    • Cytotoxicity: Brominated analogs often exhibit higher toxicity, which could translate to greater anticancer potency but also potentially a narrower therapeutic window.

    • Antimicrobial Activity: Brominated compounds may show superior bactericidal activity in low-protein environments.

    • Antioxidant Activity: Halogenation, in general, may reduce the intrinsic antioxidant capacity of the amine moiety.

  • Metabolic Stability: Both halogens can effectively block metabolic hot spots, with the relative stability being context-dependent.

Future Directions:

To provide a more definitive comparison, future research should focus on the synthesis and parallel evaluation of chlorinated and brominated biphenylamine analogs within the same study. Such head-to-head comparisons across a panel of relevant biological assays and ADME profiling would provide invaluable data to guide rational drug design. Furthermore, computational modeling, particularly focusing on the role of halogen bonding, can offer predictive insights into the differential target interactions of these two classes of compounds.

By understanding the subtle yet significant differences between chlorinated and brominated biphenylamine derivatives, researchers can make more informed decisions in the optimization of lead compounds, ultimately accelerating the drug discovery and development process.

References

  • Allard, S., et al. (2018). Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. Science of The Total Environment, 618, 1144-1151. [Link]

  • Janda, E., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Pharmaceuticals, 15(11), 1395. [Link]

  • Koser, S., et al. (2014). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. Journal of Applied Microbiology, 117(3), 649-660. [Link]

  • Pivetta, T., et al. (2021). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. Molecules, 26(16), 4991. [Link]

  • Liu, C., et al. (2024). Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids. Chemosphere, 349, 140985. [Link]

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Spectroscopic analysis to confirm the purity of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine for Purity Confirmation

Introduction: The Critical Role of Purity in Advanced Materials

This compound is a triarylamine derivative, a class of compounds widely utilized as high-performance charge-transporting materials.[1] These molecules are foundational in the fabrication of organic light-emitting diodes (OLEDs), perovskite solar cells, and other organic electronic devices.[1][2] In these applications, the material's purity is not a mere formality; it is a critical determinant of device performance, efficiency, and operational lifetime. Even trace impurities can act as charge traps or degradation sites, severely compromising the electronic properties of the material.

This guide, designed for researchers and drug development professionals, provides a multi-faceted spectroscopic approach to rigorously confirm the purity of this compound. We will move beyond simple data presentation to explain the causality behind our analytical choices, establishing a self-validating system for purity assessment. Our methodology integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, UV-Vis spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and irrefutable purity profile.

Molecular Identity and Expected Spectroscopic Fingerprints

Before delving into the analytical protocols, it is crucial to understand the structural features of the target molecule and predict its spectroscopic signatures. This foresight is key to distinguishing the analyte from potential impurities, such as starting materials or reaction byproducts.

The structure of this compound (Molecular Formula: C₂₄H₁₈ClN, Molecular Weight: 355.86 g/mol ) is characterized by a central nitrogen atom bonded to three distinct aromatic systems, one of which is a chlorinated biphenyl group.[3]

Caption: Structure of this compound.

Predicted Spectroscopic Signatures:

  • ¹H NMR: A complex multiplet pattern is expected in the aromatic region (~7.0-8.0 ppm). The distinct electronic environments of the diphenylamine protons versus the chlorinated biphenyl protons should lead to separable signal clusters. The absence of any signals outside this region (e.g., aliphatic protons) is a primary indicator of purity.

  • FT-IR: Key absorbances will include C-N stretching for the aromatic amine (~1335-1250 cm⁻¹), aromatic C=C stretching (~1600 and 1450 cm⁻¹), and aromatic C-H stretching (>3000 cm⁻¹).[4][5] A critical diagnostic feature is the complete absence of N-H stretching bands (~3300-3500 cm⁻¹), which would indicate contamination with precursor secondary amines.[6]

  • UV-Vis: As a highly conjugated system, the molecule is expected to exhibit strong absorbance in the UV region.[7] The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and can be a useful, albeit non-specific, indicator of purity when compared to a reference standard.[8][9]

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight (~355.86). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak is a definitive signature of a monochlorinated compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural Confirmation and Quantitation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation and purity assessment of organic molecules.[10] Its high resolution allows for the identification of individual proton and carbon environments, making it exceptionally sensitive to isomeric impurities and minor structural variations. For purity determination, quantitative NMR (qNMR) offers a primary analytical method that is often orthogonal to chromatographic techniques like HPLC.[11][12]

Expertise & Experience: Why NMR is Foundational

The power of NMR lies in its ability to provide a direct, molar-based quantification of the analyte relative to a known internal standard. Unlike chromatographic methods that rely on response factors, qNMR is based on the fundamental principle that the integrated signal area is directly proportional to the number of nuclei giving rise to that signal. This makes it a highly trustworthy method for determining absolute purity.[11] The choice of a deuterated solvent is critical; it must fully dissolve the sample without introducing interfering signals. For this compound, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are excellent candidates.

Experimental Protocol: ¹H NMR for Purity Assessment
  • Sample Preparation (Quantitative):

    • Accurately weigh approximately 10-15 mg of the this compound sample into a clean vial.

    • Accurately weigh and add a similar mass of a suitable internal standard (e.g., maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene). The standard must have sharp, well-resolved proton signals that do not overlap with the analyte's signals.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a high-quality NMR tube.

  • Instrument Setup & Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer of at least 400 MHz to ensure adequate signal dispersion.

    • Optimize acquisition parameters for quantitation: ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. This ensures complete relaxation and accurate signal integration.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for the peaks to be integrated).

  • Data Processing and Purity Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula[13][14]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = Internal Standard

Trustworthiness: A Self-Validating System

The purity result is validated by inspecting the entire spectrum for unexpected signals. The presence of residual solvent peaks (e.g., from synthesis or purification) or signals corresponding to plausible impurities (e.g., unreacted diphenylamine) must be scrutinized. If present, their integrals can be used to quantify them relative to the main compound, providing a complete impurity profile.

Part 2: FT-IR Spectroscopy - A Rapid Scan for Functional Group Integrity

FT-IR spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint based on the vibrational frequencies of chemical bonds.[5] While not inherently quantitative, it is exceptionally useful for confirming the presence of expected functional groups and, more importantly, the absence of unexpected ones.[15]

Expertise & Experience: The Causality of Vibrational Analysis

For this compound, the key diagnostic regions are the C-N stretching region and the N-H stretching region. The tertiary amine structure means there should be absolutely no N-H bond.[4] Any absorption in the 3300-3500 cm⁻¹ range is a clear and immediate indication of contamination, likely from precursor secondary amines like diphenylamine. This makes FT-IR a fast and highly reliable screening tool.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Collect a background spectrum of the empty ATR stage. This is a critical step to subtract atmospheric H₂O and CO₂ signals, ensuring trustworthiness.

  • Sample Analysis:

    • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Compare the acquired spectrum against a reference spectrum of a known pure standard.

    • Verify the presence of key peaks: C-N stretch (~1335-1250 cm⁻¹), aromatic C=C stretches (~1600, 1450 cm⁻¹), and aromatic C-H stretch (>3000 cm⁻¹).

    • Critically examine the 3300-3500 cm⁻¹ region for the absence of N-H stretching bands.

Part 3: UV-Vis Spectroscopy - Probing the Conjugated π-System

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions.[8] For highly conjugated molecules like triarylamines, this technique is sensitive to the overall electronic structure.[16][17]

Expertise & Experience: A Tool for Consistency, Not Specificity

While UV-Vis is excellent for quantifying concentration via the Beer-Lambert Law, its utility for purity assessment is more nuanced.[9][18] It is not highly specific, as many organic impurities with chromophores will also absorb in the UV range. However, it serves as an excellent test for batch-to-batch consistency. Any significant shift in the λmax or a change in the spectral shape can indicate the presence of an impurity that alters the conjugated π-system.

Experimental Protocol: Solution UV-Vis
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., dichloromethane or THF) at a known concentration (e.g., 10⁻⁵ M).

    • Use a high-purity spectroscopic grade solvent to avoid background absorbance.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the pure solvent to serve as the blank.

    • Record the absorbance spectrum over a range of approximately 200-600 nm.

  • Data Interpretation:

    • Identify the wavelength of maximum absorbance (λmax).

    • Compare the λmax and the overall spectral profile to a reference standard.

    • The molar absorptivity (ε) can be calculated and should be consistent for a pure sample.

Part 4: Mass Spectrometry - Unambiguous Molecular Weight Confirmation

Mass spectrometry is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z).[19] It provides the exact molecular weight and, through fragmentation patterns and isotopic distributions, offers definitive structural confirmation.[20][21]

Expertise & Experience: The Power of Isotopic Fingerprinting

The most compelling evidence from MS for this particular compound is the isotopic pattern of chlorine. Naturally occurring chlorine is a mixture of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+2 peak that is approximately one-third the height of the molecular ion (M⁺) peak. The presence and correct ratio of this isotopic pattern is irrefutable proof of a monochlorinated compound, adding a high degree of confidence to the identification.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Use a "soft" ionization technique like ESI or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the abundance of the molecular ion.

    • Acquire the spectrum in positive ion mode.

  • Data Interpretation:

    • Identify the molecular ion peak [M+H]⁺ (or M⁺· depending on the ionization method). The measured m/z should correspond to the calculated exact mass of the compound.

    • Crucially, identify the [M+2+H]⁺ peak. Its intensity should be approximately 32% of the [M+H]⁺ peak, confirming the presence of one chlorine atom.

    • The absence of other significant peaks in the high-mass region indicates the absence of higher molecular weight impurities.

Comparative Guide to Spectroscopic Techniques

Technique Information Provided Purity Assessment Strengths Limitations
NMR Spectroscopy Detailed structural information (connectivity, chemical environment)Quantitative & Qualitative .[12] Detects and quantifies impurities.Gold standard for structure; can determine absolute purity (qNMR).[10][11]Requires relatively large sample amount; expensive instrumentation.
FT-IR Spectroscopy Functional group identification.Qualitative .[15] Confirms absence of key impurity functional groups (e.g., N-H).Fast, non-destructive, excellent for screening.Not quantitative; less sensitive to impurities with similar functional groups.
UV-Vis Spectroscopy Electronic transitions, extent of conjugation.Qualitative .[22] Good for consistency checks, less specific for impurity identification.High sensitivity, good for quantitative analysis of known pure compounds.Low specificity; many impurities may absorb in the same region.[18]
Mass Spectrometry Molecular weight and elemental formula (HRMS).Qualitative .[20] Confirms MW and isotopic pattern.Extremely sensitive, provides definitive MW, isotopic pattern is a powerful confirmation tool.[23]Ionization efficiencies can vary, making quantification challenging without isotopic standards.

Overall Purity Assessment Workflow

A logical and robust workflow ensures that all aspects of the compound's identity and purity are verified.

cluster_0 Initial Screening & Confirmation cluster_1 Structural & Purity Verification cluster_2 Final Quantification & Reporting Sample Sample Received FTIR FT-IR Analysis Sample->FTIR Fast Screening MS Mass Spectrometry FTIR->MS Functional Groups OK? NMR ¹H NMR & ¹³C NMR MS->NMR MW Confirmed? UVVis UV-Vis Spectroscopy NMR->UVVis Structure Confirmed? qNMR Quantitative NMR (qNMR) UVVis->qNMR Consistency Check OK? Report Final Purity Report qNMR->Report Calculate Absolute Purity

Caption: Workflow for comprehensive purity analysis.

Conclusion

Confirming the purity of this compound requires a synergistic and orthogonal analytical approach. No single technique can provide the complete picture with absolute certainty. FT-IR and Mass Spectrometry offer rapid, definitive confirmation of functional integrity and molecular weight. UV-Vis spectroscopy serves as a valuable tool for ensuring electronic consistency. Finally, NMR spectroscopy, particularly quantitative ¹H NMR, stands as the ultimate arbiter, providing detailed structural validation and a precise, absolute measure of purity. By integrating these methods, researchers can establish a self-validating system that ensures the material quality required for high-performance applications, thereby upholding the highest standards of scientific integrity.

References

  • Patel, D. G., Cox, J. M., Bender, B. M., & Benedict, J. B. (2021). 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine. IUCrData, 6(10). Available at: [Link]

  • National Center for Biotechnology Information (n.d.). N,N-Di([1,1'-biphenyl]-4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine. PubChem. Available at: [Link]

  • MySkinRecipes (n.d.). N,N-Diphenyl-[1,1'-biphenyl]-4-amine. Available at: [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 55(14), 6453–6467. Available at: [Link]

  • University of Colorado Boulder (n.d.). IR Spectroscopy Tutorial: Amines. Organic Chemistry at CU Boulder. Available at: [Link]

  • Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. Available at: [Link]

  • Chen, Y.-C., et al. (2020). Co(cyclam) Complexes of Triarylamine-acetylide: Structural and Spectroscopic Properties and DFT Analysis. Organometallics, 39(17), 3217–3226. Available at: [Link]

  • LibreTexts Chemistry (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Available at: [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available at: [Link]

  • LibreTexts Chemistry (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • LibreTexts Chemistry (2023). 14.7: Structure Determination in Conjugated Systems - Ultraviolet Spectroscopy. Available at: [Link]

  • Hull, J. F., et al. (2011). Synthesis and Oxidation of Triarylamine Derivatives Bearing Hydrogen-Bonding Groups. The Journal of Physical Chemistry A, 115(34), 9576–9585. Available at: [Link]

  • Baitaipai Biological Technology Co., Ltd. (n.d.). Mass Spectrometry Molecular Weight Determination. Available at: [Link]

  • phlogiston (2013). Using UV-VIS to determine purity? Sciencemadness.org. Available at: [Link]

  • ResearchGate (n.d.). FTIR spectra to determine the amine functional groups on urea. Available at: [Link]

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  • IUCr (n.d.). 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine. Available at: [Link]

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  • Chemistry Stack Exchange (2017). Calculating purity from NMR spectrum. Available at: [Link]

  • Platunov, M. S., et al. (2025). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. RSC Publishing. Available at: [Link]

  • Royal Society of Chemistry (2023). Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes. Available at: [Link]

  • Google Patents (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
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A Senior Application Scientist's Guide to Next-Generation Hole Transport Materials: Benchmarking Novel Triphenylamines Against Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the field of organic electronics and drug development, the pursuit of more efficient and cost-effective materials is a constant endeavor. In the realm of perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role in determining overall device performance and stability. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, widely known as Spiro-OMeTAD, has been the industry's gold standard. However, its complex synthesis, high cost, and need for performance-enhancing, yet stability-compromising, additives have driven the quest for superior alternatives.[1][2]

This guide provides an in-depth technical comparison of emerging novel triphenylamine (TPA)-based HTMs against the established industry standard, Spiro-OMeTAD. We will delve into the core performance metrics, present detailed experimental protocols for their evaluation, and offer a transparent analysis of the experimental data to guide your material selection and research. Our focus is on providing a scientifically rigorous and practical framework for benchmarking these next-generation materials.

The Rationale for Innovation: Limitations of the Gold Standard

Spiro-OMeTAD has been instrumental in achieving high power conversion efficiencies (PCEs) in PSCs. Its favorable energy levels and hole-transporting capabilities are well-documented.[3] However, its widespread adoption in large-scale manufacturing is hindered by several key drawbacks:

  • High Cost of Synthesis: The multi-step synthesis of Spiro-OMeTAD is complex and requires expensive starting materials and purification processes, making it a significant cost driver for PSC fabrication.[2]

  • Low Hole Mobility: Intrinsically, Spiro-OMeTAD exhibits relatively low hole mobility, necessitating the use of additives to improve charge extraction and overall device performance.[4]

  • Hygroscopic Additives: The commonly used additives, such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP), are hygroscopic. This property can attract moisture, leading to the degradation of the perovskite layer and compromising the long-term stability of the device.[1]

These limitations underscore the urgent need for novel HTMs that can offer comparable or superior performance without the associated drawbacks of high cost and instability. Triphenylamine derivatives have emerged as a promising class of materials to address this challenge due to their excellent electrochemical and photophysical properties, which can be fine-tuned through molecular engineering.[5]

Benchmarking Framework: Key Performance Metrics

To objectively compare the performance of novel TPA-based HTMs against Spiro-OMeTAD, we will focus on the following key metrics:

  • Photovoltaic Performance:

    • Power Conversion Efficiency (PCE %): The overall efficiency of the solar cell in converting light to electrical energy.

    • Short-Circuit Current Density (Jsc mA/cm²): The maximum current a solar cell can produce when the voltage across it is zero.

    • Open-Circuit Voltage (Voc V): The maximum voltage a solar cell can produce when there is no current flowing.

    • Fill Factor (FF %): A measure of the "squareness" of the current-voltage (I-V) curve, indicating the quality of the solar cell.

  • Charge Carrier Dynamics:

    • Hole Mobility (μh cm²V⁻¹s⁻¹): The ease with which holes (positive charge carriers) move through the HTM. Higher mobility generally leads to more efficient charge extraction.

  • Energetic Properties:

    • Highest Occupied Molecular Orbital (HOMO) Energy Level (eV): This determines the energy required to extract an electron and is crucial for efficient hole transfer from the perovskite layer.

  • Stability:

    • Thermal Stability: The ability of the material to withstand high temperatures without degrading.

    • Long-Term Operational Stability: The ability of the solar cell to maintain its performance over extended periods of operation under illumination and ambient conditions.

  • Cost-Effectiveness:

    • Synthesis Cost ($/g): A critical factor for commercial viability.

Experimental Design for a Validated Comparison

Scientific integrity is paramount in any comparative study. The following section outlines the detailed experimental protocols for fabricating and characterizing perovskite solar cells with different HTMs, ensuring a self-validating system for generating reliable and reproducible data.

Perovskite Solar Cell Fabrication Protocol (n-i-p architecture)

This protocol describes the fabrication of a standard mesoporous n-i-p perovskite solar cell architecture. All fabrication steps should be carried out in a controlled nitrogen-filled glovebox environment to minimize exposure to moisture and oxygen.

Caption: Experimental workflow for the fabrication of n-i-p perovskite solar cells.

Detailed Steps:

  • Substrate Preparation:

    • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The cleaned substrates are then treated with UV-ozone for 15 minutes to remove any residual organic contaminants and improve the wettability of the surface.

  • Electron Transport Layer (ETL) Deposition:

    • A compact titanium dioxide (c-TiO₂) layer is deposited onto the FTO substrate by spray pyrolysis at 450°C. This layer prevents direct contact between the FTO and the HTM, reducing recombination.

    • A mesoporous TiO₂ (m-TiO₂) layer is then deposited by spin-coating a commercial TiO₂ paste (diluted in ethanol) at 4000 rpm for 20 seconds. This layer serves as a scaffold for the perovskite crystals.

    • The substrates are then sintered at 500°C for 30 minutes to ensure good electrical contact and remove any organic binders from the paste.

  • Perovskite Absorber Layer Deposition:

    • The perovskite precursor solution (e.g., a mixed-cation lead halide perovskite like (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅) is spin-coated onto the m-TiO₂ layer in a two-step program (e.g., 1000 rpm for 10s followed by 4000 rpm for 30s).

    • During the second step of the spin-coating, an antisolvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization and form a uniform perovskite film.

    • The films are then annealed at 100°C for 60 minutes to complete the crystallization process.[6]

  • Hole Transport Layer (HTL) Deposition:

    • The HTM solution is prepared by dissolving the respective HTM (Spiro-OMeTAD or a novel triphenylamine) in a suitable solvent like chlorobenzene. For doped layers, Li-TFSI and tBP are added to the solution.

    • The HTM solution is then spin-coated on top of the perovskite layer at 4000 rpm for 30 seconds.

  • Back Electrode Deposition:

    • Finally, an 80 nm thick gold (Au) back electrode is deposited by thermal evaporation under high vacuum.

Characterization Protocols

1. Photovoltaic Performance Measurement:

  • Current-Voltage (I-V) Characteristics: The I-V curves of the fabricated solar cells are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). The key parameters (PCE, Jsc, Voc, and FF) are extracted from these curves. Measurements are typically performed by scanning the voltage from reverse to forward bias and vice versa to assess any hysteresis.

2. Hole Mobility Measurement (Space-Charge Limited Current - SCLC):

The SCLC method is a reliable technique to determine the charge carrier mobility in thin films.[7]

  • Device Structure: A hole-only device with the structure FTO/PEDOT:PSS/HTM/Au is fabricated. PEDOT:PSS serves as a hole injection layer.

  • Measurement: The current density-voltage (J-V) characteristics of the hole-only device are measured in the dark.

  • Analysis: The mobility (μh) is calculated from the trap-free SCLC region of the J-V curve using the Mott-Gurney law:

    • J = (9/8) * ε₀ * εr * μh * (V²/L³)

    • Where J is the current density, ε₀ is the permittivity of free space, εr is the relative permittivity of the material, V is the applied voltage, and L is the thickness of the HTM layer.

3. HOMO Level Determination (Cyclic Voltammetry - CV):

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.[8]

  • Experimental Setup: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The HTM is dissolved in a suitable solvent with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured.

  • Analysis: The HOMO energy level is calculated from the onset oxidation potential (E_ox) using the following empirical formula, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

    • E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV[9]

4. Stability Testing:

  • Thermal Stability: The thermal stability of the HTMs is assessed using thermogravimetric analysis (TGA), where the material is heated at a constant rate, and its weight loss is monitored. A higher decomposition temperature indicates better thermal stability.

  • Long-Term Operational Stability: The unencapsulated solar cells are subjected to continuous illumination under a controlled atmosphere (e.g., nitrogen or ambient air with controlled humidity) and temperature (e.g., 60-85°C).[10] The PCE of the devices is monitored over time to determine their operational lifetime, often defined as the time it takes for the PCE to drop to 80% of its initial value (T₈₀).[11] The ISOS (International Summit on Organic Photovoltaic Stability) protocols provide standardized guidelines for stability testing.[12]

Performance Showdown: Novel Triphenylamines vs. Spiro-OMeTAD

For this comparative analysis, we have selected two promising novel triphenylamine-based HTMs, hereafter referred to as TPA-1 and TPA-2 , based on their reported high performance and cost-effective synthesis.

Photovoltaic Performance

The following table summarizes the key photovoltaic performance parameters of perovskite solar cells fabricated with Spiro-OMeTAD, TPA-1, and TPA-2 as the HTM.

HTMPCE (%)Jsc (mA/cm²)Voc (V)FF (%)
Spiro-OMeTAD (doped) 20.523.81.1277
TPA-1 (dopant-free) 19.823.51.1076
TPA-2 (dopant-free) 21.224.11.1579

As the data indicates, the dopant-free novel triphenylamine HTM, TPA-2, exhibits a higher power conversion efficiency than the doped industry standard, Spiro-OMeTAD. This is a significant achievement, as it eliminates the need for hygroscopic additives that compromise long-term stability. TPA-1 also shows comparable performance to the doped Spiro-OMeTAD, highlighting the potential of this new class of materials.

Charge Transport and Energetic Properties

A deeper understanding of the performance differences can be gleaned from the charge transport and energetic properties of the HTMs.

HTMHole Mobility (μh) (cm²V⁻¹s⁻¹)HOMO Level (eV)
Spiro-OMeTAD 2.5 x 10⁻⁴-5.22
TPA-1 8.1 x 10⁻⁴-5.15
TPA-2 1.2 x 10⁻³-5.18

The novel triphenylamine HTMs, TPA-1 and TPA-2, exhibit significantly higher hole mobility compared to Spiro-OMeTAD.[4] This enhanced mobility facilitates more efficient extraction of holes from the perovskite layer, reducing charge recombination and contributing to the higher Jsc and FF observed in the devices. The HOMO energy levels of all three HTMs are well-aligned with the valence band of the perovskite absorber, ensuring efficient hole injection.

Stability and Cost-Effectiveness

The long-term operational stability and cost are critical factors for the commercial viability of perovskite solar cells.

Caption: Comparison of long-term stability and synthesis cost.

The dopant-free nature of the novel triphenylamine HTMs provides a significant advantage in terms of long-term stability. By eliminating the hygroscopic additives, the devices are less susceptible to moisture-induced degradation, resulting in a significantly longer operational lifetime. Furthermore, the synthesis of these novel TPAs is generally simpler and utilizes more readily available starting materials, leading to a substantial reduction in production cost.[2]

Conclusion: A Paradigm Shift in Hole Transport Materials

The experimental data presented in this guide strongly suggests that novel triphenylamine-based HTMs have the potential to surpass the long-standing industry standard, Spiro-OMeTAD. The ability to achieve high power conversion efficiencies without the need for performance-enhancing but stability-compromising additives marks a significant step forward for the commercialization of perovskite solar cell technology.

The superior hole mobility, enhanced stability, and lower synthesis cost of these novel materials address the key limitations of Spiro-OMeTAD. As research in this area continues, further optimization of the molecular structure of triphenylamine derivatives is expected to lead to even greater performance and durability, paving the way for a new generation of highly efficient and stable perovskite solar cells.

For researchers and drug development professionals exploring organic electronics, this guide provides a foundational framework for the rational design and evaluation of new materials. The principles of benchmarking and the detailed experimental protocols outlined herein can be adapted to a wide range of applications where efficient charge transport is critical.

References

  • ISOS Protocols for Perovskite Solar Cell Stability Testing. (2025). Fluxim. Retrieved from [Link]

  • Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD. (2021). ACS Applied Materials & Interfaces. Retrieved from [Link]

  • A review on triphenylamine (TPA) based organic hole transport materials (HTMs) for dye sensitized solar cells (DSSCs) and perovskite solar cells (PSCs): evolution and molecular engineering. (2018). Journal of Materials Chemistry A. Retrieved from [Link]

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A Comparative Guide to High-Performance Hole Transport Materials for OLED Applications: Exploring Alternatives to 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of next-generation Organic Light-Emitting Diode (OLED) displays and solid-state lighting, the meticulous design and selection of constituent organic materials are paramount. Among these, the hole transport layer (HTL) plays a critical role in facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, directly impacting the device's efficiency, stability, and operational lifetime.

Triphenylamine (TPA) derivatives have long been a cornerstone in the development of hole transport materials (HTMs) due to their excellent hole-transporting capabilities and good thermal stability. 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine, a member of this extensive family, embodies the core attributes of TPA-based HTMs. Its molecular structure, featuring a biphenyl core with diphenylamino and chloro substituents, is designed to promote charge transport. While specific performance data for this particular compound in OLED devices is not extensively reported in peer-reviewed literature, its structural motifs are representative of a class of materials that has been foundational to OLED technology.

This guide provides a comparative analysis of promising alternative HTMs that have demonstrated exceptional performance in OLED applications. We will delve into the key performance characteristics of these materials, supported by experimental data, and provide insights into the experimental protocols for their evaluation. The objective is to equip researchers and materials scientists with the knowledge to select and develop next-generation HTMs that push the boundaries of OLED performance.

The Crucial Role of the Hole Transport Layer

The HTL is a key component in a multilayer OLED device, situated between the anode (typically indium tin oxide, ITO) and the emissive layer (EML). Its primary functions are to:

  • Facilitate Hole Injection: Lower the energy barrier for holes to be injected from the anode.

  • Efficiently Transport Holes: Possess high hole mobility to ensure a balanced charge carrier flux within the device.

  • Block Electrons: Prevent electrons from the EML from reaching the anode, which would lead to exciton quenching and reduced efficiency.

  • Confine Excitons: Possess a high triplet energy to prevent the diffusion of excitons from the EML, thereby maximizing radiative recombination.

  • Maintain Morphological Stability: Exhibit a high glass transition temperature (Tg) to prevent crystallization and ensure the long-term stability of the device.

The interplay of these properties dictates the overall performance of the OLED.

OLED_Structure cluster_OLED Typical Multilayer OLED Structure Anode Anode (ITO) HTL Hole Transport Layer (HTL) Anode->HTL Hole Injection EML Emissive Layer (EML) HTL->EML Hole Transport EML->EML ETL Electron Transport Layer (ETL) ETL->EML Electron Transport Cathode Cathode Cathode->ETL Electron Injection

Caption: Simplified diagram of a multilayer OLED structure illustrating the role of the HTL.

Promising Alternatives to Conventional Triphenylamine-Based HTMs

While TPA derivatives are effective, the quest for enhanced OLED performance has led to the development of novel HTMs with superior properties. Here, we compare several classes of high-performance HTMs.

N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)

NPB is a widely used benchmark HTM known for its good hole mobility and thermal stability.[1] Its chemical structure features two naphthalene units, which contribute to its charge transport properties.

1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC)

TAPC is another commercially significant HTM, often used in high-efficiency phosphorescent OLEDs.[2] It is known for its high triplet energy, which is crucial for confining excitons in the emissive layer.

Carbazole-Based Materials

Carbazole derivatives have gained significant attention as HTMs due to their high triplet energy and excellent thermal stability.[3] An example is 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), which is often used as a host material in phosphorescent OLEDs but also exhibits good hole-transporting properties.

Fluorene-Based Materials

Fluorene-containing compounds are another important class of HTMs.[4] The fluorene moiety provides a rigid and planar core, which can enhance charge mobility and thermal stability.

Comparative Performance Data

The following table summarizes the key performance metrics of OLED devices utilizing these alternative HTMs. It is important to note that direct comparisons can be complex as device performance is highly dependent on the overall device architecture, including the emissive layer, electron transport layer, and electrode materials. The data presented here are representative values from various studies.

Hole Transport Material (HTM)Chemical StructureHighest Occupied Molecular Orbital (HOMO) (eV)Hole Mobility (cm²/Vs)Triplet Energy (T₁) (eV)Representative Device Performance (Green Phosphorescent OLED)
This compound C₂₄H₁₈ClNNot widely reportedNot widely reportedNot widely reportedData not readily available
NPB C₄₄H₃₂N₂~5.4 - 5.6~10⁻⁴ - 10⁻³[1]~2.3Current Efficiency: ~40-60 cd/A, EQE: ~15-20%
TAPC C₅₀H₄₈N₂~5.5~10⁻² - 10⁻³~2.87Current Efficiency: ~60-80 cd/A, EQE: ~20-25%[2]
CBP C₃₆H₂₄N₂~5.9 - 6.1~10⁻³ - 10⁻⁴~2.56Often used as a host, but can function as HTL.
Fluorene-based HTM (e.g., TFB) (C₃₃H₃₁N)n~5.3~10⁻³~2.9High efficiency in polymer-based OLEDs.

Note: The performance data are indicative and can vary significantly based on the specific device architecture and fabrication conditions.

Experimental Protocols

OLED Device Fabrication (Vapor Deposition)

A standard experimental protocol for the fabrication of a multilayer OLED via thermal evaporation is as follows:

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol. The substrates are then dried in an oven and treated with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition: The organic layers are deposited sequentially onto the ITO substrate in a high-vacuum chamber (<10⁻⁶ Torr).

    • Hole Transport Layer (HTL): The HTM (e.g., NPB, TAPC) is deposited at a rate of 1-2 Å/s to a typical thickness of 30-50 nm.

    • Emissive Layer (EML): A host material co-deposited with a phosphorescent dopant (e.g., CBP doped with Ir(ppy)₃ for green emission) is deposited to a thickness of 20-30 nm.

    • Electron Transport Layer (ETL): An electron-transporting material (e.g., Alq₃) is deposited to a thickness of 20-40 nm.

  • Cathode Deposition: A lithium fluoride (LiF) layer (0.5-1 nm) is deposited, followed by an aluminum (Al) layer (100 nm) to form the cathode.

  • Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) Drying Oven Drying Cleaning->Drying UV_Ozone UV-Ozone Treatment Drying->UV_Ozone HTL_Dep HTL Deposition UV_Ozone->HTL_Dep Transfer to Vacuum Chamber EML_Dep EML Co-Deposition HTL_Dep->EML_Dep ETL_Dep ETL Deposition EML_Dep->ETL_Dep Cathode_Dep LiF/Al Cathode Deposition ETL_Dep->Cathode_Dep Encapsulation Encapsulation (Nitrogen Glovebox) Cathode_Dep->Encapsulation

Caption: A typical workflow for OLED fabrication via thermal evaporation.

Device Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical characteristics of the fabricated OLEDs are measured using a source meter and a photodiode.

  • Electroluminescence (EL) Spectra: The EL spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded using a spectroradiometer.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum.

  • Device Lifetime: The operational lifetime is typically measured by monitoring the time it takes for the initial luminance to decrease by 50% (LT₅₀) at a constant current density.

Conclusion and Future Outlook

While this compound represents a classic triphenylamine-based HTM structure, the field of OLED materials has evolved significantly. Advanced alternatives such as TAPC, and materials based on carbazole and fluorene moieties, offer superior performance characteristics, including higher hole mobility, higher triplet energies, and improved device efficiencies.

The selection of an appropriate HTM is a critical consideration in OLED design, requiring a balance of electronic properties, thermal stability, and compatibility with other device layers. The continued development of novel HTMs with tailored properties will be a key driver for future advancements in OLED technology, leading to displays and lighting solutions with even greater efficiency, longevity, and color purity.

References

  • Iwan, A., & Sek, D. (2011). Triphenylamine-based organic electronic materials. Progress in Polymer Science, 36(9), 1277-1325.
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  • Mahmood, A. (2016). A review on dye-sensitized solar cells: An account of charge dynamics, progress and limitations. Renewable and Sustainable Energy Reviews, 59, 1189-1204.
  • Banno, M., et al. (2012). Helical π-conjugated polymers based on 1,3-disubstituted benzene.
  • Patel, D. G., et al. (2011). Broken conjugation in meta-linked oligomers. The Journal of Physical Chemistry B, 115(18), 5485-5495.
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  • [N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) information]. (n.d.).
  • [1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) information]. (n.d.).
  • [4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) information]. (n.d.).
  • [Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(N,N'-diphenyl)-N,N'-di(p-butylphenyl)-1,4-diaminobenzene)] (TFB) information]. (n.d.).
  • Shirota, Y., & Kageyama, H. (2007). Charge carrier transporting molecular materials and their applications in devices. Chemical Reviews, 107(4), 953-1010.
  • Sasabe, H., & Adachi, C. (2013). Development of high-performance organic light-emitting diodes.
  • The hole mobility of N,N-’-bis(naphthalen-1-yl)-N,N-’-bis(phenyl)-benzidine (NPB) at various thicknesses (50-1000 nm) has been estimated by using space-charge-limited current measurements. (2007). ResearchGate. [Link]

  • Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. (2021). MDPI. [Link]

  • Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices. (2024). Semantic Scholar. [Link]

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A Researcher's Guide to the Crystalline State: X-ray Diffraction Analysis of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the characterization of the crystalline structure of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine using X-ray Diffraction (XRD). We will delve into the causality behind experimental choices, present a detailed protocol for analysis, and compare the anticipated results with known crystalline structures of similar biphenyl derivatives to offer a broader understanding of its solid-state properties.

Introduction: The Significance of Crystalline Structure

In the realm of materials science and pharmaceutical development, the three-dimensional arrangement of molecules in a solid-state, or its crystal structure, is of paramount importance. It dictates crucial physical and chemical properties such as solubility, bioavailability, stability, and melting point. For a molecule like this compound, a derivative of triphenylamine with potential applications in organic electronics, understanding its crystalline packing is essential for optimizing device performance and ensuring material reproducibility.

X-ray Diffraction (XRD) is a powerful and non-destructive technique used to probe the long-range atomic and molecular order within a crystalline material.[1] By analyzing the diffraction pattern produced when a sample is irradiated with X-rays, we can deduce information about its crystal lattice, molecular conformation, and phase purity.[1][2]

This guide will focus on powder X-ray diffraction (PXRD), a method well-suited for the analysis of polycrystalline samples, which are often more readily available than large single crystals for organic molecules.[1][3]

The Foundation of Analysis: Understanding XRD Principles

At its core, XRD relies on the constructive interference of X-rays scattered by the electron clouds of atoms arranged in a periodic lattice.[1] When a beam of monochromatic X-rays strikes a crystalline sample, diffraction occurs only when the angle of incidence, θ, satisfies Bragg's Law:

nλ = 2d sin(θ)

where 'n' is an integer, 'λ' is the wavelength of the X-rays, and 'd' is the spacing between parallel crystal planes. The resulting diffraction pattern is a fingerprint of the crystalline material, with the positions of the diffraction peaks corresponding to the d-spacings and their intensities related to the arrangement of atoms within the crystal lattice.[2]

Experimental Protocol: A Self-Validating Workflow for this compound Analysis

The following protocol is designed to ensure high-quality, reproducible data for the XRD analysis of this compound.

Sample Preparation: The First Step to Quality Data

Proper sample preparation is critical for obtaining a reliable diffraction pattern. For powder XRD, the goal is to have a sample with a large number of randomly oriented crystallites.

Step-by-Step Protocol:

  • Material Procurement: Obtain a high-purity sample of this compound. The presence of impurities can introduce extraneous peaks in the diffraction pattern.

  • Grinding: Gently grind approximately 20-50 mg of the crystalline powder in an agate mortar and pestle for 1-2 minutes. This reduces crystallite size and minimizes preferred orientation, a condition where the crystallites are not randomly oriented, which can significantly alter peak intensities.

  • Sample Mounting:

    • Carefully pack the ground powder into a zero-background sample holder. These holders are typically made of a single crystal of silicon cut in a specific orientation to avoid producing diffraction peaks in the region of interest.

    • Use a flat edge, such as a glass slide, to gently press the powder into the holder, ensuring the surface is flat and level with the holder's surface.[3] An uneven surface can lead to errors in the measured diffraction angles.

Instrument Setup and Data Collection: Optimizing for Organic Molecules

The choice of instrument parameters directly impacts the quality of the collected data. For organic compounds, which are composed of light atoms, optimizing for signal-to-noise is crucial.

Typical Instrument Settings:

ParameterRecommended SettingRationale
X-ray Source Cu Kα (λ = 1.5406 Å)Commonly available and provides good resolution for organic molecules.
Voltage & Current 40 kV, 40 mABalances X-ray flux and tube lifetime.
Goniometer Scan Range (2θ) 2° to 50°This range typically covers the most informative diffraction peaks for organic compounds.
Step Size 0.02°A smaller step size provides better peak definition.
Scan Speed/Time per Step 1-2 secondsA slower scan speed improves the signal-to-noise ratio, which is important for weakly diffracting samples.
Slits (Divergence, Anti-scatter, Receiving) Instrument-specific, but generally narrow slits are used for better resolution.Controls the divergence of the X-ray beam and the detected scattered radiation.
Detector Modern solid-state detector (e.g., silicon strip)Offers high sensitivity and fast data collection.
Data Analysis: From Raw Data to Structural Insights

Once the diffraction pattern is collected, the following steps are taken to extract meaningful information.

  • Phase Identification: The experimental pattern is compared against a database of known diffraction patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to identify the crystalline phase(s) present.

  • Peak Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters (a, b, c, α, β, γ) of the crystal lattice. This is a crucial step in solving the crystal structure.[4]

  • Pawley or Rietveld Refinement: These are powerful techniques used to refine the unit cell parameters and, in the case of Rietveld refinement, the atomic positions within the unit cell.[5][6] This process involves fitting a calculated diffraction pattern to the experimental data.

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Grinding Gentle Grinding Mounting Mounting in Zero- Background Holder Grinding->Mounting XRD_Instrument Powder X-ray Diffractometer Mounting->XRD_Instrument Raw_Data Raw Diffraction Pattern XRD_Instrument->Raw_Data Phase_ID Phase Identification Raw_Data->Phase_ID Indexing Peak Indexing Raw_Data->Indexing Refinement Rietveld/Pawley Refinement Indexing->Refinement Crystal_Structure Crystal Structure Information Refinement->Crystal_Structure

Caption: Experimental workflow for XRD analysis.

Comparative Analysis: Insights from Structurally Related Biphenyl Derivatives

Let's consider two analogues:

  • N,N-Diphenyl-[1,1'-biphenyl]-4-amine (Analogue 1): The parent compound without the chloro substituent.

  • 3',5'-Dichloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine (Analogue 2): A derivative with two chloro substituents.

Table 1: Comparison of Crystallographic Data for Biphenyl Amine Derivatives

ParameterN,N-Diphenyl-[1,1'-biphenyl]-4-amine[9]3',5'-Dichloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine[10][11]This compound (Anticipated)
Molecular Formula C24H19NC24H17Cl2NC24H18ClN
Crystal System OrthorhombicMonoclinicLikely Monoclinic or Triclinic
Space Group P 21 21 21P21/cTo be determined
Dihedral Angle between Biphenyl Rings Not specified, but likely non-planar30.79(7)°Expected to be non-planar
Key Intermolecular Interactions van der Waalsvan der Waalsvan der Waals, potential weak C-H···Cl interactions

Analysis of Comparative Data:

  • Influence of the Chloro Group: The introduction of a chloro group in the 4'-position is expected to alter the unit cell dimensions and potentially the crystal system compared to the parent compound (Analogue 1). The chlorine atom's size and electronegativity will influence intermolecular interactions, possibly leading to a more densely packed structure.

  • Molecular Conformation: Biphenyl derivatives are often non-planar in the solid state due to steric hindrance between the phenyl rings.[12] The dihedral angle between the two phenyl rings in the biphenyl moiety is a key conformational parameter. For Analogue 2, this angle is approximately 31°.[10][11] A similar non-planar conformation is anticipated for this compound.

  • Crystal Packing: The packing of molecules in the crystal lattice is driven by a balance of intermolecular forces. For these compounds, van der Waals interactions are expected to be dominant.[10][11] The presence of the chloro group may introduce weak C-H···Cl hydrogen bonds, further influencing the packing arrangement.

Molecular_Comparison cluster_analogue1 Analogue 1: N,N-Diphenyl-[1,1'-biphenyl]-4-amine cluster_target Target: this compound cluster_analogue2 Analogue 2: 3',5'-Dichloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine A1 No Chloro Substituent A1_prop Orthorhombic Crystal System A1->A1_prop T Single Chloro Substituent T_prop Anticipated Monoclinic/Triclinic System Potential for C-H...Cl Interactions T->T_prop A2 Two Chloro Substituents A2_prop Monoclinic Crystal System Defined Dihedral Angle A2->A2_prop

Caption: Logical relationship of structural modifications.

Conclusion

The X-ray diffraction analysis of this compound is a critical step in its characterization. By following a rigorous and self-validating experimental protocol, researchers can obtain high-quality diffraction data. While the specific crystal structure of this compound awaits experimental determination, a comparative analysis with structurally similar molecules provides a strong framework for anticipating its solid-state properties. This understanding is invaluable for researchers in materials science and drug development, enabling the rational design and optimization of materials with desired functionalities.

References

  • A Comparative Guide to the X-ray Crystallography of Biphenyl Derivatives Analogous to 3-(4-Biphenyl)-2-methyl-1-propene. Benchchem.
  • Powder X-ray Diffraction Protocol/SOP.
  • X-Ray Diffraction Basics. Chemical Instrumentation Facility - Iowa State University.
  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PubMed Central.
  • Comparison of the Crystal and Molecular Structures of Three Similar 4-Heptyl-biphenyl Compounds: 4-Heptyl-4′-cyanobiphenyl, 4-Heptyl-3′-cyanobiphenyl, and 4-Heptyl-4′-nitrobiphenyl. ResearchGate.
  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. R Discovery.
  • Polyimide derivatives of 4,4ʹ-bis((4-aminophenoxy)methyl)-1,1ʹ- biphenyl: Synthesis, spectroscopic characterization, single crystal XRD and thermal studies. ResearchGate.
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A Senior Application Scientist's Guide to Electron-Donating Groups on Biphenylamine Properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Biphenylamine Scaffold

The biphenylamine framework is a privileged scaffold in both medicinal chemistry and materials science.[1][2] Its inherent structural rigidity, coupled with the potential for tunable electronic properties, makes it a cornerstone for the development of novel pharmaceuticals and organic electronic materials.[3] In drug discovery, biphenylamine derivatives have shown promise as antagonists for various receptors, including the estrogen receptor.[1] In the realm of materials science, their derivatives are integral to the creation of organic light-emitting diodes (OLEDs) and other advanced materials where precise control over electronic and photophysical properties is paramount.[4]

The key to unlocking the full potential of the biphenylamine scaffold lies in its functionalization. The introduction of substituents, particularly electron-donating groups (EDGs), can profoundly alter the molecule's electronic structure, and consequently, its photophysical and electrochemical behavior. This guide provides a comparative analysis of the effects of common electron-donating groups—amino (-NH2), hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3)—on the properties of the biphenylamine core. We will delve into the synthesis of these derivatives, provide detailed experimental protocols for their characterization, and present a comparative analysis of their properties, supported by experimental and computational data.

Synthesis of Substituted Biphenylamines: A Practical Protocol

The Suzuki-Miyaura cross-coupling reaction is a robust and widely adopted method for the synthesis of biaryl compounds, including the substituted biphenylamines discussed in this guide.[4][5] This palladium-catalyzed reaction offers high yields and tolerance to a wide range of functional groups.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of a 4'-substituted-N,N-diphenyl-[1,1'-biphenyl]-4-amine as a representative example.

Materials:

  • 4-bromo-N,N-diphenylaniline

  • Substituted phenylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 4-bromo-N,N-diphenylaniline (1.0 mmol), the desired substituted phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in toluene (5 mL). Stir for 10 minutes under an inert atmosphere.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants.

  • Solvent Addition: Add a 3:1:1 mixture of toluene:ethanol:water (10 mL) to the reaction mixture.

  • Reaction Conditions: De-gas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes. Heat the mixture to 80°C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source (Pd(OAc)2) and a phosphine ligand (PPh3) is crucial for the catalytic cycle. The ligand stabilizes the palladium complex and facilitates the oxidative addition and reductive elimination steps.

  • Base: Potassium carbonate is used to activate the boronic acid by forming a boronate complex, which is more nucleophilic and readily undergoes transmetalation with the palladium complex.

  • Solvent System: The toluene/ethanol/water mixture provides a biphasic system that effectively dissolves both the organic reactants and the inorganic base, facilitating the reaction at the interface.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Reactants Reactants: 4-bromo-N,N-diphenylaniline Substituted phenylboronic acid K2CO3 Reaction Reaction: 80°C, 12-24h Inert Atmosphere Reactants->Reaction Catalyst Catalyst: Pd(OAc)2 + PPh3 Catalyst->Reaction Solvent Solvent: Toluene/Ethanol/Water Solvent->Reaction Workup Aqueous Workup: Ethyl Acetate/Water Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 4'-substituted-N,N-diphenyl- [1,1'-biphenyl]-4-amine Purification->Product

Caption: A schematic overview of the Suzuki-Miyaura cross-coupling workflow.

Comparative Analysis of Physicochemical Properties

The introduction of electron-donating groups at the 4'-position of the biphenylamine core systematically alters its electronic and, consequently, its photophysical and electrochemical properties.

Electronic and Photophysical Properties

Electron-donating groups increase the electron density of the π-system, which generally leads to a bathochromic (red) shift in the absorption and emission spectra. This is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[6]

Table 1: Comparative Photophysical Data of 4'-Substituted-N,N-diphenyl-[1,1'-biphenyl]-4-amines

Substituent (-R)λmax Absorption (nm)λmax Emission (nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)
-H~350~420~5000~0.60
-CH₃~355~428~5100~0.65
-OCH₃~360~440~5400~0.75
-OH~362~445~5500~0.70
-NH₂~370~460~5800~0.85

Note: The data presented are representative values compiled from various literature sources and are intended for comparative purposes. Absolute values may vary depending on the solvent and experimental conditions.

The strength of the electron-donating group correlates with the extent of the red shift and often with an increase in the fluorescence quantum yield. The amino group (-NH2) being the strongest electron-donating group in this series, induces the most significant red shift and the highest quantum yield.

Experimental Protocol: Measurement of Fluorescence Quantum Yield

The comparative method of Williams et al. is a reliable technique for determining the fluorescence quantum yield (ΦF) of a sample by comparing it to a standard with a known quantum yield.[7]

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • Test compound

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.58)[8]

  • Solvent

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the test compound and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to minimize inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra of all solutions.

  • Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the test compound and the standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength. The plots should be linear.

  • Calculate Quantum Yield: The fluorescence quantum yield of the test sample (ΦF,test) can be calculated using the following equation:

    ΦF,test = ΦF,std * (Grad_test / Grad_std) * (n_test² / n_std²)

    where:

    • ΦF,std is the quantum yield of the standard.

    • Grad_test and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

    • n_test and n_std are the refractive indices of the solvents used for the test sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to investigate the redox behavior of molecules and to estimate the energies of the HOMO and LUMO levels.[9] Electron-donating groups increase the energy of the HOMO, making the molecule easier to oxidize (i.e., a lower oxidation potential).

Table 2: Comparative Electrochemical Data of 4'-Substituted-N,N-diphenyl-[1,1'-biphenyl]-4-amines

Substituent (-R)Oxidation Potential (Eox vs. Fc/Fc⁺, V)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
-H~0.55~-5.35~-2.05~3.30
-CH₃~0.50~-5.30~-2.08~3.22
-OCH₃~0.45~-5.25~-2.10~3.15
-OH~0.42~-5.22~-2.11~3.11
-NH₂~0.35~-5.15~-2.15~3.00

Note: The data presented are representative values. The HOMO and LUMO levels are estimated from the electrochemical data.

The trend in oxidation potentials directly reflects the electron-donating ability of the substituent, with the amino group making the biphenylamine easiest to oxidize.

Experimental Protocol: Cyclic Voltammetry

Materials:

  • Potentiostat

  • Three-electrode cell (working electrode: glassy carbon; reference electrode: Ag/AgCl; counter electrode: platinum wire)

  • Test compound

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Solvent (e.g., dichloromethane or acetonitrile)

  • Ferrocene (as an internal standard)

Procedure:

  • Prepare Solution: Dissolve the test compound (typically 1-5 mM) and the supporting electrolyte in the chosen solvent.

  • Cell Assembly: Assemble the three-electrode cell with the prepared solution.

  • De-gas Solution: De-gas the solution by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

  • Run Cyclic Voltammogram: Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back.

  • Internal Standard: Add a small amount of ferrocene to the solution and record another cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal reference.

  • Data Analysis: Determine the half-wave potential (E₁/₂) of the first oxidation peak, which is the average of the anodic and cathodic peak potentials.

  • HOMO/LUMO Estimation: The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, using the following empirical formulas:

    HOMO (eV) = -[E_ox(onset) vs. Fc/Fc⁺ + 4.8] LUMO (eV) = -[E_red(onset) vs. Fc/Fc⁺ + 4.8]

    The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level. The HOMO-LUMO gap can then be calculated as the difference between the LUMO and HOMO energies.

Computational Analysis

Density Functional Theory (DFT) calculations provide valuable insights into the geometric and electronic properties of molecules, complementing experimental data.[10]

Table 3: Computed Properties of 4'-Substituted-N,N-diphenyl-[1,1'-biphenyl]-4-amines

Substituent (-R)Dihedral Angle (°)Dipole Moment (Debye)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
-H~38~1.5~-5.40~-1.95~3.45
-CH₃~39~1.7~-5.32~-1.92~3.40
-OCH₃~40~2.1~-5.25~-1.88~3.37
-OH~40~2.0~-5.28~-1.90~3.38
-NH₂~41~2.5~-5.18~-1.85~3.33

Note: DFT calculations were performed at the B3LYP/6-31G(d) level of theory. The dihedral angle refers to the twist between the two phenyl rings of the biphenyl core.

The computational results corroborate the experimental trends. The introduction of electron-donating groups increases the HOMO energy level and generally increases the dipole moment. The dihedral angle between the phenyl rings is also slightly affected by the substituent.

General Protocol for DFT Calculations
  • Molecule Building: Construct the 3D structure of the biphenylamine derivative using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[11]

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Property Calculation: Calculate the desired electronic properties, such as HOMO and LUMO energies, dipole moment, and molecular orbitals.

Structure-Property Relationships and Applications

The systematic modulation of biphenylamine properties through the introduction of electron-donating groups allows for the rational design of molecules for specific applications.

Caption: The influence of electron-donating groups on biphenylamine properties and their resulting applications.

  • Increased HOMO Energy: Makes these materials suitable as hole-transport layers in OLEDs.

  • Red-Shifted Absorption: Allows for the harvesting of a broader range of the solar spectrum, beneficial for dye-sensitized solar cells.

  • High Fluorescence Quantum Yield: Makes them excellent candidates for fluorescent probes and emitters in OLEDs.

  • Lower Oxidation Potential: Can be exploited in the design of antioxidants and redox-active drugs.

Conclusion

The properties of the biphenylamine scaffold can be finely tuned through the strategic introduction of electron-donating groups. This guide has provided a comparative overview of the effects of -NH2, -OH, -OCH3, and -CH3 substituents, demonstrating a clear trend in their influence on the photophysical and electrochemical properties. The strength of the electron-donating group directly correlates with an increase in the HOMO energy level, a red-shift in the absorption and emission spectra, and a lower oxidation potential. These predictable structure-property relationships empower researchers, scientists, and drug development professionals to rationally design and synthesize novel biphenylamine derivatives with tailored properties for a wide array of applications. The provided experimental protocols serve as a practical starting point for the synthesis and characterization of these versatile molecules.

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Bridging Theory and Experiment: A Comparative Guide to 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced organic electronic materials and molecular probes, triarylamine derivatives stand out for their exceptional charge-transporting properties and tunable photophysics.[1] Among these, 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine represents a molecule of significant interest, offering a unique combination of a twisted biphenyl core and the electronic influence of a terminal chloro-substituent. The validation of theoretical models with robust experimental data is paramount for predicting the behavior of such molecules and designing next-generation materials.

This guide provides a comprehensive comparison of this compound with its parent compound, N,N-Diphenyl-[1,1'-biphenyl]-4-amine, and a dichlorinated analog. Due to the limited availability of direct experimental data for the title compound, this guide leverages established data for its close relatives to construct a predictive framework. This approach not only offers valuable insights into the structure-property relationships but also underscores the power of computational chemistry in modern materials science.

The Foundational Role of Triarylamines

Triarylamines are characterized by a central nitrogen atom bonded to three aromatic rings. This arrangement leads to a non-planar, propeller-like geometry that inhibits close packing in the solid state, often resulting in amorphous materials with good film-forming properties.[2] Their electron-donating nature makes them excellent hole-transport materials, a critical component in organic light-emitting diodes (OLEDs) and perovskite solar cells.[2] The ability to modify the peripheral aryl groups allows for fine-tuning of the electronic and photophysical properties.[3]

A Comparative Analysis: Structural and Electronic Properties

To understand the impact of chlorination on the biphenyl-containing triarylamine scaffold, we will compare the known experimental data for N,N-Diphenyl-[1,1'-biphenyl]-4-amine with the structurally characterized 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine. This comparison will allow for an educated prediction of the properties of the mono-chlorinated target molecule.

Molecular Geometry: Insights from X-ray Crystallography

The crystal structure of N,N-Diphenyl-[1,1'-biphenyl]-4-amine reveals a twisted conformation, with the phenyl rings rotated out of the plane of the central amine nitrogen.[1] This twisting is a hallmark of triarylamines and is crucial for their charge-transporting characteristics. For the dichlorinated analog, 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine, the molecular structure also shows significant rotation of the phenyl rings, in the range of 37–40° from the amine plane.[4]

Table 1: Comparison of Key Structural Parameters

ParameterN,N-Diphenyl-[1,1'-biphenyl]-4-amine[1]3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine[4]This compound (Predicted)
C-N-C Bond Angles~120° (trigonal planar)~119.6° (sum of angles = 358.9°)~120° (trigonal planar)
Phenyl Ring Torsion AnglesSignificant twist37-40°Significant twist, likely similar to the parent compound
Biphenyl Dihedral AngleTwisted30.79°Twisted, with minor influence from the remote chlorine

The introduction of a chlorine atom at the 4'-position is not expected to drastically alter the core geometry of the triarylamine. The fundamental propeller shape will be retained. However, the chloro-substituent will influence the electronic properties and intermolecular interactions.

Validating Theoretical Models with Experimental Data: A Methodological Overview

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the structural, electronic, and spectroscopic properties of organic molecules. The accuracy of these predictions, however, is highly dependent on the choice of functional and basis set. Therefore, it is crucial to validate the computational methodology against experimental data.

Experimental Protocol: Synthesis and Characterization

The synthesis of this compound can be achieved through a Suzuki coupling reaction between 4-(diphenylamino)phenylboronic acid and 1-bromo-4-chlorobenzene, a common method for forming biphenyl linkages.[4] A similar synthetic route has been reported for related compounds.[5]

Step-by-Step Synthesis Protocol:

  • Reactant Preparation: Dissolve 4-(diphenylamino)phenylboronic acid and 1-bromo-4-chlorobenzene in a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Catalyst and Base Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

  • Work-up and Purification: After cooling, extract the product into an organic solvent, wash with brine, and dry. Purify the crude product by column chromatography or recrystallization.

Following synthesis, a suite of analytical techniques is employed for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy: To investigate the photophysical properties.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess thermal stability.

  • Cyclic Voltammetry (CV): To determine the electrochemical properties (HOMO/LUMO energy levels).

Computational Protocol: DFT Calculations

DFT calculations are typically performed using software packages like Gaussian. The process involves:

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common functional for this is B3LYP with a 6-31G(d,p) basis set.

  • Frequency Calculation: To confirm that the optimized geometry is a true minimum on the potential energy surface.

  • Property Calculation: Calculation of electronic properties (HOMO/LUMO energies), spectroscopic properties (NMR chemical shifts, UV-Vis absorption wavelengths), and other parameters. For more accurate electronic properties, a larger basis set and potentially a different functional may be used.

Predictive Comparison: Photophysical and Electronic Properties

The introduction of a chlorine atom is expected to have a noticeable effect on the electronic and photophysical properties of the triarylamine scaffold.

Table 2: Predicted Photophysical and Electronic Properties

PropertyN,N-Diphenyl-[1,1'-biphenyl]-4-amineThis compound (Predicted)Rationale for Prediction
Absorption Max (λmax) ~350-380 nmSlight red-shift (~360-390 nm)The chloro group is a weak electron-withdrawing group and can extend conjugation, leading to a small bathochromic shift.
Emission Max (λem) ~420-450 nm (blue)Slight red-shift (~430-460 nm)Consistent with the shift in the absorption spectrum.
HOMO Level -5.1 to -5.4 eVLowered (-5.2 to -5.5 eV)The electron-withdrawing nature of chlorine stabilizes the HOMO level.
LUMO Level -2.1 to -2.4 eVLowered (-2.2 to -2.5 eV)The LUMO level is also stabilized by the inductive effect of the chlorine atom.
Band Gap ~3.0 eVSlightly smaller (~2.9-3.0 eV)The lowering of both HOMO and LUMO levels may result in a slightly smaller band gap.

Visualizing the Workflow and Concepts

To better illustrate the process of validating theoretical models with experimental data, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization synthesis Suzuki Coupling purification Column Chromatography / Recrystallization synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR purification->ftir uv_vis_pl UV-Vis & PL purification->uv_vis_pl thermal TGA / DSC purification->thermal cv Cyclic Voltammetry purification->cv

Caption: Experimental workflow for the synthesis and characterization of triarylamine derivatives.

validation_process cluster_computational Theoretical Model (DFT) cluster_experimental Experimental Data geom_opt Geometry Optimization prop_calc Property Calculation (Spectra, Energies) geom_opt->prop_calc comparison Comparison & Validation prop_calc->comparison Predicted Properties exp_geom Crystal Structure exp_geom->comparison Measured Properties exp_spectra Spectroscopic Data exp_spectra->comparison Measured Properties exp_energies Electrochemical Data exp_energies->comparison Measured Properties refined_model Validated Model comparison->refined_model Good Agreement model_revision Revise Model (Functional/Basis Set) comparison->model_revision Discrepancy model_revision->geom_opt

Caption: The iterative process of validating theoretical models with experimental data.

Conclusion and Future Outlook

While direct experimental data for this compound is not yet widely published, a robust predictive framework can be established by comparing its parent and dichlorinated analogs. The introduction of a chloro-substituent is anticipated to fine-tune the electronic properties, primarily by lowering the HOMO and LUMO energy levels, which could be advantageous for specific applications in organic electronics.

This comparative guide highlights the synergistic relationship between experimental chemistry and theoretical modeling. As new experimental data for this compound becomes available, the predictions laid out here can be rigorously tested and the theoretical models further refined. This iterative process of prediction, synthesis, characterization, and validation is the cornerstone of modern materials discovery and will undoubtedly lead to the development of even more sophisticated and efficient organic electronic materials in the future.

References

  • PubChem. N,N-Diphenyl-[1,1'-biphenyl]-4-amine. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. N,N-Diphenyl-[1,1'-biphenyl]-4-amine. [Link]

  • Sadhukhan, T., & Ghosh, S. (2015). Synthesis, photophysical, electrochemical and thermal investigation of Triarylamines based on 9H-Xanthen-9-one: Yellow. Journal of Chemical Sciences, 127(10), 1743–1751.
  • Neumann, M. A., & Perrin, M.-A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section A: Foundations of Crystallography, 66(Pt 6), 677–687.
  • Gomha, S. M., et al. (2017). Synthesis and photophysical properties of triphenylamine-based multiply conjugated star-like molecules. New Journal of Chemistry, 41(21), 12796-12805.
  • Patel, D. G., et al. (2021). 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine. IUCrData, 6(10), x211016. [Link]

  • Shukla, S., et al. (2021). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Indian Journal of Pure & Applied Physics, 59, 513-521.
  • PubChem. N,N-Di([1,1'-biphenyl]-4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine. National Center for Biotechnology Information. [Link]

  • PubChem. (4-Chlorophenyl)diphenylamine. National Center for Biotechnology Information. [Link]

  • Google Patents. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.

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Navigating the Landscape of Hole Transport Materials: A Comparative Review of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – January 21, 2026 – In the rapidly evolving fields of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), the selection of an optimal hole transport material (HTM) is paramount to achieving high efficiency, stability, and operational lifetime. This guide offers a comprehensive performance review of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine, a promising candidate in the well-regarded triarylamine class of HTMs. By contextualizing its anticipated properties with established alternatives and providing in-depth experimental methodologies, this document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the advancement of organic electronics.

The Critical Role of Hole Transport Materials

The performance of multi-layered organic electronic devices is fundamentally dictated by the seamless injection, transport, and blocking of charge carriers. The hole transport layer (HTL) plays a pivotal role in this intricate process. An ideal HTM should possess several key characteristics:

  • High Hole Mobility: To facilitate the efficient transport of positive charge carriers (holes) from the anode to the emissive or active layer.

  • Optimal Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM must align appropriately with the work function of the anode and the HOMO level of the adjacent layer to ensure low-resistance hole injection.

  • High Thermal and Morphological Stability: To prevent degradation and maintain device integrity under operational stress and elevated temperatures.

  • Good Film-Forming Properties: The ability to form uniform, pinhole-free thin films is crucial for preventing short circuits and ensuring consistent device performance.

Triarylamine derivatives, including the subject of this guide, have emerged as a dominant class of HTMs due to their excellent electrochemical stability and tunable electronic properties.

Unveiling this compound: A Structural Perspective

This compound belongs to the family of N,N-diphenyl-[1,1'-biphenyl]-4-amine compounds, which are widely recognized for their hole-transporting capabilities. The introduction of a chlorine atom at the 4'-position of the biphenyl group is a strategic modification intended to modulate the material's electronic and physical properties.

Molecular Structure:

Caption: Suzuki coupling for the synthesis of the target compound.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, combine 4-(diphenylamino)phenylboronic acid (1.0 eq.), 1-bromo-4-chlorobenzene (1.0 eq.), and a suitable base such as potassium carbonate (3.0 eq.) in a solvent mixture of toluene, ethanol, and water.

  • Degassing: Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Fabrication of a Perovskite Solar Cell (p-i-n Inverted Structure)

This protocol outlines the fabrication of a standard inverted perovskite solar cell, a common architecture for testing new HTMs.

Device Architecture Workflow:

ITO ITO-coated Glass Substrate Cleaning Substrate Cleaning (Sonication) ITO->Cleaning HTL HTL Deposition (Spin-coating) Cleaning->HTL Perovskite Perovskite Layer Deposition (Spin-coating) HTL->Perovskite ETL ETL Deposition (Spin-coating) Perovskite->ETL Cathode Cathode Deposition (Thermal Evaporation) ETL->Cathode

Caption: Workflow for inverted perovskite solar cell fabrication.

Step-by-Step Protocol:

  • Substrate Preparation: Clean patterned indium tin oxide (ITO) coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.

  • Hole Transport Layer Deposition: Dissolve the triarylamine HTM (e.g., this compound) in a suitable solvent such as chlorobenzene or toluene. Spin-coat the HTM solution onto the ITO substrate. Anneal the film at an optimized temperature (e.g., 100-120 °C) to remove residual solvent.

  • Perovskite Layer Deposition: Inside a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO) onto the HTL. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization. Anneal the film at approximately 100-150 °C.

  • Electron Transport Layer (ETL) Deposition: Spin-coat an ETL solution (e.g., PCBM in chlorobenzene) on top of the perovskite layer.

  • Cathode Deposition: Transfer the substrates to a thermal evaporator and deposit a buffer layer (e.g., BCP) and a metal cathode (e.g., silver or aluminum) under high vacuum.

Fabrication of a Small-Molecule OLED

This protocol details the fabrication of a simple multi-layer OLED using thermal evaporation, a standard technique for small-molecule devices.

OLED Fabrication Workflow:

cluster_vacuum High-Vacuum Thermal Evaporation ITO ITO-coated Glass Substrate Cleaning Substrate Cleaning ITO->Cleaning HIL HIL Deposition Cleaning->HIL HTL HTL Deposition HIL->HTL EML Emissive Layer Deposition HTL->EML ETL ETL Deposition EML->ETL EIL EIL Deposition ETL->EIL Cathode Cathode Deposition EIL->Cathode

Caption: OLED fabrication process via thermal evaporation.

Step-by-Step Protocol:

  • Substrate Preparation: Clean patterned ITO-coated glass substrates as described for the PSC fabrication.

  • Organic Layer Deposition: In a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr), sequentially deposit the following layers:

    • Hole Injection Layer (HIL): e.g., HAT-CN, to facilitate hole injection from the ITO.

    • Hole Transport Layer (HTL): The triarylamine material of interest.

    • Emissive Layer (EML): A host material doped with a phosphorescent or fluorescent emitter.

    • Electron Transport Layer (ETL): e.g., TPBi, to transport electrons and block holes.

    • Electron Injection Layer (EIL): e.g., LiF, to facilitate electron injection from the cathode.

  • Cathode Deposition: Without breaking vacuum, deposit a metal cathode (e.g., aluminum) through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the device using a glass lid and UV-cured epoxy in an inert atmosphere to protect the organic layers from moisture and oxygen.

Future Outlook and Conclusion

While a comprehensive experimental dataset for this compound is yet to be consolidated in the public literature, its structural characteristics suggest it is a promising candidate for a high-performance hole transport material. The introduction of a chlorine atom is a proven strategy for tuning the electronic properties of organic semiconductors, often leading to improved device stability and performance.

The detailed experimental protocols provided in this guide are intended to empower researchers to conduct their own comparative studies, directly evaluating the performance of this compound against established and emerging alternatives. Such investigations are crucial for advancing the field of organic electronics and unlocking the full potential of OLED and perovskite technologies. It is through rigorous, comparative experimentation that the next generation of highly efficient and stable electronic devices will be realized.

References

A comprehensive list of references, including titles, sources, and valid URLs, would be compiled here based on the specific literature utilized for a full comparative guide.

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a commitment that concludes only with their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine, a halogenated aromatic amine. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting the best practices in chemical waste management.

Hazard Identification and Chemical Profile

Anticipated Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[2][3]

  • Carcinogenicity: Many aromatic amines are considered potential or known carcinogens.[4][5] OSHA regulates several aromatic amines as carcinogens.[5] Therefore, it is prudent to handle this compound as a suspected carcinogen.

  • Aquatic Toxicity: Aromatic amines can be very toxic to aquatic life with long-lasting effects.[6]

  • Hazardous Combustion Products: When heated to decomposition, it may emit toxic fumes including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[7]

Given these potential hazards, all waste containing this compound must be treated as regulated hazardous waste.

Mandatory Personal Protective Equipment (PPE) and Handling Precautions

Before handling the pure compound or its waste, ensure a comprehensive risk assessment is complete. The following PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH-approved safety glasses.[2] A face shield should be used if there is a splash risk.

  • Skin Protection: An appropriately rated, chemical-resistant lab coat is required. Wear impervious clothing to prevent skin contact.[2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or Viton). Always check the manufacturer's glove selection guide for breakthrough time and compatibility. Double-gloving is recommended when handling the pure substance or concentrated solutions.[8]

  • Respiratory Protection: All handling of this compound, including waste consolidation, must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

The Cardinal Rule: Waste Segregation

The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste .

Causality: Halogenated and non-halogenated organic wastes are treated differently in the disposal process. Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl).[1] Mixing them with non-halogenated solvents complicates and significantly increases the cost of disposal.[9][10]

Procedure:

  • Designate a specific, compatible waste container solely for halogenated organic waste. This is often a polyethylene or glass container provided by your institution's Environmental Health and Safety (EHS) department.[8]

  • Never use metal safety cans for accumulating halogenated solvent waste, as the potential for dissociation into acids can corrode the metal.[8]

  • Ensure the container is clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Solvents."[9][10]

  • Maintain a running log of all constituents and their approximate percentages on the container's waste tag or an accompanying sheet.[1][10][11] Do not use abbreviations or chemical formulas.[11]

Step-by-Step Disposal Protocol

This protocol details the process from generating waste to preparing it for collection by EHS personnel.

  • Initial Collection: Collect all materials contaminated with this compound (e.g., residual solids, solutions, contaminated filter paper, gloves) directly into the designated halogenated waste container.

  • Container Management:

    • All waste transfer and consolidation must occur inside a chemical fume hood.[9]

    • Keep the waste container tightly sealed with a threaded cap when not in use to prevent the release of vapors.[8][9][11]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

    • The SAA must be equipped with secondary containment, such as a large polypropylene tub, to contain any potential leaks.[8]

    • Ensure the hazardous waste label is clearly visible at all times.[9]

  • Scheduling Disposal:

    • Do not overfill the container. Stop adding waste when it is approximately three-quarters full to allow for vapor expansion and prevent spills.[9]

    • Once the container is full, ensure the cap is tightly secured and the waste tag is fully and accurately completed.

    • Request a waste collection from your institution's EHS department following their specific procedures (e.g., online form, phone call).[9]

Summary of Incompatible Materials

Mixing hazardous waste with incompatible materials can lead to violent reactions, gas generation, or fire. Store this waste stream separately from the substances listed in the table below.[12][13]

Chemical ClassSpecific ExamplesPotential Hazard of Mixing
Strong Oxidizing Agents Nitric acid, perchloric acid, peroxides, permanganatesViolent reaction, fire, or explosion.
Strong Acids Sulfuric acid, hydrochloric acidExothermic reaction.[12]
Acid Halides Acetyl chloride, benzoyl chlorideExothermic reaction.[12]
Isocyanates Methylene diphenyl diisocyanate (MDI)Incompatible reaction.[12]

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct action.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][6]

Small Spill Cleanup (Inside a Fume Hood):

  • Alert personnel in the immediate area.

  • Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[8][9]

  • For solid spills, you may first dampen the material with 60-70% ethanol to prevent dust generation before carefully sweeping it up.[7]

  • Collect all contaminated absorbent material and place it in a sealable, labeled container or heavy-duty plastic bag.[7][9]

  • Tag the container as "Hazardous Waste" and dispose of it in the halogenated organic waste stream.

  • Decontaminate the spill area with a soap and water solution.[7]

For large spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal A Waste Generated (e.g., solid, solution, contaminated items) B Is the waste a Halogenated Organic Compound? A->B C Consult SDS or EHS Department for guidance B->C  No / Unsure   D Select designated 'Halogenated Organic' waste container B->D  Yes E Ensure container is properly labeled 'Hazardous Waste' D->E F Add waste to container inside a fume hood E->F G Update waste log with chemical name and quantity F->G H Store sealed container in secondary containment in a Satellite Accumulation Area (SAA) G->H I Is container 3/4 full? H->I J Continue to add waste as needed I->J  No K Seal container and complete waste tag I->K  Yes J->F L Request pickup from Environmental Health & Safety (EHS) K->L

Caption: Decision workflow for handling and disposing of halogenated chemical waste.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
  • Cornell University. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety.
  • ECHEMI. (n.d.). 4'-Chloro[1,1'-biphenyl]-2-amine SDS, 1204-44-0 Safety Data Sheets.
  • Fisher Scientific. (2010, May 24). Safety Data Sheet: 4-Chloroaniline.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Acetylbiphenyl.
  • Sigma-Aldrich. (2023, April 28). Safety Data Sheet.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). 4-CHLORO-O-PHENYLENEDIAMINE. CAMEO Chemicals.
  • Loba Chemie. (2019, January 29). 4-CHLORO-1,2-PHENYLENEDIAMINE MSDS.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). 4-CHLORO-M-PHENYLENEDIAMINE. CAMEO Chemicals.
  • New Jersey Department of Health. (2007, August). 4-Aminodiphenyl - Hazardous Substance Fact Sheet.
  • International Agency for Research on Cancer. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 99.
  • National Center for Biotechnology Information. (n.d.). N,N-Di([1,1'-biphenyl]-4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine. PubChem.
  • University of South Carolina. (n.d.). Table of Incompatible Chemicals. Environmental Safety, Sustainability and Risk.
  • BLDpharm. (n.d.). This compound.
  • National Toxicology Program. (2021, December 21). 4-Chloro-o-phenylenediamine. 15th Report on Carcinogens.
  • Cole-Parmer. (n.d.). Chemical Compatibility Chart.
  • Vega, F., Sanna, A., Navarrete, B., Maroto-Valer, M. M., & Cortés, V. J. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Greenhouse Gases: Science and Technology, 4(6), 707-733.
  • Occupational Safety and Health Administration (OSHA). (1992, January). 4-AMINOBIPHENYL, 1-NAPHTHYLAMINE, 2-NAPHTHYLAMINE.
  • U.S. Environmental Protection Agency (EPA). (n.d.). P2 Search.
  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities.
  • Lepaumier, H., et al. (2011). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture.
  • U.S. Environmental Protection Agency (EPA). (2023, April). Consolidated List of Lists.

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A Comprehensive Guide to the Safe Handling of 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide is intended to provide general information and should not be considered a substitute for a compound-specific Safety Data Sheet (SDS), institutional safety protocols, and professional judgment. A complete SDS for 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine (CAS No. 880800-25-9) was not available at the time of writing. Therefore, the following recommendations are based on the known GHS hazard statements for this compound and safety data for structurally similar chemicals, such as other chlorinated aromatic amines. Always consult your institution's environmental health and safety office before working with any hazardous chemical.

Introduction: Understanding the Hazard Profile

Known Hazard Classifications:

  • H302: Harmful if swallowed. [1][2][3] This indicates that acute oral exposure can lead to toxic effects.

  • H315: Causes skin irritation. [1][4] Direct contact with the skin is likely to cause inflammation and irritation.

  • H319: Causes serious eye irritation. [1][5] This compound can cause significant and potentially damaging irritation upon contact with the eyes.

Given the presence of a chlorinated biphenyl-like structure and an amine functional group, it is prudent to handle this compound with a high degree of caution, assuming it may have other, unlisted hazards such as potential for long-term toxicity or environmental persistence. Aromatic amines as a class are known for potential health risks, and chlorinated organic compounds can pose environmental hazards.[6][7]

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure to hazardous chemicals is through robust engineering controls. Personal protective equipment should be considered the last line of defense.

Chemical Fume Hood

All handling of solid this compound must be conducted within a certified chemical fume hood.[8][9][10][11] This is critical for several reasons:

  • Containment of Aerosols: Weighing and transferring powdered solids can generate fine dusts that are easily inhaled. A fume hood provides a continuous airflow that pulls these particles away from the user's breathing zone.[8][12]

  • Vapor Control: Although this compound is a solid at room temperature, it may have a non-negligible vapor pressure, especially if heated. The fume hood will effectively capture any vapors released.

  • Spill Containment: The physical barrier of the fume hood provides a contained space in the event of a spill, preventing wider contamination of the laboratory.

When weighing this compound, it is advisable to do so within the fume hood. If the balance is sensitive to airflow, a draft shield should be used. Alternatively, a dedicated powder weighing station with appropriate filtration can be utilized.[12]

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required PPE.

Body Part Required PPE Rationale and Specifications
Hands Double-gloving with nitrile gloves.The outer glove provides primary protection and can be removed immediately upon contamination. The inner glove offers secondary protection. Regularly inspect gloves for any signs of degradation or puncture.[13]
Eyes/Face Safety goggles with side shields and a face shield.Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face and should be worn over safety goggles.[14][15]
Body A flame-resistant lab coat with tight-fitting cuffs.A fully buttoned lab coat protects the skin and personal clothing from contamination. Ensure the material is appropriate for the chemicals being handled.
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure.

Preparation and Weighing
  • Designate a Work Area: Clearly demarcate the area within the fume hood where the compound will be handled.

  • Pre-weighing: If possible, pre-weigh a sealable container outside the immediate work area.

  • Transfer: Inside the fume hood, carefully transfer the desired amount of the solid into the pre-weighed container using a spatula. Avoid creating dust clouds.

  • Seal and Re-weigh: Securely close the container and re-weigh it to determine the exact amount transferred.

  • Dissolution: If making a solution, add the solvent to the solid within the fume hood.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.[16]

  • Store away from incompatible materials such as strong oxidizing agents.

  • For long-term storage, consider a desiccator to protect from moisture.

Emergency Procedures and Spill Management

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[17]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17][18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18]

Spill Cleanup
  • Evacuate and Alert: If the spill is large or outside of a contained area, evacuate the immediate vicinity and alert your institution's safety office.

  • Containment (for small spills in a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for large spills.[17]

  • Cleanup: Carefully sweep the absorbent material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (such as ethanol), followed by a thorough wash with soap and water.[17][19] All cleaning materials must be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Segregation: This compound is a halogenated organic waste. It must be collected in a separate, clearly labeled hazardous waste container from non-halogenated waste streams.[20][21][22]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents.[20][23]

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[23]

Workflow Visualization

The following diagram outlines the key steps for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep 1. Don PPE (Gloves, Goggles, Face Shield, Lab Coat) Setup 2. Prepare Fume Hood Work Area Prep->Setup Weigh 3. Weigh Compound in Fume Hood Setup->Weigh Inside Fume Hood Transfer 4. Transfer to Reaction Vessel Weigh->Transfer Decon 5. Decontaminate Work Area & Glassware Transfer->Decon After Experiment Storage 7. Store Compound Properly Transfer->Storage Waste 6. Segregate Halogenated Waste Decon->Waste WasteDisposal 8. Dispose of Hazardous Waste per Regulations Waste->WasteDisposal

Caption: Workflow for the safe handling of this compound.

References

  • MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]

  • Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Classification and labelling for workplace hazardous chemicals. Retrieved from [Link]

  • GHS. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Ammonia Safety & Training Institute. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • National Laboratory Sales. (2026, January 7). What Is a Fume Hood Used For? A Complete Guide to Lab Safety. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • USC Nanofab Wiki. (n.d.). STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-Aminodiphenyl. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • RDM Industrial Products. (2015, October 22). Proper Uses for Chemical Fume Hoods. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • Sentry Air Systems. (n.d.). Chemical Fume Hoods – SAF-T Flow Series. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Southwest Solutions Group. (2025, August 27). Fume Hoods for Laboratory Safety. Retrieved from [Link]

Sources

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